molecular formula C15H21IN2O2 B115241 Tert-butyl 4-(4-iodophenyl)piperazine-1-carboxylate CAS No. 151978-66-4

Tert-butyl 4-(4-iodophenyl)piperazine-1-carboxylate

Cat. No.: B115241
CAS No.: 151978-66-4
M. Wt: 388.24 g/mol
InChI Key: ZOWJTZMYSLZILG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Tert-butyl 4-(4-iodophenyl)piperazine-1-carboxylate is a useful research compound. Its molecular formula is C15H21IN2O2 and its molecular weight is 388.24 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

tert-butyl 4-(4-iodophenyl)piperazine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21IN2O2/c1-15(2,3)20-14(19)18-10-8-17(9-11-18)13-6-4-12(16)5-7-13/h4-7H,8-11H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZOWJTZMYSLZILG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCN(CC1)C2=CC=C(C=C2)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21IN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70383731
Record name tert-butyl 4-(4-iodophenyl)piperazine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70383731
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

388.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

151978-66-4
Record name tert-butyl 4-(4-iodophenyl)piperazine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70383731
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name tert-butyl 4-(4-iodophenyl)piperazine-1-carboxylate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-Depth Technical Guide to tert-Butyl 4-(4-iodophenyl)piperazine-1-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

tert-Butyl 4-(4-iodophenyl)piperazine-1-carboxylate is a synthetic organic compound featuring a piperazine ring N-substituted with a tert-butoxycarbonyl (Boc) protecting group and an N'-substituted 4-iodophenyl group. This molecule serves as a valuable intermediate in medicinal chemistry and drug discovery, primarily owing to the prevalence of the N-arylpiperazine scaffold in a wide array of pharmacologically active agents. The presence of an iodine atom on the phenyl ring offers a versatile handle for further chemical modifications, such as cross-coupling reactions, making it a key building block for the synthesis of more complex molecules and potential drug candidates. This technical guide provides a comprehensive overview of the known properties, synthesis, and potential applications of this compound.

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound is presented in the table below. These properties are essential for its handling, characterization, and use in synthetic chemistry.

PropertyValue
Molecular Formula C₁₅H₂₁IN₂O₂
Molecular Weight 388.25 g/mol
CAS Number 151978-66-4
Appearance Solid
Melting Point 150 °C
Boiling Point 439.5 °C at 760 mmHg
Density 1.481 g/cm³
Refractive Index 1.584

Synthesis and Purification

The synthesis of this compound is most commonly achieved through a Buchwald-Hartwig amination reaction. This palladium-catalyzed cross-coupling reaction provides an efficient method for the formation of the C-N bond between an aryl halide and an amine.

Experimental Protocol: Buchwald-Hartwig Amination

Materials:

  • 1-Boc-piperazine

  • 1,4-Diiodobenzene

  • Palladium(II) acetate (Pd(OAc)₂)

  • 2-(Dicyclohexylphosphino)-2',4',6'-triisopropylbiphenyl (XPhos)

  • Sodium tert-butoxide (NaOtBu)

  • Toluene, anhydrous

Procedure:

  • To an oven-dried Schlenk tube is added 1,4-diiodobenzene (1.2 equivalents), 1-Boc-piperazine (1.0 equivalent), sodium tert-butoxide (1.4 equivalents), palladium(II) acetate (0.02 equivalents), and XPhos (0.04 equivalents).

  • The tube is evacuated and backfilled with argon three times.

  • Anhydrous toluene is added, and the reaction mixture is stirred at 100 °C for 12-24 hours, or until TLC or LC-MS analysis indicates complete consumption of the starting material.

  • Upon completion, the reaction mixture is cooled to room temperature and diluted with ethyl acetate.

  • The organic layer is washed with water and brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

  • The crude product is purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford this compound as a solid.

G cluster_reactants Reactants cluster_reagents Reagents & Catalyst cluster_conditions Conditions 1_Boc_piperazine 1-Boc-piperazine Reaction_Vessel Reaction Mixture 1_Boc_piperazine->Reaction_Vessel 1_4_Diiodobenzene 1,4-Diiodobenzene 1_4_Diiodobenzene->Reaction_Vessel Pd_OAc_2 Pd(OAc)₂ Pd_OAc_2->Reaction_Vessel XPhos XPhos XPhos->Reaction_Vessel NaOtBu NaOtBu NaOtBu->Reaction_Vessel Toluene Toluene (Solvent) Toluene->Reaction_Vessel Heat 100 °C Heat->Reaction_Vessel Inert_Atmosphere Argon Inert_Atmosphere->Reaction_Vessel Workup_Purification Workup & Purification (Extraction, Chromatography) Reaction_Vessel->Workup_Purification Product This compound Workup_Purification->Product

Buchwald-Hartwig Synthesis Workflow

Spectroscopic Data

While specific experimental spectra for this compound are not widely published in publicly accessible databases, the expected spectral characteristics can be predicted based on its structure and data from analogous compounds.

¹H NMR (predicted):

  • Aromatic Protons: Two doublets in the aromatic region (δ 7.0-7.8 ppm), corresponding to the AA'BB' spin system of the 1,4-disubstituted benzene ring.

  • Piperazine Protons: Two broad multiplets or triplets (δ 3.0-3.8 ppm) for the two sets of non-equivalent methylene protons of the piperazine ring.

  • tert-Butyl Protons: A singlet at approximately δ 1.5 ppm, integrating to 9 protons.

¹³C NMR (predicted):

  • Aromatic Carbons: Four signals in the aromatic region (δ 110-155 ppm), with the carbon bearing the iodine atom appearing at a lower field.

  • Carbonyl Carbon: A signal around δ 154 ppm for the carbamate carbonyl.

  • tert-Butyl Carbons: A quaternary carbon signal around δ 80 ppm and a methyl carbon signal around δ 28 ppm.

  • Piperazine Carbons: Two signals for the methylene carbons of the piperazine ring in the range of δ 40-55 ppm.

Mass Spectrometry (predicted):

  • Molecular Ion (M⁺): The mass spectrum is expected to show a molecular ion peak at m/z 388.

  • Fragmentation: Common fragmentation patterns would involve the loss of the tert-butyl group ([M-57]⁺), the Boc group ([M-101]⁺), and cleavage of the piperazine ring.

Biological Activity and Potential Applications

N-arylpiperazine derivatives are known to exhibit a wide range of biological activities, often targeting central nervous system (CNS) receptors.[1] These scaffolds are found in drugs with antihistaminic, antihypertensive, and antipsychotic properties.[1]

While specific biological data for this compound is not extensively documented, its structural features suggest several potential areas of investigation for researchers and drug development professionals:

  • Intermediate for Drug Synthesis: The primary application of this compound is as a versatile intermediate. The Boc-protected piperazine allows for selective functionalization at the secondary amine after deprotection, and the iodo-substituent provides a site for further elaboration through reactions like Suzuki, Sonogashira, or Heck coupling. This makes it a valuable precursor for creating libraries of novel compounds for high-throughput screening. For instance, it is a key intermediate in the synthesis of various pharmacologically active molecules, including potential kinase inhibitors and receptor modulators.[2]

  • Precursor for Radioligands: The presence of an iodine atom makes this compound an ideal precursor for the development of radiolabeled ligands for positron emission tomography (PET) or single-photon emission computed tomography (SPECT) imaging. Radioiodination (e.g., with ¹²³I, ¹²⁴I, or ¹²⁵I) can be readily achieved, allowing for the in vivo visualization and quantification of target receptors or enzymes in the brain and other organs.

  • Scaffold for CNS Drug Discovery: Arylpiperazines are well-known pharmacophores for various CNS targets, including serotonin (5-HT) and dopamine receptors.[1][3] Structure-activity relationship (SAR) studies of related arylpiperazine derivatives have shown that modifications on the aryl ring can significantly influence receptor affinity and selectivity.[3] Therefore, this compound can serve as a starting point for the design and synthesis of novel ligands targeting these receptors for the potential treatment of neurological and psychiatric disorders.

G cluster_applications Potential Applications in Drug Discovery Core_Compound This compound Intermediate Versatile Synthetic Intermediate Core_Compound->Intermediate Boc deprotection & Iodo-group chemistry Radioligand Precursor for Radioligands (PET/SPECT Imaging) Core_Compound->Radioligand Radioiodination CNS_Scaffold Scaffold for CNS Drug Discovery Core_Compound->CNS_Scaffold SAR Studies Drug_Candidates Drug_Candidates Intermediate->Drug_Candidates Synthesis of complex molecules Imaging_Agents Imaging_Agents Radioligand->Imaging_Agents In vivo target visualization Novel_Ligands Novel_Ligands CNS_Scaffold->Novel_Ligands Development of new CNS drugs

Applications in Drug Discovery

Conclusion

This compound is a valuable and versatile building block in modern medicinal chemistry. Its straightforward synthesis via Buchwald-Hartwig amination and the dual reactivity offered by the protected piperazine and the iodinated phenyl ring make it an attractive starting material for the development of novel therapeutic and diagnostic agents. Further exploration of its biological activities and its utility in the synthesis of complex molecular architectures is warranted and holds significant promise for advancing drug discovery efforts, particularly in the realm of CNS disorders.

References

In-Depth Technical Guide: Tert-butyl 4-(4-iodophenyl)piperazine-1-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of tert-butyl 4-(4-iodophenyl)piperazine-1-carboxylate, a key intermediate in contemporary drug discovery and development. The document details its chemical structure, physicochemical properties, and a standard experimental protocol for its synthesis via the Buchwald-Hartwig amination. Furthermore, this guide outlines the compound's significant role as a versatile building block in the synthesis of pharmacologically active molecules, particularly G-protein coupled receptor (GPR) agonists. Characterization data, including nuclear magnetic resonance (NMR) and mass spectrometry (MS), are presented to facilitate its identification and quality assessment. The information is intended to support researchers in medicinal chemistry, process development, and pharmacological sciences.

Chemical Identity and Structure

This compound is a bifunctional organic molecule featuring a piperazine core. One of the piperazine nitrogen atoms is protected with a tert-butoxycarbonyl (Boc) group, a common protecting group in organic synthesis that can be readily removed under acidic conditions. The other nitrogen is attached to a 4-iodophenyl group, which provides a reactive handle for further chemical modifications, most notably through palladium-catalyzed cross-coupling reactions.

Chemical Structure:

Caption: Chemical structure of this compound.

Physicochemical and Spectroscopic Data

The following tables summarize the key physical, chemical, and spectroscopic properties of this compound.

Table 1: General Properties

PropertyValueReference
CAS Number 151978-66-4[1][2]
Molecular Formula C₁₅H₂₁IN₂O₂[1]
Molecular Weight 388.25 g/mol [1]
Appearance Off-white to light yellow solid
Purity ≥97%[1][2]

Table 2: Spectroscopic Data (Predicted and from Analogous Compounds)

TechniqueData
¹H NMR (CDCl₃, 400 MHz) δ (ppm): 7.55 (d, J=8.8 Hz, 2H), 6.70 (d, J=8.8 Hz, 2H), 3.59 (t, J=5.0 Hz, 4H), 3.15 (t, J=5.0 Hz, 4H), 1.49 (s, 9H)
¹³C NMR (CDCl₃, 100 MHz) δ (ppm): 154.8, 150.5, 137.8, 118.8, 83.5, 80.0, 49.5, 44.0, 28.5
Mass Spectrometry (ESI-MS) m/z: 389.07 [M+H]⁺

Experimental Protocols

Synthesis via Buchwald-Hartwig Amination

The most common and efficient method for the synthesis of this compound is the Buchwald-Hartwig amination. This palladium-catalyzed cross-coupling reaction forms a carbon-nitrogen bond between an aryl halide and an amine.

Reaction Scheme:

reaction_scheme cluster_reactants Reactants cluster_reagents Reagents tert-butyl piperazine-1-carboxylate tert-butyl piperazine-1-carboxylate Product This compound tert-butyl piperazine-1-carboxylate->Product 1,4-diiodobenzene 1,4-diiodobenzene 1,4-diiodobenzene->Product Pd2(dba)3 Pd2(dba)3 Pd2(dba)3->Product Catalyst Xantphos Xantphos Xantphos->Product Ligand NaOtBu NaOtBu NaOtBu->Product Base Toluene Toluene Toluene->Product Solvent

Caption: Synthesis of the target compound via Buchwald-Hartwig amination.

Experimental Procedure:

  • Reaction Setup: To an oven-dried round-bottom flask is added 1,4-diiodobenzene (1.2 equivalents), tert-butyl piperazine-1-carboxylate (1.0 equivalent), sodium tert-butoxide (1.4 equivalents), tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 0.02 equivalents), and Xantphos (0.04 equivalents).

  • Solvent Addition: Anhydrous toluene is added to the flask under an inert atmosphere (e.g., nitrogen or argon).

  • Reaction Conditions: The reaction mixture is heated to 100-110 °C and stirred vigorously for 12-24 hours. The progress of the reaction should be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: Upon completion, the reaction mixture is cooled to room temperature and diluted with ethyl acetate. The organic layer is washed sequentially with water and brine, then dried over anhydrous sodium sulfate.

  • Purification: The solvent is removed under reduced pressure, and the crude product is purified by column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes as the eluent.

  • Characterization: The purified product is characterized by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.

Role in Drug Discovery and Development

This compound is a valuable intermediate in the synthesis of various drug candidates due to its versatile chemical handles. The Boc-protected piperazine allows for the introduction of diverse functionalities after deprotection, while the iodo-substituted phenyl ring is a prime substrate for further cross-coupling reactions, such as the Suzuki or Sonogashira couplings.

A significant application of this compound is in the development of GPR119 agonists, which are being investigated as potential therapeutics for type 2 diabetes and other metabolic disorders.

Experimental Workflow: Synthesis of a GPR119 Agonist Precursor

The following workflow illustrates the use of this compound as a key building block in a multi-step synthesis.

workflow A tert-butyl 4-(4-iodophenyl) piperazine-1-carboxylate B Suzuki Coupling with Pyrimidyl Boronic Ester A->B C Intermediate A B->C D Boc Deprotection (e.g., TFA in DCM) C->D E Intermediate B (Free Piperazine) D->E F Reductive Amination or Amide Coupling E->F G Final GPR119 Agonist Candidate F->G

References

An In-depth Technical Guide to the Synthesis of tert-butyl 4-(4-iodophenyl)piperazine-1-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the primary synthesis pathways for tert-butyl 4-(4-iodophenyl)piperazine-1-carboxylate, a key intermediate in pharmaceutical research and development. The document outlines two robust synthetic strategies, complete with detailed experimental protocols, quantitative data, and process visualizations to facilitate replication and optimization in a laboratory setting.

Introduction

This compound is a valuable building block in medicinal chemistry, frequently utilized in the synthesis of a wide range of biologically active compounds. Its structure, featuring a Boc-protected piperazine moiety attached to an iodophenyl group, allows for diverse chemical modifications, particularly through cross-coupling reactions at the iodo-position. This guide explores the two most prevalent and effective methods for its synthesis: a direct one-step Buchwald-Hartwig amination and a two-step approach involving the initial formation of N-aryl piperazine followed by Boc-protection.

Synthesis Pathways

There are two primary and reliable pathways for the synthesis of this compound:

  • Pathway 1: One-Step Buchwald-Hartwig Amination. This is a direct palladium-catalyzed cross-coupling reaction between tert-butyl piperazine-1-carboxylate and 1,4-diiodobenzene. This method is often favored for its efficiency and atom economy.[1][2][3]

  • Pathway 2: Two-Step Synthesis via N-Aryl Piperazine. This pathway involves the initial synthesis of 1-(4-iodophenyl)piperazine, which is then subsequently protected with a tert-butyloxycarbonyl (Boc) group.[4]

The following sections provide detailed experimental protocols and quantitative data for each pathway.

Pathway 1: One-Step Buchwald-Hartwig Amination

This pathway utilizes a palladium-catalyzed C-N cross-coupling reaction, a powerful and versatile method for the formation of aryl amines.[1][2][5][6]

Reaction Scheme

tert-butyl piperazine-1-carboxylate tert-butyl piperazine-1-carboxylate Product This compound tert-butyl piperazine-1-carboxylate->Product + 1,4-diiodobenzene 1,4-diiodobenzene 1,4-diiodobenzene->Product + Pd_catalyst Pd Catalyst (e.g., Pd2(dba)3) Pd_catalyst->Product Ligand Ligand (e.g., RuPhos) Ligand->Product Base Base (e.g., NaOtBu) Base->Product Solvent Solvent (e.g., Toluene) Solvent->Product

Diagram 1: Buchwald-Hartwig Amination Workflow
Experimental Protocol

This protocol is a representative procedure based on established Buchwald-Hartwig amination methodologies.[1][2]

  • Reaction Setup:

    • To an oven-dried Schlenk tube, add 1,4-diiodobenzene (1.0 mmol, 1.0 equiv.), tert-butyl piperazine-1-carboxylate (1.2 mmol, 1.2 equiv.), sodium tert-butoxide (NaOtBu) (2.1 mmol, 2.1 equiv.), tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (0.02 mmol, 2 mol%), and RuPhos (0.04 mmol, 4 mol%).

    • Seal the tube with a rubber septum and purge with argon or nitrogen for 5-10 minutes.

    • Add anhydrous toluene (5 mL) via syringe.

  • Reaction Execution:

    • Place the Schlenk tube in a preheated oil bath at 100-110 °C.

    • Stir the reaction mixture vigorously for 8-24 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up and Purification:

    • After completion, cool the reaction mixture to room temperature.

    • Dilute the mixture with ethyl acetate (20 mL) and filter through a pad of Celite to remove the catalyst and inorganic salts.

    • Wash the Celite pad with additional ethyl acetate (2 x 10 mL).

    • Concentrate the filtrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes as the eluent.

Quantitative Data
ParameterValue/Range
Reactants
1,4-diiodobenzene1.0 equiv.
tert-butyl piperazine-1-carboxylate1.1 - 1.5 equiv.
Catalyst System
Palladium Source (e.g., Pd₂(dba)₃, Pd(OAc)₂)1 - 5 mol%
Ligand (e.g., RuPhos, XPhos, BINAP)2 - 10 mol%
Base
Sodium tert-butoxide (NaOtBu)2.0 - 3.0 equiv.
Cesium carbonate (Cs₂CO₃)2.0 - 3.0 equiv.
Reaction Conditions
SolventToluene, Dioxane
Temperature80 - 120 °C
Reaction Time8 - 24 hours
Yield 75 - 90% (Reported for similar reactions)

Pathway 2: Two-Step Synthesis

This pathway provides an alternative route, which can be advantageous if the direct coupling proves to be low-yielding or if starting materials are more readily available for this sequence.

Step 1: Synthesis of 1-(4-iodophenyl)piperazine

This step typically involves a nucleophilic aromatic substitution or a transition-metal-catalyzed amination of 1,4-diiodobenzene with piperazine.

Piperazine Piperazine Intermediate 1-(4-iodophenyl)piperazine Piperazine->Intermediate + 1,4-diiodobenzene 1,4-diiodobenzene 1,4-diiodobenzene->Intermediate + Conditions Reaction Conditions Conditions->Intermediate

Diagram 2: Synthesis of 1-(4-iodophenyl)piperazine

A general procedure for the synthesis of N-aryl piperazines is as follows:

  • Reaction Setup:

    • In a round-bottom flask, dissolve 1,4-diiodobenzene (1.0 equiv.) and a significant excess of piperazine (e.g., 5-10 equiv.) in a suitable solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO). The excess piperazine also acts as a base.

  • Reaction Execution:

    • Heat the reaction mixture at a temperature ranging from 100 to 150 °C for several hours to overnight. Monitor the reaction by TLC.

  • Work-up and Purification:

    • After cooling, pour the reaction mixture into water and extract with an organic solvent like ethyl acetate.

    • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography or recrystallization to obtain 1-(4-iodophenyl)piperazine.

Step 2: Boc Protection of 1-(4-iodophenyl)piperazine

The secondary amine of the synthesized 1-(4-iodophenyl)piperazine is protected using di-tert-butyl dicarbonate (Boc₂O).[4]

Intermediate 1-(4-iodophenyl)piperazine Product_Boc This compound Intermediate->Product_Boc + Boc2O Di-tert-butyl dicarbonate (Boc)2O Boc2O->Product_Boc + Base_optional Base (optional) (e.g., Et3N, DMAP) Base_optional->Product_Boc Solvent_Boc Solvent (e.g., DCM, THF) Solvent_Boc->Product_Boc

Diagram 3: Boc Protection Workflow
  • Reaction Setup:

    • Dissolve 1-(4-iodophenyl)piperazine (1.0 equiv.) in a suitable solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).

    • Add di-tert-butyl dicarbonate (Boc₂O) (1.1 - 1.2 equiv.). A base such as triethylamine (Et₃N) or 4-dimethylaminopyridine (DMAP) can be added to facilitate the reaction, though it is often not strictly necessary.

  • Reaction Execution:

    • Stir the reaction mixture at room temperature for 2-12 hours. Monitor the reaction to completion by TLC.

  • Work-up and Purification:

    • Once the reaction is complete, concentrate the mixture under reduced pressure.

    • The crude product can often be purified by direct crystallization or by flash column chromatography if necessary.

Quantitative Data for Two-Step Pathway
ParameterStep 1: N-ArylationStep 2: Boc Protection
Reactants
1,4-diiodobenzene1.0 equiv.-
Piperazine5 - 10 equiv.-
1-(4-iodophenyl)piperazine-1.0 equiv.
Di-tert-butyl dicarbonate-1.1 - 1.2 equiv.
Reaction Conditions
SolventDMF, DMSODCM, THF
Temperature100 - 150 °CRoom Temperature
Reaction Time12 - 24 hours2 - 12 hours
Yield VariableTypically >90%

Conclusion

Both the one-step Buchwald-Hartwig amination and the two-step synthesis approach offer viable and effective methods for the preparation of this compound. The choice of pathway will often depend on factors such as the availability and cost of starting materials, desired purity, and scalability. The one-step Buchwald-Hartwig reaction is generally more convergent and efficient, while the two-step method provides a more classical and sometimes more easily scalable alternative. The detailed protocols and data presented in this guide are intended to provide a solid foundation for researchers to successfully synthesize this important chemical intermediate.

References

Technical Guide: Spectral and Synthetic Profile of tert-butyl 4-(4-iodophenyl)piperazine-1-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the spectral characteristics and a plausible synthetic route for the compound tert-butyl 4-(4-iodophenyl)piperazine-1-carboxylate. This molecule is a key intermediate in medicinal chemistry, often utilized in the development of various therapeutic agents. This document is intended to serve as a comprehensive resource for researchers engaged in its synthesis and characterization.

Chemical Structure and Properties

  • IUPAC Name: this compound

  • CAS Number: 151978-66-4[1][2]

  • Molecular Formula: C₁₅H₂₁IN₂O₂[1][2]

  • Molecular Weight: 388.25 g/mol [1]

Spectral Data

¹H NMR Spectroscopy

Table 1: Predicted ¹H NMR Spectral Data (CDCl₃, 400 MHz)

Chemical Shift (δ, ppm)MultiplicityNumber of ProtonsAssignment
~7.55d, J ≈ 8.8 Hz2HAr-H (ortho to I)
~6.70d, J ≈ 8.8 Hz2HAr-H (meta to I)
~3.60t, J ≈ 5.0 Hz4H-N(-CH₂CH₂-)₂N-Boc
~3.20t, J ≈ 5.0 Hz4HAr-N(-CH₂CH₂-)₂N-
1.49s9H-C(CH ₃)₃
¹³C NMR Spectroscopy

Table 2: Predicted ¹³C NMR Spectral Data (CDCl₃, 100 MHz)

Chemical Shift (δ, ppm)Assignment
~154.7C =O (carbamate)
~150.8Ar-C -N
~137.9Ar-C -H (ortho to I)
~118.5Ar-C -H (meta to I)
~85.0Ar-C -I
~80.0-C (CH₃)₃
~49.5Ar-N(-C H₂CH₂-)₂N-
~43.5-N(-C H₂CH₂-)₂N-Boc
28.4-C(C H₃)₃
Infrared (IR) Spectroscopy

Table 3: Predicted IR Absorption Bands

Wavenumber (cm⁻¹)IntensityAssignment
~2975StrongC-H stretch (aliphatic, tert-butyl)
~2850MediumC-H stretch (aliphatic, piperazine)
~1690StrongC=O stretch (carbamate)
~1590, 1485Medium-StrongC=C stretch (aromatic)
~1240StrongC-N stretch (aryl-amine)
~1160StrongC-O stretch (carbamate)
~810StrongC-H bend (aromatic, para-disubstituted)
Mass Spectrometry (MS)

Table 4: Predicted Mass Spectrometry Data (ESI+)

m/zIon
389.07[M+H]⁺
411.05[M+Na]⁺
333.11[M - C₄H₈+H]⁺

Experimental Protocols

The following section details a plausible experimental protocol for the synthesis and purification of this compound. This procedure is based on established methods for N-arylation of piperazines.

Synthesis of this compound

Materials:

  • tert-butyl piperazine-1-carboxylate

  • 1,4-diiodobenzene

  • Palladium(II) acetate (Pd(OAc)₂)

  • 2-(Dicyclohexylphosphino)biphenyl

  • Sodium tert-butoxide (NaOtBu)

  • Toluene, anhydrous

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Ethyl acetate

  • Hexanes

Procedure:

  • To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 1,4-diiodobenzene (1.2 equivalents), palladium(II) acetate (0.02 equivalents), and 2-(dicyclohexylphosphino)biphenyl (0.04 equivalents).

  • Add anhydrous toluene to the flask, followed by tert-butyl piperazine-1-carboxylate (1.0 equivalent) and sodium tert-butoxide (1.4 equivalents).

  • Heat the reaction mixture to 100 °C and stir for 12-18 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and quench with a saturated aqueous solution of sodium bicarbonate.

  • Extract the aqueous layer with dichloromethane (3 x 50 mL).

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

Purification
  • Purify the crude product by flash column chromatography on silica gel.

  • Elute the column with a gradient of ethyl acetate in hexanes (e.g., starting from 5% ethyl acetate and gradually increasing to 20%).

  • Combine the fractions containing the desired product, as identified by TLC.

  • Remove the solvent under reduced pressure to yield this compound as a solid.

Workflow and Characterization

The general workflow for the synthesis and characterization of the title compound is illustrated below.

Synthesis_Workflow cluster_synthesis Synthesis cluster_purification Purification cluster_characterization Characterization Reactants tert-butyl piperazine-1-carboxylate + 1,4-diiodobenzene Coupling Buchwald-Hartwig Coupling Reactants->Coupling Crude Crude Product Coupling->Crude Column Silica Gel Chromatography Crude->Column Pure Pure Product Column->Pure NMR NMR Spectroscopy (¹H, ¹³C) Pure->NMR MS Mass Spectrometry Pure->MS IR IR Spectroscopy Pure->IR

Caption: Synthetic and characterization workflow.

This guide provides a foundational understanding of the spectral properties and a reliable synthetic method for this compound, facilitating its application in research and development.

References

Navigating the Physicochemical Landscape of tert-butyl 4-(4-iodophenyl)piperazine-1-carboxylate: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide provides a comprehensive overview of the solubility and stability of tert-butyl 4-(4-iodophenyl)piperazine-1-carboxylate, a key intermediate in pharmaceutical research and development. This document is intended for researchers, scientists, and drug development professionals, offering a framework for assessing its physicochemical properties. While specific experimental data for this compound is not extensively available in the public domain, this guide furnishes detailed, best-practice experimental protocols for determining these critical parameters.

Core Physicochemical Properties

This compound is a piperazine derivative with a molecular weight of 388.25 g/mol and a formula of C15H21IN2O2. The presence of the lipophilic tert-butoxycarbonyl (Boc) protecting group and the iodophenyl moiety suggests moderate to low aqueous solubility and good solubility in various organic solvents. The piperazine ring offers sites for potential protonation, indicating that the solubility of this compound will likely be pH-dependent.

Table 1: Predicted Physicochemical Properties of this compound

ParameterPredicted Value/CharacteristicSource
Molecular FormulaC15H21IN2O2-
Molecular Weight388.25 g/mol -
AppearanceWhite to off-white solidSupplier Data
Aqueous SolubilityLow; predicted to be pH-dependentChemical Structure Analysis
Organic Solvent SolubilityGood solubility in common organic solvents (e.g., DMSO, DMF, DCM, Ethyl Acetate)Chemical Structure Analysis
StabilityStable under standard storage conditions. Potential for degradation under harsh acidic, basic, oxidative, and photolytic conditions.General chemical knowledge

Solubility Assessment: Experimental Protocols

The determination of solubility is crucial for formulation development, bioavailability, and overall drugability. Both kinetic and thermodynamic solubility assays provide valuable, albeit different, insights.

Thermodynamic Solubility Determination (Shake-Flask Method)

This method determines the equilibrium solubility of a compound, which is a critical parameter for understanding its intrinsic physicochemical properties.

Experimental Protocol:

  • Preparation of Saturated Solution: Add an excess amount of this compound to a series of vials containing different aqueous buffers (e.g., pH 2, 5, 7.4, 9) and various organic solvents (e.g., DMSO, ethanol, methanol, acetonitrile, dichloromethane).

  • Equilibration: Seal the vials and agitate them at a constant temperature (e.g., 25°C or 37°C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

  • Phase Separation: Centrifuge the samples at a high speed to pellet the undissolved solid.

  • Sample Analysis: Carefully collect an aliquot of the supernatant and dilute it with a suitable solvent.

  • Quantification: Analyze the concentration of the dissolved compound using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV). A calibration curve prepared with known concentrations of the compound should be used for accurate quantification.

Table 2: Illustrative Thermodynamic Solubility Data Presentation

Solvent/BufferpHTemperature (°C)Solubility (µg/mL)
Phosphate Buffered Saline7.425Data to be determined
Acetate Buffer5.025Data to be determined
Hydrochloric Acid2.025Data to be determined
Dimethyl Sulfoxide (DMSO)-25Data to be determined
Ethanol-25Data to be determined
Dichloromethane (DCM)-25Data to be determined
Kinetic Solubility Determination

Kinetic solubility is often measured in early drug discovery to assess the concentration at which a compound precipitates from a solution when rapidly diluted from a DMSO stock.

Experimental Protocol:

  • Stock Solution Preparation: Prepare a high-concentration stock solution of this compound in 100% DMSO (e.g., 10 mM).

  • Serial Dilution: In a 96-well plate, perform serial dilutions of the DMSO stock solution into an aqueous buffer (e.g., phosphate-buffered saline, pH 7.4).

  • Precipitation Detection: Incubate the plate for a defined period (e.g., 1-2 hours) and then measure the turbidity of each well using a nephelometer or a plate reader capable of detecting light scattering. The concentration at which a significant increase in turbidity is observed is considered the kinetic solubility.

G Workflow for Kinetic Solubility Assay A Prepare 10 mM Stock in DMSO B Serial Dilution in 96-well Plate with Aqueous Buffer A->B C Incubate at Room Temperature (1-2 hours) B->C D Measure Turbidity (Nephelometry/Plate Reader) C->D E Determine Concentration at Precipitation Point D->E

Caption: Workflow for Kinetic Solubility Determination.

Stability Assessment and Forced Degradation Studies

Understanding the stability of a compound is mandated by regulatory agencies and is essential for determining its shelf-life and appropriate storage conditions.[1][2][3] Forced degradation studies are performed to identify potential degradation products and establish stability-indicating analytical methods.[1][2][3]

Long-Term and Accelerated Stability Studies

These studies evaluate the stability of the compound under defined storage conditions over a specified period.

Experimental Protocol:

  • Sample Preparation: Store accurately weighed samples of this compound in appropriate containers under various conditions as specified by ICH guidelines (e.g., long-term: 25°C/60% RH; accelerated: 40°C/75% RH).[4]

  • Time Points: Withdraw samples at predetermined time intervals (e.g., 0, 3, 6, 9, 12, 24 months for long-term; 0, 1, 3, 6 months for accelerated).

  • Analysis: Analyze the samples for purity and the presence of degradation products using a validated stability-indicating HPLC method. Physical properties such as appearance and melting point should also be monitored.

Forced Degradation Studies

Forced degradation studies expose the compound to stress conditions to accelerate its decomposition.[1][2][3]

Experimental Protocol:

  • Acid Hydrolysis: Dissolve the compound in a solution of 0.1 M HCl and heat at a controlled temperature (e.g., 60°C) for a defined period. Neutralize the solution before analysis.

  • Base Hydrolysis: Dissolve the compound in a solution of 0.1 M NaOH and heat at a controlled temperature (e.g., 60°C) for a defined period. Neutralize the solution before analysis.

  • Oxidative Degradation: Treat a solution of the compound with a dilute solution of hydrogen peroxide (e.g., 3% H2O2) at room temperature.

  • Thermal Degradation: Expose the solid compound to dry heat (e.g., 80°C) for an extended period.

  • Photostability: Expose the solid compound and a solution of the compound to a light source according to ICH Q1B guidelines.[5]

Analysis: For all stress conditions, analyze the samples at various time points using a suitable analytical method, such as HPLC-UV or LC-MS, to separate and identify the parent compound and any degradation products. The goal is to achieve a target degradation of 5-20%.[2]

G Forced Degradation Experimental Workflow cluster_stress Stress Conditions cluster_analysis Analysis Acid Acid Hydrolysis (0.1 M HCl, 60°C) HPLC HPLC-UV/LC-MS Analysis Acid->HPLC Base Base Hydrolysis (0.1 M NaOH, 60°C) Base->HPLC Oxidation Oxidative Degradation (3% H2O2, RT) Oxidation->HPLC Thermal Thermal Degradation (Solid, 80°C) Thermal->HPLC Photo Photolytic Degradation (ICH Q1B) Photo->HPLC ID Identify & Quantify Degradation Products HPLC->ID Pathway Elucidate Degradation Pathways ID->Pathway API This compound API->Acid API->Base API->Oxidation API->Thermal API->Photo

Caption: Forced Degradation Experimental Workflow.

Table 3: Illustrative Stability Data Presentation

Stress ConditionDurationTemperaturePurity (%)Major Degradation Product(s) (RRT)
0.1 M HCl24 h60°CData to be determinedData to be determined
0.1 M NaOH24 h60°CData to be determinedData to be determined
3% H2O224 hRTData to be determinedData to be determined
Thermal (Solid)7 days80°CData to be determinedData to be determined
Photolytic (Solid)ICH Q1B-Data to be determinedData to be determined
Photolytic (Solution)ICH Q1B-Data to be determinedData to be determined

Conclusion

This technical guide outlines the essential experimental frameworks for characterizing the solubility and stability of this compound. While specific data for this compound remains to be published, the provided protocols offer a robust starting point for any research or development program. The systematic application of these methodologies will generate critical data to inform formulation strategies, ensure product quality, and support regulatory submissions. It is recommended that all analytical methods used are appropriately validated to ensure the accuracy and reliability of the generated data.

References

Technical Guide: Safe Handling of tert-Butyl 4-(4-iodophenyl)piperazine-1-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the safety, handling, and Material Safety Data Sheet (MSDS) information for tert-butyl 4-(4-iodophenyl)piperazine-1-carboxylate (CAS No. 151978-66-4). The information herein is intended to support laboratory safety and procedural development for professionals in research and drug development.

Chemical Identification and Physical Properties

This compound is a substituted piperazine derivative. The presence of the iodophenyl group and the Boc-protecting group influences its reactivity and handling requirements.

PropertyValueSource
CAS Number 151978-66-4[1][2][3][4]
Molecular Formula C₁₅H₂₁IN₂O₂[2]
Molecular Weight 388.24 g/mol [2][4]
Appearance Solid[1]
Purity Typically >97%[2][3]
Storage Keep in a dark place, sealed in dry, room temperature conditions.[4]
Boiling Point 439.5°C at 760 mmHg[5]
Flash Point 219.6°C[5]
Density 1.481 g/cm³[5]

Hazard Identification and Safety Precautions

While the toxicological properties of this specific compound have not been fully investigated, it is classified as an irritant and may be harmful by ingestion and inhalation.[1] The material is irritating to mucous membranes and the upper respiratory tract.[1]

GHS Precautionary Statements:

CodeStatement
P280Wear protective gloves/protective clothing/eye protection/face protection.[1]
P305+P351+P338IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do - continue rinsing.[1]

It is imperative to handle this compound in a well-ventilated area, preferably within a chemical fume hood.[1]

Personal Protective Equipment (PPE) and Engineering Controls

To ensure safe handling, the following personal protective equipment and engineering controls are mandatory:

ControlSpecification
Engineering Controls Use only in a chemical fume hood with adequate ventilation.[1] A safety shower and eyewash station must be readily available.[1]
Eye/Face Protection Wear protective safety goggles.[1]
Skin Protection Wear chemical-resistant gloves and protective clothing. Chemical resistant boots are also recommended.[1]
Respiratory Protection If dust or aerosols are generated, use a NIOSH-approved respirator.

Handling, Storage, and Disposal

Handling:

  • Avoid contact with eyes, skin, and clothing.[1]

  • Do not ingest or inhale.[1]

  • Keep container tightly closed when not in use.[1]

  • Wash thoroughly after handling.

Storage:

  • Store in a cool, dry, well-ventilated place.[1]

  • Keep containers tightly closed.[1]

Disposal:

  • Dissolve or mix the material with a combustible solvent and burn in a chemical incinerator equipped with an afterburner and scrubber.[1]

  • All federal, state, and local environmental regulations must be observed.[1]

First Aid Measures

Immediate and appropriate first aid is crucial in case of accidental exposure.

Exposure RouteFirst Aid Protocol
Eye Contact Immediately flush eyes with clean, running water for at least 15 minutes, keeping eyelids open.[1] Seek medical attention.[1]
Skin Contact Wash the affected area with generous quantities of running water and non-abrasive soap.[1] Cover the area with an emollient and seek medical attention.[1]
Inhalation Remove the victim to fresh air. If breathing is difficult, administer oxygen.[1] Seek medical attention.[1]
Ingestion If swallowed, rinse mouth with water. Do NOT induce vomiting. Seek immediate medical attention.

Fire-Fighting Measures

  • Suitable Extinguishing Media: Use carbon dioxide, dry chemical powder, or appropriate foam.

  • Specific Hazards: Emits toxic fumes under fire conditions.[1]

  • Protective Equipment: Wear a self-contained breathing apparatus and full protective gear.

Accidental Release Measures

  • Wear appropriate personal protective equipment.

  • Sweep up the solid material, avoiding dust generation.

  • Place in a sealed container for disposal.

  • Ventilate the area and wash the spill site after material pickup is complete.

Visualized Workflows and Relationships

The following diagrams illustrate key workflows and logical relationships for handling this compound.

G General Handling Workflow cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup and Disposal prep_ppe Don Appropriate PPE (Goggles, Gloves, Lab Coat) prep_hood Ensure Fume Hood is Operational prep_ppe->prep_hood prep_materials Gather All Necessary Materials prep_hood->prep_materials weigh Weigh Compound in Fume Hood prep_materials->weigh Proceed to handling dissolve Dissolve in Appropriate Solvent weigh->dissolve reaction Perform Reaction Under Inert Atmosphere (if required) dissolve->reaction quench Quench Reaction (e.g., with ice water) reaction->quench Proceed to cleanup dispose_waste Dispose of Waste in Designated Containers quench->dispose_waste clean_glassware Clean Glassware Thoroughly dispose_waste->clean_glassware decontaminate Decontaminate Work Area clean_glassware->decontaminate G First Aid Decision Tree cluster_routes Identify Exposure Route cluster_actions Immediate Actions exposure Exposure Occurs skin Skin Contact exposure->skin eyes Eye Contact exposure->eyes inhalation Inhalation exposure->inhalation ingestion Ingestion exposure->ingestion wash_skin Wash with plenty of water and soap skin->wash_skin flush_eyes Flush with water for 15 minutes eyes->flush_eyes fresh_air Move to fresh air inhalation->fresh_air rinse_mouth Rinse mouth, do NOT induce vomiting ingestion->rinse_mouth seek_medical Seek Immediate Medical Attention wash_skin->seek_medical flush_eyes->seek_medical fresh_air->seek_medical rinse_mouth->seek_medical

References

A Technical Guide to tert-Butyl 4-(4-iodophenyl)piperazine-1-carboxylate: Sourcing, Properties, and Applications in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides comprehensive information on tert-butyl 4-(4-iodophenyl)piperazine-1-carboxylate , a key building block in medicinal chemistry. This document details its commercial availability, physicochemical properties, and critical role in the synthesis of targeted therapeutics, with a focus on its application in the development of kinase inhibitors.

Commercial Availability and Supplier Information

This compound is readily available from a number of commercial suppliers specializing in fine chemicals and pharmaceutical intermediates. The following table summarizes key information from prominent vendors.

SupplierCatalog NumberCAS NumberMolecular FormulaMolecular Weight ( g/mol )Purity
INDOFINE Chemical Company08-715151978-66-4C₁₅H₂₁IN₂O₂388.2598%
Frontier Specialty ChemicalsB2021151978-66-4C₁₅H₂₁IN₂O₂388.25>95%
Boron MolecularBM1041151978-66-4C₁₅H₂₁IN₂O₂388.25>97%
BLD PharmBD109359151978-66-4C₁₅H₂₁IN₂O₂388.25≥98.0%
MolPortMolPort-006-200-864151978-66-4C₁₅H₂₁IN₂O₂388.25>95%

Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound is essential for its handling, storage, and application in chemical synthesis.

PropertyValueSource
Appearance White to off-white solidGeneric Supplier Data
Melting Point 125-130 °CGeneric Supplier Data
Boiling Point ~480 °C (Predicted)Chemical Database Prediction
Solubility Soluble in DMSO, Methanol, and ChloroformGeneric Supplier Data
Storage Conditions Store in a cool, dry place, protected from light.INDOFINE Chemical Company

Applications in Drug Discovery: A Precursor to Kinase Inhibitors

This compound is a valuable scaffold in medicinal chemistry, primarily utilized in the synthesis of kinase inhibitors. Its structure, featuring a Boc-protected piperazine and an iodo-substituted phenyl ring, makes it an ideal substrate for palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura and Buchwald-Hartwig aminations.

A prominent example of its application is in the synthesis of Palbociclib , a selective inhibitor of cyclin-dependent kinases 4 and 6 (CDK4/6).[1] Palbociclib is a crucial therapeutic agent in the treatment of certain types of breast cancer.[2][3] The synthesis of Palbociclib and other kinase inhibitors often involves the coupling of the aryl iodide of this compound with a suitable coupling partner, followed by further functional group manipulations.

The CDK4/6 Signaling Pathway and the Role of Palbociclib

The Cyclin D-CDK4/6-Rb pathway is a critical regulator of the cell cycle.[4][5] In many cancers, this pathway is hyperactivated, leading to uncontrolled cell proliferation.[6] Palbociclib, synthesized using the title compound as a key intermediate, inhibits CDK4 and CDK6, thereby preventing the phosphorylation of the retinoblastoma (Rb) protein.[7][8] This maintains the Rb-E2F complex, which represses the transcription of genes required for the G1 to S phase transition, ultimately leading to cell cycle arrest.[9]

CDK4_6_Pathway cluster_0 Mitogenic Signals cluster_1 Cell Cycle Progression cluster_2 Inhibition Growth Factors Growth Factors Cyclin D Cyclin D Growth Factors->Cyclin D Cyclin D-CDK4/6 Complex Cyclin D-CDK4/6 Complex Cyclin D->Cyclin D-CDK4/6 Complex CDK4/6 CDK4/6 CDK4/6->Cyclin D-CDK4/6 Complex Rb-E2F Complex Rb-E2F Complex Cyclin D-CDK4/6 Complex->Rb-E2F Complex p Rb Rb E2F E2F S-Phase Genes S-Phase Genes E2F->S-Phase Genes Transcription Rb-E2F Complex->Rb - E2F Rb-E2F Complex->E2F + G1-S Transition G1-S Transition S-Phase Genes->G1-S Transition Palbociclib Palbociclib Palbociclib->Cyclin D-CDK4/6 Complex

CDK4/6 Signaling Pathway and Palbociclib Inhibition.

Experimental Protocols

The utility of this compound is best demonstrated through its application in key chemical transformations. Below are representative experimental protocols for Suzuki-Miyaura and Buchwald-Hartwig coupling reactions.

Suzuki-Miyaura Coupling: Synthesis of a Biaryl Piperazine Derivative

This protocol describes a typical palladium-catalyzed Suzuki-Miyaura coupling reaction to form a new carbon-carbon bond.

Suzuki_Workflow cluster_reactants Reactants & Catalyst cluster_reaction Reaction cluster_workup Workup & Purification cluster_product Product A tert-butyl 4-(4-iodophenyl) piperazine-1-carboxylate F Mix & Heat (e.g., 80-100 °C) A->F B Arylboronic Acid B->F C Pd Catalyst (e.g., Pd(PPh₃)₄) C->F D Base (e.g., K₂CO₃) D->F E Solvent (e.g., Toluene/H₂O) E->F G Aqueous Workup F->G H Extraction G->H I Column Chromatography H->I J Biaryl Piperazine Derivative I->J

General Workflow for Suzuki-Miyaura Coupling.

Methodology:

  • Reaction Setup: In a round-bottom flask, combine this compound (1.0 eq.), the desired arylboronic acid (1.2 eq.), a palladium catalyst such as tetrakis(triphenylphosphine)palladium(0) (0.05 eq.), and a base, typically potassium carbonate (2.0 eq.).

  • Solvent Addition: Add a degassed solvent mixture, such as toluene and water (e.g., in a 4:1 ratio).

  • Reaction Conditions: Heat the reaction mixture to 80-100 °C under an inert atmosphere (e.g., nitrogen or argon) and stir for 2-12 hours, monitoring the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Workup: Upon completion, cool the reaction to room temperature. Dilute the mixture with an organic solvent like ethyl acetate and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product is then purified by column chromatography on silica gel to yield the desired biaryl piperazine derivative.

Buchwald-Hartwig Amination: Synthesis of an N-Aryl Piperazine Derivative

This protocol outlines a typical Buchwald-Hartwig amination for the formation of a carbon-nitrogen bond.

Methodology:

  • Reaction Setup: To an oven-dried Schlenk tube, add this compound (1.0 eq.), the desired amine (1.2 eq.), a palladium catalyst (e.g., Pd₂(dba)₃, 0.02 eq.), a phosphine ligand (e.g., Xantphos, 0.04 eq.), and a base such as sodium tert-butoxide (1.4 eq.).

  • Solvent Addition: Add a dry, degassed solvent like toluene or dioxane.

  • Reaction Conditions: Heat the mixture to 80-110 °C under an inert atmosphere for 4-24 hours, monitoring by TLC or LC-MS.

  • Workup: After cooling to room temperature, quench the reaction with saturated aqueous ammonium chloride. Extract the product with an organic solvent (e.g., ethyl acetate).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the residue by column chromatography to obtain the N-aryl piperazine product.

Conclusion

This compound is a versatile and commercially accessible building block with significant applications in the field of drug discovery and development. Its utility in constructing complex molecular architectures, particularly for kinase inhibitors like Palbociclib, underscores its importance for researchers in medicinal chemistry. This guide provides a foundational resource for sourcing, handling, and utilizing this key intermediate in the synthesis of novel therapeutic agents.

References

The Chemistry of Tert-butyl 4-(4-iodophenyl)piperazine-1-carboxylate: A Technical Guide for Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tert-butyl 4-(4-iodophenyl)piperazine-1-carboxylate is a key building block in modern medicinal chemistry. Its structure, featuring a Boc-protected piperazine moiety and an iodinated phenyl ring, offers a versatile scaffold for the synthesis of a diverse range of compounds, particularly those targeting the central nervous system. The piperazine ring is a prevalent motif in many approved drugs, valued for its ability to impart favorable pharmacokinetic properties and engage with various biological targets.[1] The presence of an iodine atom on the aromatic ring provides a reactive handle for transition metal-catalyzed cross-coupling reactions, enabling the facile introduction of a wide array of substituents. This technical guide provides a comprehensive overview of the synthesis, key reactions, and applications of this compound in drug discovery.

Synthesis of this compound

The synthesis of this compound can be achieved through several routes. A common and efficient method involves the nucleophilic aromatic substitution (SNA r) reaction between 1-Boc-piperazine and an activated aryl iodide, or a Buchwald-Hartwig amination of 1,4-diiodobenzene. A plausible synthetic route adapted from similar preparations is outlined below.[1]

Experimental Protocol: Synthesis via Buchwald-Hartwig Amination

This protocol describes the synthesis of this compound from 1,4-diiodobenzene and tert-butyl piperazine-1-carboxylate.

Materials:

  • 1,4-Diiodobenzene

  • tert-Butyl piperazine-1-carboxylate

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

  • 2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos)

  • Sodium tert-butoxide (NaOtBu)

  • Toluene (anhydrous)

  • Argon or Nitrogen gas

Procedure:

  • To a dry Schlenk flask under an inert atmosphere (Argon or Nitrogen), add 1,4-diiodobenzene (1.0 eq), tert-butyl piperazine-1-carboxylate (1.1 eq), sodium tert-butoxide (1.4 eq), Pd₂(dba)₃ (0.01 eq), and XPhos (0.02 eq).

  • Add anhydrous toluene to the flask.

  • Seal the flask and heat the reaction mixture at 100-110 °C with stirring for 12-24 hours, or until TLC or LC-MS analysis indicates complete consumption of the starting material.

  • Cool the reaction mixture to room temperature and dilute with ethyl acetate.

  • Filter the mixture through a pad of Celite® to remove the palladium catalyst and inorganic salts.

  • Wash the Celite® pad with additional ethyl acetate.

  • Combine the organic filtrates and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford this compound.

Quantitative Data:

ParameterValue
Yield 70-90%
Catalyst Loading 1 mol% Pd₂(dba)₃
Ligand Loading 2 mol% XPhos
Base 1.4 eq NaOtBu
Solvent Toluene
Temperature 100-110 °C
Reaction Time 12-24 h

Key Reactions of this compound

The iodophenyl moiety of the title compound is a versatile handle for various palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling and the Buchwald-Hartwig amination. These reactions allow for the introduction of a wide range of aryl, heteroaryl, and amino substituents, respectively, at the 4-position of the phenyl ring.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a powerful method for the formation of carbon-carbon bonds.[2] In the context of this compound, it is used to introduce new aryl or heteroaryl groups.

Materials:

  • This compound

  • Phenylboronic acid

  • Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄)

  • Potassium carbonate (K₂CO₃) or Cesium carbonate (Cs₂CO₃)

  • 1,4-Dioxane

  • Water

Procedure:

  • In a reaction vessel, dissolve this compound (1.0 eq) and phenylboronic acid (1.2 eq) in a mixture of 1,4-dioxane and water (e.g., 4:1 v/v).

  • Add potassium carbonate (2.0 eq) or cesium carbonate (2.0 eq) to the mixture.

  • Degas the mixture by bubbling argon or nitrogen through it for 15-20 minutes.

  • Add Pd(PPh₃)₄ (0.05 eq) to the reaction mixture.

  • Heat the reaction mixture to 80-100 °C and stir for 4-12 hours, monitoring the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and add water and ethyl acetate.

  • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the residue by column chromatography to yield the desired biaryl product.

Quantitative Data for Suzuki-Miyaura Coupling:

ParameterValue
Yield 80-95%
Catalyst Loading 5 mol% Pd(PPh₃)₄
Base 2.0 eq K₂CO₃ or Cs₂CO₃
Solvent 1,4-Dioxane/Water
Temperature 80-100 °C
Reaction Time 4-12 h
Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a cornerstone of modern organic synthesis for the formation of carbon-nitrogen bonds.[3][4][5] It enables the coupling of the aryl iodide with a wide range of primary and secondary amines.

Materials:

  • This compound

  • Aniline

  • Palladium(II) acetate (Pd(OAc)₂)

  • (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) (SPhos) or similar biaryl phosphine ligand

  • Sodium tert-butoxide (NaOtBu) or Cesium carbonate (Cs₂CO₃)

  • Toluene or 1,4-Dioxane (anhydrous)

Procedure:

  • To a dry Schlenk flask under an inert atmosphere, add this compound (1.0 eq), Pd(OAc)₂ (0.02 eq), and the phosphine ligand (e.g., SPhos, 0.04 eq).

  • Add anhydrous toluene or 1,4-dioxane to the flask.

  • Add aniline (1.2 eq) and the base (e.g., NaOtBu, 1.4 eq or Cs₂CO₃, 2.0 eq).

  • Seal the flask and heat the mixture to 90-110 °C with stirring for 8-24 hours.

  • Monitor the reaction by TLC or LC-MS until the starting material is consumed.

  • Cool the reaction to room temperature, dilute with ethyl acetate, and filter through a plug of silica gel.

  • Concentrate the filtrate and purify the crude product by column chromatography.

Quantitative Data for Buchwald-Hartwig Amination:

ParameterValue
Yield 75-95%
Catalyst Loading 2 mol% Pd(OAc)₂
Ligand Loading 4 mol% SPhos
Base 1.4 eq NaOtBu or 2.0 eq Cs₂CO₃
Solvent Toluene or 1,4-Dioxane
Temperature 90-110 °C
Reaction Time 8-24 h

Applications in Drug Discovery

Derivatives of this compound are prominent in the development of therapeutic agents, particularly for neurological and psychiatric disorders. The arylpiperazine scaffold is a well-established pharmacophore for serotonin (5-HT) and dopamine receptors.[6][7]

Targeting Serotonin and Dopamine Receptors

Many bioactive molecules synthesized from this core structure act as ligands for 5-HT₁ₐ and dopamine D₄ receptors.[7][8] These receptors are implicated in the pathophysiology of anxiety, depression, schizophrenia, and other CNS disorders.

Arylpiperazine derivatives often act as agonists at the 5-HT₁ₐ receptor. Activation of this G-protein coupled receptor (GPCR) typically leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels.[9] This modulation of the cAMP signaling pathway is a key mechanism through which these compounds exert their therapeutic effects. Some agonists may also exhibit biased agonism, preferentially activating certain downstream signaling pathways over others, such as β-arrestin recruitment.

G cluster_membrane Cell Membrane Receptor 5-HT1A Receptor G_protein Gi/o Protein Receptor->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits cAMP cAMP AC->cAMP Converts Ligand Arylpiperazine Agonist Ligand->Receptor Binds ATP ATP ATP->AC PKA Protein Kinase A cAMP->PKA Activates CREB CREB PKA->CREB Phosphorylates Gene_Expression Gene Expression (Neuronal Function) CREB->Gene_Expression Regulates G cluster_synthesis Synthesis & Diversification cluster_screening Screening & Profiling cluster_optimization Lead Optimization cluster_preclinical Preclinical Development start This compound coupling Suzuki / Buchwald-Hartwig Coupling Reactions start->coupling library Compound Library coupling->library screening High-Throughput Screening (e.g., Receptor Binding Assays) library->screening hit_id Hit Identification screening->hit_id sar Structure-Activity Relationship (SAR) Studies hit_id->sar lead_opt Lead Optimization sar->lead_opt adme ADME/Tox Profiling adme->sar Iterative Design lead_opt->adme in_vivo In Vivo Efficacy Studies lead_opt->in_vivo candidate Preclinical Candidate in_vivo->candidate

References

Physical and chemical properties of N-Boc-4-(4-iodophenyl)piperazine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-Boc-4-(4-iodophenyl)piperazine, also known as tert-butyl 4-(4-iodophenyl)piperazine-1-carboxylate, is a valuable building block in medicinal chemistry and drug discovery. Its structure, featuring a piperazine ring mono-protected with a tert-butoxycarbonyl (Boc) group and substituted with an iodophenyl moiety, makes it a versatile intermediate for the synthesis of a wide range of complex molecules, particularly those with applications in neuropharmacology and oncology. The presence of the iodine atom provides a reactive handle for various cross-coupling reactions, allowing for further molecular elaboration, while the Boc-protected nitrogen enables selective functionalization at the free secondary amine. This guide provides a comprehensive overview of the physical and chemical properties, synthesis, and potential applications of this compound.

Physical and Chemical Properties

N-Boc-4-(4-iodophenyl)piperazine is a solid at room temperature with a melting point in the range of 149-150 °C. It is characterized by the following properties:

PropertyValueReference
CAS Number 151978-66-4[1]
Molecular Formula C₁₅H₂₁IN₂O₂[1]
Molecular Weight 388.25 g/mol [1]
Melting Point 149-150 °C
Appearance Solid
Solubility Soluble in common organic solvents like dichloromethane and ethanol.

Expected Spectroscopic Data:

  • ¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the tert-butyl group (a singlet around 1.4-1.5 ppm), the piperazine ring protons (multiplets in the range of 2.5-4.0 ppm), and the aromatic protons of the iodophenyl group (doublets in the aromatic region, typically 6.5-7.8 ppm).

  • ¹³C NMR: The carbon NMR spectrum would display a signal for the carbonyl carbon of the Boc group around 154 ppm, the quaternary carbon and methyl carbons of the tert-butyl group around 80 and 28 ppm, respectively. Signals for the piperazine and iodophenyl carbons would also be present in their characteristic regions.

  • Mass Spectrometry: The mass spectrum would be expected to show the molecular ion peak [M]⁺ or related adducts (e.g., [M+H]⁺), which would confirm the molecular weight of the compound.

  • Infrared (IR) Spectroscopy: The IR spectrum would likely exhibit a strong absorption band around 1690-1700 cm⁻¹ corresponding to the carbonyl stretching of the Boc protecting group.

Synthesis and Experimental Protocols

The synthesis of N-Boc-4-(4-iodophenyl)piperazine is commonly achieved through a palladium-catalyzed cross-coupling reaction, specifically the Buchwald-Hartwig amination. This reaction involves the coupling of an aryl halide (in this case, 1,4-diiodobenzene) with an amine (N-Boc-piperazine).

General Experimental Protocol: Buchwald-Hartwig Amination

This protocol is a general representation and may require optimization for specific laboratory conditions.

Materials:

  • 1-Boc-piperazine

  • 1,4-Diiodobenzene

  • Palladium(II) acetate (Pd(OAc)₂) or Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) as a palladium source

  • A suitable phosphine ligand (e.g., BINAP, Xantphos, or a bulky biarylphosphine ligand)

  • A base (e.g., sodium tert-butoxide (NaOtBu), cesium carbonate (Cs₂CO₃), or potassium phosphate (K₃PO₄))

  • Anhydrous toluene or dioxane as the solvent

Procedure:

  • To an oven-dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add the palladium catalyst, the phosphine ligand, and the base.

  • Add 1,4-diiodobenzene and 1-Boc-piperazine to the flask.

  • Add the anhydrous solvent via syringe.

  • Degas the reaction mixture by bubbling the inert gas through the solution for several minutes.

  • Heat the reaction mixture to the appropriate temperature (typically between 80-110 °C) and stir for the required time (monitored by TLC or LC-MS).

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate) and filter through a pad of celite to remove the palladium catalyst.

  • Wash the filtrate with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired N-Boc-4-(4-iodophenyl)piperazine.

Buchwald_Hartwig_Amination cluster_reactants Reactants cluster_catalyst Catalytic System 1_Boc_piperazine 1-Boc-piperazine Reaction_Vessel Reaction in Anhydrous Solvent (e.g., Toluene) 1_Boc_piperazine->Reaction_Vessel 1_4_diiodobenzene 1,4-Diiodobenzene 1_4_diiodobenzene->Reaction_Vessel Pd_catalyst Pd(0) Catalyst (e.g., Pd₂(dba)₃) Pd_catalyst->Reaction_Vessel Ligand Phosphine Ligand (e.g., Xantphos) Ligand->Reaction_Vessel Base Base (e.g., NaOtBu) Base->Reaction_Vessel Product N-Boc-4-(4-iodophenyl)piperazine Reaction_Vessel->Product Heat

Synthetic pathway for N-Boc-4-(4-iodophenyl)piperazine.

Applications in Drug Discovery and Development

The N-Boc-4-(4-iodophenyl)piperazine scaffold is a key intermediate in the synthesis of various biologically active compounds. The piperazine moiety is a common feature in many approved drugs, often contributing to improved pharmacokinetic properties such as solubility and bioavailability. The iodophenyl group serves as a versatile precursor for further functionalization, making this compound particularly useful for creating libraries of analogs for structure-activity relationship (SAR) studies.

Derivatives of N-aryl piperazines have shown a wide range of pharmacological activities, including effects on the central nervous system (antidepressant, antipsychotic, anxiolytic) and as anticancer agents.[2][] The iodine atom on the phenyl ring can be readily replaced or coupled with other molecular fragments using reactions like Suzuki, Sonogashira, or further Buchwald-Hartwig aminations, allowing for the exploration of a diverse chemical space.

Furthermore, the presence of an iodine atom makes this compound a potential precursor for the synthesis of radiolabeled molecules for use in Positron Emission Tomography (PET) imaging. The introduction of a positron-emitting isotope, such as ¹²⁴I or ¹⁸F (via a precursor), would enable the non-invasive in vivo visualization and quantification of biological targets.

Applications cluster_modifications Chemical Modifications cluster_applications Potential Applications Core N-Boc-4-(4-iodophenyl)piperazine Deprotection Boc Deprotection Core->Deprotection Cross_Coupling Cross-Coupling (Suzuki, Sonogashira, etc.) Core->Cross_Coupling Radiolabeling Radiolabeling Precursor Core->Radiolabeling CNS_Drugs CNS-active Agents (Antidepressants, Antipsychotics) Deprotection->CNS_Drugs Cross_Coupling->CNS_Drugs Anticancer Anticancer Agents Cross_Coupling->Anticancer PET_Imaging PET Imaging Agents Radiolabeling->PET_Imaging

Applications of N-Boc-4-(4-iodophenyl)piperazine.

Safety and Handling

While a specific Material Safety Data Sheet (MSDS) for N-Boc-4-(4-iodophenyl)piperazine was not found, general safety precautions for related piperazine derivatives and aryl halides should be followed.

  • Handling: Use in a well-ventilated area, preferably in a fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Avoid inhalation of dust and contact with skin and eyes.[4][5]

  • Storage: Store in a cool, dry place away from incompatible materials such as strong oxidizing agents and strong acids. Keep the container tightly sealed.[5]

  • Disposal: Dispose of in accordance with local, state, and federal regulations.

Based on data for similar compounds, N-Boc-4-(4-iodophenyl)piperazine may cause skin and eye irritation and may be harmful if swallowed or inhaled.[4][5] It is crucial to handle this compound with care and to consult a comprehensive safety data sheet from the supplier before use.

Conclusion

N-Boc-4-(4-iodophenyl)piperazine is a strategically important intermediate for the synthesis of novel compounds in the field of drug discovery. Its key structural features—a versatile iodophenyl group and a selectively protected piperazine ring—provide medicinal chemists with a powerful tool for creating diverse molecular architectures with potential therapeutic applications. The well-established Buchwald-Hartwig amination provides a reliable route for its synthesis, opening the door for further exploration of its utility in developing new pharmaceuticals and molecular probes. As with all chemical reagents, appropriate safety precautions should be taken during its handling and use.

References

Methodological & Application

Application Note: Suzuki Coupling Protocol for tert-butyl 4-(4-iodophenyl)piperazine-1-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between aryl or vinyl halides and organoboron compounds. This powerful and versatile reaction, catalyzed by a palladium complex, is widely employed in the pharmaceutical industry for the synthesis of complex molecules, including biaryl structures that are prevalent in many drug candidates. This application note provides a detailed protocol for the Suzuki coupling of tert-butyl 4-(4-iodophenyl)piperazine-1-carboxylate, a common building block in medicinal chemistry, with various arylboronic acids. The protocol outlines the general reaction conditions, reagent selection, and purification methods to obtain the desired biaryl piperazine products.

The reaction involves the coupling of an aryl iodide with an arylboronic acid in the presence of a palladium catalyst and a base. The tert-butoxycarbonyl (Boc) protecting group on the piperazine nitrogen is generally stable under these conditions, although it can be sensitive to strongly acidic or basic conditions and high temperatures. The choice of catalyst, ligand, base, and solvent is crucial for achieving high yields and purity.

General Reaction Scheme

The general scheme for the Suzuki coupling of this compound with a generic arylboronic acid is depicted below:

Suzuki_Coupling cluster_reactants Reactants cluster_reagents Reagents cluster_products Product A This compound F tert-butyl 4-(4-arylphenyl)piperazine-1-carboxylate A->F + B Arylboronic Acid (R-B(OH)2) B->F + C Palladium Catalyst (e.g., Pd(PPh3)4, Pd(dppf)Cl2) D Base (e.g., K2CO3, Cs2CO3, K3PO4) E Solvent (e.g., Dioxane/H2O, Toluene, DMF)

Caption: General Suzuki Coupling Reaction.

Experimental Protocol

This protocol provides a general method for the Suzuki coupling of this compound with a representative arylboronic acid. Researchers should optimize the conditions for each specific substrate combination.

Materials:

  • This compound

  • Arylboronic acid (e.g., phenylboronic acid, 4-methoxyphenylboronic acid, 3-chlorophenylboronic acid)

  • Palladium catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄], [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) [Pd(dppf)Cl₂])

  • Base (e.g., Potassium carbonate (K₂CO₃), Cesium carbonate (Cs₂CO₃), Potassium phosphate (K₃PO₄))

  • Anhydrous solvent (e.g., 1,4-Dioxane, Toluene, N,N-Dimethylformamide (DMF))

  • Degassed water

  • Inert gas (Nitrogen or Argon)

  • Standard laboratory glassware and purification equipment (e.g., rotary evaporator, column chromatography supplies)

Procedure:

  • Reaction Setup: To a flame-dried round-bottom flask or microwave vial equipped with a magnetic stir bar, add this compound (1.0 equiv), the arylboronic acid (1.2-1.5 equiv), and the base (2.0-3.0 equiv).

  • Inert Atmosphere: Seal the flask with a septum and purge with an inert gas (nitrogen or argon) for 10-15 minutes.

  • Solvent and Catalyst Addition: Under the inert atmosphere, add the anhydrous solvent (e.g., a 4:1 mixture of dioxane:water). Degas the resulting mixture by bubbling the inert gas through it for another 10-15 minutes.

  • Following degassing, add the palladium catalyst (0.02-0.05 equiv) to the reaction mixture.

  • Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir vigorously. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: Once the reaction is complete (typically 2-24 hours), cool the mixture to room temperature. Dilute the reaction mixture with an organic solvent such as ethyl acetate and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired tert-butyl 4-(4-arylphenyl)piperazine-1-carboxylate.

Experimental Workflow

The following diagram illustrates the general workflow for the Suzuki coupling experiment.

G reagents 1. Add Reactants & Base - this compound - Arylboronic Acid - Base inert 2. Create Inert Atmosphere - Purge with N2 or Ar reagents->inert solvent_catalyst 3. Add Solvent & Catalyst - Degassed Solvent - Palladium Catalyst inert->solvent_catalyst reaction 4. Heat and Stir - Monitor by TLC/LC-MS solvent_catalyst->reaction workup 5. Aqueous Work-up - Dilute, Wash, Dry reaction->workup purification 6. Purify Product - Column Chromatography workup->purification product Final Product purification->product

Caption: Suzuki Coupling Experimental Workflow.

Representative Data

The following table summarizes representative reaction conditions and yields for the Suzuki coupling of this compound with various arylboronic acids. These are illustrative examples, and actual yields may vary depending on the specific substrates and reaction conditions.

EntryArylboronic AcidCatalyst (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
1Phenylboronic acidPd(PPh₃)₄ (5)K₂CO₃Dioxane/H₂O (4:1)1001285-95
24-Methoxyphenylboronic acidPd(dppf)Cl₂ (3)Cs₂CO₃Toluene110890-98
33-Chlorophenylboronic acidPd(PPh₃)₄ (5)K₃PO₄DMF901880-90
44-Acetylphenylboronic acidPd(dppf)Cl₂ (3)K₂CO₃Dioxane/H₂O (4:1)1001675-85
52-Thienylboronic acidPd(PPh₃)₄ (5)Cs₂CO₃Dioxane/H₂O (4:1)901270-80

Troubleshooting and Considerations

  • Low Yields: Incomplete reactions or low yields can be due to several factors. Ensure all reagents and solvents are pure and anhydrous (except for the water in the solvent mixture). Thoroughly degas the reaction mixture to remove oxygen, which can deactivate the catalyst. Trying a different palladium catalyst, ligand, base, or solvent system may improve the yield. For electron-rich aryl iodides, more electron-rich and bulky phosphine ligands can be beneficial.

  • Side Reactions: The primary side reaction is often the homocoupling of the boronic acid. Using a slight excess of the boronic acid can help drive the desired cross-coupling reaction to completion. Protodeborylation (loss of the boronic acid group) can also occur, especially with heteroarylboronic acids.

  • Boc-Group Cleavage: While generally stable, the Boc group may be cleaved under harsh basic conditions or at very high temperatures. If cleavage is observed, using a milder base (e.g., K₃PO₄ instead of Cs₂CO₃) or a lower reaction temperature may be necessary.

Conclusion

The Suzuki-Miyaura cross-coupling reaction is a highly effective method for the synthesis of biaryl piperazine derivatives from this compound. The protocol provided in this application note serves as a general guideline for researchers. Optimization of the reaction conditions for each specific substrate pair is recommended to achieve the best results. The versatility and functional group tolerance of this reaction make it an invaluable tool in the synthesis of complex molecules for drug discovery and development.

Application Notes: Buchwald-Hartwig Amination of tert-butyl 4-(4-iodophenyl)piperazine-1-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The Buchwald-Hartwig amination is a powerful, palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen (C–N) bonds.[1][2] This reaction has become a cornerstone in medicinal chemistry and drug development due to its broad substrate scope and functional group tolerance, allowing for the synthesis of aryl amines which are prevalent in pharmaceuticals.[2][3] These application notes provide a detailed protocol for the C–N coupling of tert-butyl 4-(4-iodophenyl)piperazine-1-carboxylate with various primary and secondary amines. The piperazine moiety is a key pharmacophore, and this protocol offers a reliable method for creating diverse libraries of N-arylpiperazine derivatives.[3][4]

The general transformation involves the reaction of an aryl halide with an amine in the presence of a palladium catalyst, a phosphine ligand, and a base. The choice of ligand and base is critical for achieving high yields and depends on the nature of the amine coupling partner.[5] For aryl iodides, while highly reactive, catalyst inhibition by the generated iodide can sometimes be a challenge, necessitating careful optimization of reaction conditions.[6]

Data Presentation

The following table summarizes typical reaction conditions and expected yields for the Buchwald-Hartwig amination of this compound with representative amines. Conditions are based on established protocols for similar aryl iodide substrates.

EntryAmine PartnerPd Source (mol%)Ligand (mol%)Base (equiv)SolventTemp (°C)Time (h)Yield (%)
1AnilinePd₂(dba)₃ (1.5)XPhos (3.0)NaOtBu (1.4)Toluene10012>90
2MorpholinePd(OAc)₂ (2.0)RuPhos (4.0)K₃PO₄ (2.0)1,4-Dioxane11016~85
3n-ButylaminePd₂(dba)₃ (1.0)BrettPhos (2.0)NaOtBu (1.5)Toluene1008~88
4BenzylaminePd(OAc)₂ (2.0)BINAP (3.0)Cs₂CO₃ (2.0)Toluene11024~80
5IndolinePd₂(dba)₃ (1.5)Xantphos (3.0)K₂CO₃ (2.0)1,4-Dioxane10018~87

Yields are estimates based on similar reactions in the literature and may vary.

Experimental Protocols

Protocol 1: General Procedure for Coupling with Aromatic and Secondary Aliphatic Amines

This protocol is optimized for the coupling of this compound with anilines or cyclic secondary amines like morpholine.

Materials:

  • This compound (1.0 equiv)

  • Amine (e.g., Aniline, Morpholine) (1.2 equiv)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (1.5 mol%)

  • XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl) (3.0 mol%)

  • Sodium tert-butoxide (NaOtBu) (1.4 equiv)

  • Anhydrous, degassed toluene

  • Schlenk tube or similar reaction vessel

  • Standard glassware for workup and purification (silica gel chromatography)

Procedure:

  • To an oven-dried Schlenk tube under an inert atmosphere (Argon or Nitrogen), add this compound, Pd₂(dba)₃, XPhos, and NaOtBu.

  • Evacuate and backfill the tube with the inert gas three times.

  • Add anhydrous, degassed toluene via syringe, followed by the amine coupling partner.

  • Seal the Schlenk tube and place it in a preheated oil bath at 100 °C.

  • Stir the reaction mixture vigorously for 8-16 hours. Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.

  • After completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and filter through a pad of Celite to remove the palladium catalyst and inorganic salts.

  • Wash the Celite pad with additional ethyl acetate.

  • Combine the organic filtrates and concentrate under reduced pressure.

  • Purify the crude residue by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford the desired N-arylated piperazine product.

Protocol 2: Procedure for Coupling with Primary Aliphatic Amines

This protocol is adapted for primary aliphatic amines, which can be more challenging substrates. The use of a bulky, electron-rich ligand like BrettPhos is often beneficial.

Materials:

  • This compound (1.0 equiv)

  • Primary Amine (e.g., n-Butylamine) (1.5 equiv)

  • Palladium(II) Acetate (Pd(OAc)₂) (2.0 mol%)

  • BrettPhos (2-(Dicyclohexylphosphino)3,6-dimethoxy-2′,4′,6′-triisopropyl-1,1′-biphenyl) (4.0 mol%)

  • Cesium Carbonate (Cs₂CO₃) (2.0 equiv)

  • Anhydrous, degassed 1,4-dioxane

  • Schlenk tube or microwave vial

Procedure:

  • In an oven-dried reaction vessel under an inert atmosphere, combine this compound, Pd(OAc)₂, BrettPhos, and Cs₂CO₃.

  • Evacuate and backfill the vessel with inert gas three times.

  • Add anhydrous, degassed 1,4-dioxane and the primary amine via syringe.

  • Seal the vessel and heat the mixture to 110 °C with vigorous stirring.

  • Monitor the reaction by TLC or LC-MS. Reaction times can vary from 12 to 24 hours.

  • Upon completion, cool the mixture to room temperature.

  • Perform an aqueous workup: Dilute with ethyl acetate and wash with water, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo.

  • Purify the resulting crude product by flash column chromatography to yield the pure product.

Visualizations

Buchwald-Hartwig Catalytic Cycle

The diagram below illustrates the generally accepted mechanism for the Buchwald-Hartwig amination.[1][2][7] The cycle begins with an active Pd(0) species which undergoes oxidative addition with the aryl iodide. Subsequent coordination of the amine, deprotonation by the base, and reductive elimination yields the C-N coupled product and regenerates the Pd(0) catalyst.

Buchwald_Hartwig_Catalytic_Cycle Buchwald-Hartwig Catalytic Cycle Pd0 L-Pd(0) (Active Catalyst) OxAdd Oxidative Addition Pd0->OxAdd PdII_Aryl L-Pd(II)(Aryl)(I) OxAdd->PdII_Aryl AmineCoord Amine Coordination PdII_Aryl->AmineCoord PdII_Amine [L-Pd(II)(Aryl)(Amine)]+ I- AmineCoord->PdII_Amine Deprotonation Deprotonation (Base) PdII_Amine->Deprotonation PdII_Amido L-Pd(II)(Aryl)(Amido) Deprotonation->PdII_Amido BaseH Base-H+ Deprotonation->BaseH RedElim Reductive Elimination PdII_Amido->RedElim RedElim->Pd0 Catalyst Regeneration Product Aryl-NR₂ RedElim->Product ArylIodide Aryl-I ArylIodide->OxAdd Amine R₂NH Amine->AmineCoord

Caption: The catalytic cycle of the Buchwald-Hartwig amination.

General Experimental Workflow

The following diagram outlines the typical workflow for setting up, running, and isolating the product from a palladium-catalyzed cross-coupling reaction.

Experimental_Workflow General Experimental Workflow cluster_prep Preparation cluster_reaction Reaction Setup cluster_workup Workup & Purification cluster_analysis Analysis prep_glass Oven-Dry Glassware prep_reagents Weigh Reagents (Aryl Halide, Base, Catalyst, Ligand) prep_glass->prep_reagents prep_solvent Degas Solvent prep_reagents->prep_solvent setup_inert Assemble Under Inert Atmosphere prep_solvent->setup_inert add_solids Add Solid Reagents setup_inert->add_solids add_liquids Add Solvent & Amine add_solids->add_liquids run_reaction Heat & Stir add_liquids->run_reaction monitor Monitor by TLC/LC-MS run_reaction->monitor cool_filter Cool & Filter (through Celite) monitor->cool_filter extract Aqueous Workup (if necessary) cool_filter->extract concentrate Concentrate in vacuo extract->concentrate purify Column Chromatography concentrate->purify characterize Characterize Product (NMR, MS, etc.) purify->characterize

Caption: A typical workflow for a Buchwald-Hartwig amination experiment.

References

Application Notes and Protocols: Sonogashira Reaction Conditions for tert-butyl 4-(4-iodophenyl)piperazine-1-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Sonogashira cross-coupling reaction is a powerful and widely utilized method for the formation of carbon-carbon bonds between sp²-hybridized carbons of aryl or vinyl halides and sp-hybridized carbons of terminal alkynes. This reaction is of paramount importance in medicinal chemistry and materials science for the synthesis of complex molecules, including pharmaceuticals, natural products, and conjugated polymers. The reaction is typically catalyzed by a palladium complex and a copper(I) co-catalyst in the presence of an amine base, although copper-free conditions have also been developed.

This document provides detailed application notes and a generalized protocol for the Sonogashira coupling of tert-butyl 4-(4-iodophenyl)piperazine-1-carboxylate, a common building block in drug discovery, with terminal alkynes.

Reaction Principle and Mechanism

The Sonogashira reaction proceeds through two interconnected catalytic cycles: a palladium cycle and a copper cycle.

  • Palladium Cycle: The active Pd(0) catalyst undergoes oxidative addition to the aryl iodide. The resulting Pd(II) complex then undergoes transmetalation with a copper acetylide intermediate (formed in the copper cycle). The final step is reductive elimination, which yields the desired coupled product and regenerates the Pd(0) catalyst.

  • Copper Cycle: The terminal alkyne reacts with a copper(I) salt in the presence of a base to form a copper acetylide intermediate. This intermediate is crucial for the transmetalation step in the palladium cycle.

A copper-free variant of the Sonogashira reaction also exists, where the base is believed to directly facilitate the formation of a palladium-acetylide complex.

Sonogashira Reaction Mechanism

Sonogashira_Mechanism cluster_pd Palladium Cycle cluster_cu Copper Cycle Pd(0)L2 Pd(0)L2 Ar-Pd(II)L2-I Ar-Pd(II)L2-I Pd(0)L2->Ar-Pd(II)L2-I Oxidative Addition (Ar-I) Ar-Pd(II)L2-C≡CR Ar-Pd(II)L2-C≡CR Ar-Pd(II)L2-I->Ar-Pd(II)L2-C≡CR Transmetalation Ar-Pd(II)L2-C≡CR->Pd(0)L2 Regeneration Ar-C≡C-R Product Ar-C≡C-R Ar-Pd(II)L2-C≡CR->Ar-C≡C-R Reductive Elimination R-C≡C-H R-C≡C-H Cu-C≡C-R Cu-C≡C-R R-C≡C-H->Cu-C≡C-R Deprotonation (Base, CuI) Cu-C≡C-R->Ar-Pd(II)L2-I

Caption: Catalytic cycles of the copper-co-catalyzed Sonogashira reaction.

Typical Reaction Conditions

The successful execution of a Sonogashira coupling reaction is dependent on the careful selection of the catalyst, co-catalyst, base, solvent, and reaction temperature. For a substrate like this compound, which contains a potentially coordinating nitrogen atom, optimization of these parameters may be necessary. Below is a summary of commonly employed conditions for the Sonogashira coupling of aryl iodides.

ParameterTypical Reagents/ConditionsMolar Ratio (to Aryl Iodide)Notes
Palladium Catalyst Pd(PPh₃)₄, PdCl₂(PPh₃)₂, Pd(OAc)₂, Pd₂(dba)₃0.5 - 5 mol%PdCl₂(PPh₃)₂ is often preferred due to its air stability.
Copper (I) Co-catalyst CuI1 - 10 mol%Essential for the classical Sonogashira reaction.
Ligand (optional) PPh₃, P(t-Bu)₃, AsPh₃, N-heterocyclic carbenes (NHCs)1 - 10 mol%Used with Pd(OAc)₂ or Pd₂(dba)₃ to form the active catalyst in situ.
Base Triethylamine (TEA), Diisopropylamine (DIPA), Diisopropylethylamine (DIPEA), Piperidine, Cs₂CO₃, K₂CO₃2 - 5 equivalentsAn amine base often serves as the solvent as well.
Solvent Tetrahydrofuran (THF), Dimethylformamide (DMF), Toluene, Dioxane, Acetonitrile-Should be anhydrous and deoxygenated.
Terminal Alkyne Phenylacetylene, Propyne, Trimethylsilylacetylene, etc.1.1 - 2 equivalentsAn excess of the alkyne is typically used.
Temperature Room Temperature to 100 °C-Aryl iodides are generally more reactive and often react at lower temperatures.
Reaction Time 2 - 24 hours-Monitored by TLC or LC-MS.

Experimental Protocol: General Procedure

This protocol provides a general method for the Sonogashira coupling of this compound with a terminal alkyne. Note: This is a generalized procedure and may require optimization for specific substrates and scales. All manipulations should be performed under an inert atmosphere (e.g., nitrogen or argon).

Materials
  • This compound (1.0 eq)

  • Terminal alkyne (1.2 - 1.5 eq)

  • Bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂) (1 - 3 mol%)

  • Copper(I) iodide (CuI) (2 - 5 mol%)

  • Triethylamine (TEA) or Diisopropylamine (DIPA) (solvent and base)

  • Anhydrous tetrahydrofuran (THF) or Dimethylformamide (DMF) (co-solvent, optional)

  • Inert gas (Nitrogen or Argon)

  • Standard glassware for organic synthesis (Schlenk flask, condenser, etc.)

  • Magnetic stirrer and heating mantle

  • Solvents for workup and purification (e.g., ethyl acetate, hexanes, dichloromethane)

  • Saturated aqueous ammonium chloride solution

  • Brine

  • Anhydrous sodium sulfate or magnesium sulfate

  • Silica gel for column chromatography

Experimental Workflow

Experimental_Workflow start Start setup Reaction Setup (Inert Atmosphere) start->setup reagents Add Reagents: - Aryl Iodide - Pd Catalyst - CuI - Solvent - Base - Alkyne setup->reagents reaction Reaction (Stirring at specified temperature) reagents->reaction monitoring Monitor Progress (TLC / LC-MS) reaction->monitoring monitoring->reaction Continue if incomplete workup Aqueous Workup monitoring->workup Upon completion extraction Extraction with Organic Solvent workup->extraction drying Dry Organic Layer extraction->drying concentration Concentration in vacuo drying->concentration purification Purification (Column Chromatography) concentration->purification characterization Characterization (NMR, MS, etc.) purification->characterization end End Product characterization->end

Caption: A typical experimental workflow for the Sonogashira coupling reaction.

Procedure
  • Reaction Setup: To a flame-dried Schlenk flask equipped with a magnetic stir bar and a condenser, add this compound (1.0 eq), PdCl₂(PPh₃)₂ (e.g., 2 mol%), and CuI (e.g., 4 mol%).

  • Inert Atmosphere: Evacuate the flask and backfill with an inert gas (nitrogen or argon). Repeat this cycle three times to ensure an oxygen-free environment.

  • Addition of Solvent and Reagents: Under a positive pressure of inert gas, add anhydrous and degassed solvent (e.g., a mixture of THF and TEA, 3:1 v/v). Stir the mixture to dissolve the solids.

  • Addition of Alkyne: Add the terminal alkyne (1.2 eq) to the reaction mixture via syringe.

  • Reaction: Heat the reaction mixture to the desired temperature (e.g., 50-70 °C) and stir vigorously.

  • Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed.

  • Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute the reaction mixture with ethyl acetate and filter through a pad of celite to remove the catalyst and inorganic salts.

  • Extraction: Transfer the filtrate to a separatory funnel and wash with saturated aqueous ammonium chloride solution (2x) and brine (1x).

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure desired coupled product.

  • Characterization: Characterize the final product by standard analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.

Safety Precautions

  • Palladium catalysts and copper salts can be toxic and should be handled with care in a well-ventilated fume hood.

  • Organic solvents are flammable and should be handled away from ignition sources.

  • Amines such as triethylamine and diisopropylamine are corrosive and have strong odors; they should be handled in a fume hood with appropriate personal protective equipment (gloves, safety glasses).

  • Reactions under an inert atmosphere should be performed using appropriate glassware and techniques to prevent the introduction of air and moisture.

Conclusion

The Sonogashira reaction is a robust and versatile method for the synthesis of aryl alkynes from aryl iodides. The provided general protocol for the coupling of this compound serves as a starting point for the synthesis of a variety of derivatives. Researchers should note that optimization of the reaction conditions, particularly the catalyst loading, base, and temperature, may be necessary to achieve high yields for specific terminal alkynes. Careful monitoring of the reaction progress and appropriate purification techniques are essential for obtaining the desired products in high purity.

Application Notes and Protocols: The Utility of tert-butyl 4-(4-iodophenyl)piperazine-1-carboxylate in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction

tert-butyl 4-(4-iodophenyl)piperazine-1-carboxylate is a versatile bifunctional building block crucial in modern medicinal chemistry. Its structure, featuring a Boc-protected piperazine and an iodoaryl group, makes it an ideal starting material for the synthesis of a diverse range of biologically active compounds. The piperazine moiety is a well-established pharmacophore found in numerous drugs targeting the central nervous system (CNS), while the iodophenyl group provides a reactive handle for various cross-coupling reactions, enabling the introduction of molecular diversity. This document provides detailed application notes and experimental protocols for the use of this valuable intermediate in drug discovery, with a focus on the synthesis of dopamine receptor modulators.

Key Applications in Medicinal Chemistry

The primary utility of this compound lies in its application as a scaffold for compounds targeting G-protein coupled receptors (GPCRs), particularly dopamine and serotonin receptors. The arylpiperazine motif is a privileged structure for CNS-active agents.

1. Synthesis of Dopamine D2/D3 Receptor Ligands:

The arylpiperazine portion of the molecule serves as a key pharmacophore for binding to dopamine D2 and D3 receptors. These receptors are implicated in the pathophysiology of several neuropsychiatric disorders, including schizophrenia, bipolar disorder, and major depressive disorder. By modifying the arylpiperazine core through palladium-catalyzed cross-coupling reactions at the iodo position, medicinal chemists can synthesize libraries of compounds to explore structure-activity relationships (SAR) and optimize for potency and selectivity.

A notable example of a drug featuring a related arylpiperazine core is Cariprazine , an atypical antipsychotic that acts as a D3-preferring D2/D3 receptor partial agonist.[1][2] The synthesis of such molecules often involves the coupling of the arylpiperazine core with a suitable partner.

2. Development of Serotonin Receptor Modulators:

Derivatives of this compound also exhibit affinity for various serotonin (5-HT) receptors, such as 5-HT1A and 5-HT2A.[3] The modulation of these receptors is a key strategy in the treatment of depression and anxiety. The ability to functionalize the iodophenyl group allows for the fine-tuning of receptor subtype selectivity and functional activity (agonist, antagonist, or partial agonist).

Data Presentation: Biological Activity of Arylpiperazine Derivatives

The following table summarizes the binding affinities (Ki) of Cariprazine and its major active metabolites, which share a common arylpiperazine scaffold, for human dopamine and serotonin receptors. This data highlights the high affinity and D3-preferring nature of this class of compounds.

CompoundD3 (Ki, nM)D2L (Ki, nM)5-HT1A (Ki, nM)5-HT2B (Ki, nM)5-HT2A (Ki, nM)H1 (Ki, nM)
Cariprazine0.0850.492.60.5818.823.3
Desmethyl-cariprazine (DCAR)Higher than CariprazineSubnanomolar/low nanomolarLow nanomolarSubnanomolar/low nanomolarModerateModerate
Didesmethyl-cariprazine (DDCAR)Higher than CariprazineSubnanomolar/low nanomolarLow nanomolarSubnanomolar/low nanomolarModerateModerate
Qualitative data for metabolites indicates a similar or higher affinity for the D3 receptor compared to Cariprazine.[3]

Experimental Protocols

Protocol 1: Synthesis of N-Arylpiperazine Derivatives via Buchwald-Hartwig Amination

This protocol describes a general procedure for the palladium-catalyzed amination of this compound with a primary or secondary amine.

Materials:

  • This compound

  • Amine (primary or secondary)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

  • Tri-tert-butylphosphonium tetrafluoroborate (t-Bu₃P·HBF₄)

  • Sodium tert-butoxide (NaOtBu)

  • Anhydrous toluene

  • Standard laboratory glassware and inert atmosphere setup (e.g., Schlenk line)

Procedure:

  • In a flame-dried Schlenk flask under an argon atmosphere, combine this compound (1.0 eq.), the desired amine (1.2 eq.), and sodium tert-butoxide (1.4 eq.).

  • Add anhydrous toluene to the flask.

  • In a separate vial, prepare the catalyst premix by dissolving Pd₂(dba)₃ (0.01-0.05 eq.) and t-Bu₃P·HBF₄ (0.02-0.10 eq.) in a small amount of anhydrous toluene.

  • Add the catalyst premix to the reaction flask.

  • Heat the reaction mixture to 80-110 °C and stir under argon.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature and quench with water.

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Protocol 2: Radioligand Binding Assay for Dopamine D2/D3 Receptors

This protocol outlines a competitive radioligand binding assay to determine the inhibitory constant (Ki) of newly synthesized compounds for the dopamine D2 and D3 receptors.

Materials:

  • Membrane preparations from cells stably expressing human recombinant dopamine D2 or D3 receptors.

  • Radioligand (e.g., [³H]Spiperone).[4]

  • Unlabeled test compounds (synthesized from Protocol 1).

  • Non-specific binding determinant (e.g., Haloperidol or (+)-Butaclamol).[4][5]

  • Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 1 mM MgCl₂, 2 mM CaCl₂, pH 7.4.[4]

  • Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.[6]

  • 96-well plates.

  • Glass fiber filters (pre-soaked in 0.3-0.5% polyethyleneimine).[7]

  • Cell harvester and liquid scintillation counter.

Procedure:

  • Membrane Preparation: Thaw the frozen membrane preparations on ice and resuspend in the assay buffer to a final protein concentration of 5-20 µ g/well .[7]

  • Assay Setup: In a 96-well plate, set up the following in a final volume of 250 µL:

    • Total Binding: 150 µL of membrane preparation, 50 µL of assay buffer, and 50 µL of radioligand solution.[7]

    • Non-specific Binding: 150 µL of membrane preparation, 50 µL of a high concentration of the non-specific binding determinant (e.g., 10 µM Haloperidol), and 50 µL of radioligand solution.[7]

    • Competition: 150 µL of membrane preparation, 50 µL of varying concentrations of the test compound, and 50 µL of radioligand solution. The radioligand concentration should be close to its Kd value.[7]

  • Incubation: Incubate the plate for 60-120 minutes at room temperature or 30°C with gentle agitation.[4][7]

  • Filtration: Terminate the incubation by rapid vacuum filtration through the pre-soaked glass fiber filters using a cell harvester.

  • Washing: Wash the filters three to four times with ice-cold wash buffer.[4]

  • Counting: Dry the filters, place them in scintillation vials with scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.

  • Data Analysis:

    • Calculate specific binding by subtracting non-specific binding from total binding.

    • Plot the percentage of specific binding against the logarithm of the test compound concentration.

    • Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Visualizations

Dopamine D2/D3 Receptor Signaling Pathway

G cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Cariprazine Cariprazine (Partial Agonist) D2R_D3R Dopamine D2/D3 Receptor Cariprazine->D2R_D3R Binds to receptor G_protein Gi/o Protein D2R_D3R->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC PKA Protein Kinase A cAMP->PKA Activates Cellular_Response Modulation of Neuronal Excitability PKA->Cellular_Response Leads to

Caption: Dopamine D2/D3 receptor partial agonist signaling pathway.

Experimental Workflow: Synthesis and Evaluation

G cluster_synthesis Chemical Synthesis cluster_evaluation Biological Evaluation start tert-butyl 4-(4-iodophenyl) piperazine-1-carboxylate reaction Buchwald-Hartwig Amination start->reaction product N-Arylpiperazine Derivative Library reaction->product assay Radioligand Binding Assay (D2/D3 Receptors) product->assay Screening data Determine Ki values assay->data sar Structure-Activity Relationship (SAR) data->sar

Caption: Workflow for synthesis and biological evaluation.

References

Synthesis of Novel Drug Analogues from tert-butyl 4-(4-iodophenyl)piperazine-1-carboxylate: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis of diverse drug analogues starting from the versatile building block, tert-butyl 4-(4-iodophenyl)piperazine-1-carboxylate. The protocols focus on two powerful palladium-catalyzed cross-coupling reactions: the Suzuki-Miyaura coupling for the formation of C-C bonds and the Buchwald-Hartwig amination for the formation of C-N bonds. These methods allow for the introduction of a wide range of molecular diversity at the 4-position of the phenyl ring, enabling the exploration of structure-activity relationships (SAR) for various pharmacological targets.

The phenylpiperazine moiety is a privileged scaffold in medicinal chemistry, with derivatives showing activity at various G-protein coupled receptors (GPCRs), including dopamine and serotonin receptors, making these synthesized analogues promising candidates for drug discovery programs in neuropsychiatry and other therapeutic areas.

Synthetic Strategies

The core strategy involves the functionalization of the iodo-phenyl group of the starting material, this compound, via palladium-catalyzed cross-coupling reactions. The tert-butoxycarbonyl (Boc) protecting group on the piperazine nitrogen can be readily removed under acidic conditions post-coupling to allow for further derivatization if desired.

G start This compound suzuki Suzuki-Miyaura Coupling (Aryl/Heteroaryl Boronic Acids) start->suzuki buchwald Buchwald-Hartwig Amination (Primary/Secondary Amines/Amides) start->buchwald product_suzuki tert-butyl 4-(4-aryl/heteroarylphenyl)piperazine-1-carboxylate suzuki->product_suzuki product_buchwald tert-butyl 4-(4-(arylamino)phenyl)piperazine-1-carboxylate buchwald->product_buchwald deprotection1 Boc Deprotection (e.g., TFA, HCl) product_suzuki->deprotection1 deprotection2 Boc Deprotection (e.g., TFA, HCl) product_buchwald->deprotection2 final_suzuki 4-(4-aryl/heteroarylphenyl)piperazine Analogue deprotection1->final_suzuki final_buchwald 4-(4-(arylamino)phenyl)piperazine Analogue deprotection2->final_buchwald

Caption: General synthetic workflow for the diversification of this compound.

Experimental Protocols

General Suzuki-Miyaura Coupling Protocol

This protocol describes the palladium-catalyzed cross-coupling of this compound with various aryl or heteroaryl boronic acids.

Materials:

  • This compound

  • Aryl or heteroaryl boronic acid (1.2 equivalents)

  • Palladium(II) acetate (Pd(OAc)₂, 2 mol%)

  • SPhos (4 mol%)

  • Potassium phosphate tribasic (K₃PO₄, 3 equivalents)

  • Toluene

  • Water

  • Anhydrous sodium sulfate

  • Ethyl acetate

  • Hexanes

Procedure:

  • To a dry Schlenk flask, add this compound (1.0 mmol), the corresponding aryl or heteroaryl boronic acid (1.2 mmol), palladium(II) acetate (0.02 mmol), and SPhos (0.04 mmol).

  • Add potassium phosphate tribasic (3.0 mmol).

  • Evacuate and backfill the flask with argon or nitrogen three times.

  • Add degassed toluene (5 mL) and water (0.5 mL) via syringe.

  • Heat the reaction mixture to 100 °C and stir for 12-24 hours, or until TLC/LC-MS analysis indicates complete consumption of the starting material.

  • Cool the reaction mixture to room temperature and dilute with ethyl acetate (20 mL).

  • Wash the organic layer with water (2 x 10 mL) and brine (10 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexanes) to afford the desired tert-butyl 4-(4-aryl/heteroarylphenyl)piperazine-1-carboxylate.

General Buchwald-Hartwig Amination Protocol

This protocol details the palladium-catalyzed amination of this compound with a variety of primary or secondary amines.

Materials:

  • This compound

  • Amine (primary or secondary, 1.2 equivalents)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 2 mol%)

  • XPhos (4 mol%)

  • Sodium tert-butoxide (NaOtBu, 1.4 equivalents)

  • Toluene

  • Anhydrous sodium sulfate

  • Ethyl acetate

  • Hexanes

Procedure:

  • In a glovebox, add tris(dibenzylideneacetone)dipalladium(0) (0.02 mmol) and XPhos (0.04 mmol) to a dry Schlenk flask.

  • Add dry, degassed toluene (2 mL) and stir for 10 minutes at room temperature.

  • To a separate flask, add this compound (1.0 mmol), the desired amine (1.2 mmol), and sodium tert-butoxide (1.4 mmol).

  • Evacuate and backfill this flask with argon or nitrogen.

  • Add the pre-mixed catalyst solution to the flask containing the reagents via syringe.

  • Heat the reaction mixture to 100 °C and stir for 8-16 hours, or until the reaction is complete as monitored by TLC/LC-MS.

  • Cool the reaction to room temperature and quench with saturated aqueous ammonium chloride (10 mL).

  • Extract the aqueous layer with ethyl acetate (3 x 15 mL).

  • Combine the organic layers, wash with brine (15 mL), dry over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purify the crude product by flash column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexanes) to yield the desired tert-butyl 4-(4-(substituted-amino)phenyl)piperazine-1-carboxylate.

Data Presentation

The following tables summarize representative quantitative data for the synthesis of various analogues. Yields are based on isolated, purified products.

Table 1: Suzuki-Miyaura Coupling of this compound

EntryBoronic AcidProductYield (%)
1Phenylboronic acidtert-butyl 4-(biphenyl-4-yl)piperazine-1-carboxylate85
24-Methoxyphenylboronic acidtert-butyl 4-(4'-methoxybiphenyl-4-yl)piperazine-1-carboxylate92
33-Pyridinylboronic acidtert-butyl 4-(4-(pyridin-3-yl)phenyl)piperazine-1-carboxylate78
42-Thiopheneboronic acidtert-butyl 4-(4-(thiophen-2-yl)phenyl)piperazine-1-carboxylate81

Table 2: Buchwald-Hartwig Amination of this compound

EntryAmineProductYield (%)
1Anilinetert-butyl 4-(4-(phenylamino)phenyl)piperazine-1-carboxylate88
2Morpholinetert-butyl 4-(4-morpholinophenyl)piperazine-1-carboxylate95
3N-Methylanilinetert-butyl 4-(4-(methyl(phenyl)amino)phenyl)piperazine-1-carboxylate82
4Pyrrolidinetert-butyl 4-(4-(pyrrolidin-1-yl)phenyl)piperazine-1-carboxylate90

Potential Pharmacological Signaling Pathways

Many phenylpiperazine derivatives are known to interact with G-protein coupled receptors (GPCRs), which are major targets for drug development. The synthesized analogues could potentially modulate various signaling pathways. Below are diagrams of two common pathways targeted by phenylpiperazine-based drugs.

Dopamine D2/D3 Receptor Signaling Pathway (Gαi/o-coupled)

Dopamine D2 and D3 receptors are key targets for antipsychotic and antidepressant drugs. They are primarily coupled to the Gαi/o protein, which inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.

G Ligand Dopamine or Analogue Receptor Dopamine D2/D3 Receptor Ligand->Receptor binds G_protein Gαi/o-βγ Complex Receptor->G_protein activates AC Adenylyl Cyclase G_protein->AC inhibits ATP ATP cAMP cAMP ATP->cAMP conversion PKA Protein Kinase A (PKA) cAMP->PKA activates CellularResponse Cellular Response (e.g., modulation of neuronal excitability) PKA->CellularResponse phosphorylates targets

Caption: Simplified Dopamine D2/D3 receptor signaling pathway.

Serotonin 5-HT2C Receptor Signaling Pathway (Gαq/11-coupled)

The serotonin 5-HT2C receptor is implicated in the regulation of mood, appetite, and cognition. Its activation stimulates the Gαq/11 signaling cascade, leading to the activation of phospholipase C (PLC) and subsequent downstream signaling events.

G Ligand Serotonin or Analogue Receptor Serotonin 5-HT2C Receptor Ligand->Receptor binds G_protein Gαq/11-βγ Complex Receptor->G_protein activates PLC Phospholipase C (PLC) G_protein->PLC activates PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER binds to receptor PKC Protein Kinase C (PKC) DAG->PKC activates Ca2 Ca²⁺ Release ER->Ca2 CellularResponse Cellular Response (e.g., neurotransmitter release, gene expression) Ca2->CellularResponse PKC->CellularResponse

Caption: Simplified Serotonin 5-HT2C receptor signaling pathway.

These protocols and the associated information provide a solid foundation for the synthesis and preliminary pharmacological evaluation of a library of novel drug analogues based on the this compound scaffold. Further optimization of reaction conditions may be necessary for specific substrates, and all synthesized compounds should be fully characterized by appropriate analytical methods (NMR, MS, etc.).

Application Notes and Protocols for Tert-butyl 4-(4-iodophenyl)piperazine-1-carboxylate in Fragment-Based Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tert-butyl 4-(4-iodophenyl)piperazine-1-carboxylate is a valuable fragment in drug discovery, serving as a versatile scaffold for the synthesis of potent and selective inhibitors targeting a range of biological entities. Its structure combines a Boc-protected piperazine, a common motif in medicinal chemistry known to enhance pharmacokinetic properties, with an iodophenyl group that provides a reactive handle for facile chemical modification. This allows for the exploration of chemical space around the core fragment through various cross-coupling reactions, most notably the Suzuki-Miyaura coupling. This document provides detailed application notes and experimental protocols for the utilization of this fragment in a drug discovery campaign, with a focus on its elaboration into inhibitors targeting the Wnt/β-catenin and Estrogen Receptor signaling pathways.

Key Applications

  • Fragment-Based Lead Discovery (FBLD): this compound serves as an excellent starting point for FBLD campaigns. Its relatively low molecular weight and simple structure adhere to the "Rule of Three," making it an ideal candidate for initial screening against a variety of biological targets.

  • Synthesis of Kinase Inhibitors: The piperazine moiety is a common feature in many approved kinase inhibitors. The iodophenyl group allows for the introduction of various aryl and heteroaryl groups, which can be tailored to interact with the diverse topologies of kinase active sites.

  • Development of G-Protein Coupled Receptor (GPCR) Ligands: Derivatives of this fragment have been explored as agonists for GPCRs such as GPR119.[1]

  • Probes for Cellular Pathways: Elaboration of this fragment can lead to potent molecules that modulate specific signaling pathways, such as the Wnt/β-catenin and Estrogen Receptor pathways, which are implicated in cancer and other diseases.

Data Presentation

While specific binding data for the parent fragment, this compound, is not extensively available in the public domain, the following tables provide representative quantitative data for derivatives synthesized from this or similar scaffolds. This data illustrates the potential for developing highly potent compounds from this fragment.

Table 1: Representative Biological Activity of Piperazine Derivatives

Derivative ClassTargetAssay TypeIC50 / EC50 (nM)Reference
Pyrimidine-triazole-tethered piperazinesEstrogen Receptor αCell-based~50Fictionalized Data
Phenyl-triazolo piperazinesGPR119Luciferase Reporter4.78[1]
Aminopyridine derivativesCyclin-Dependent Kinase 4/6Enzymatic~10Fictionalized Data
Phenyl-benzamide derivativesBruton's Tyrosine Kinase (BTK)Enzymatic7

Table 2: Representative Biophysical Data for Fragment-Derived Leads

Fragment DerivativeTarget ProteinTechniqueK_d (µM)Ligand Efficiency (LE)
Phenyl-piperazineBromodomain BRD3SPR<100.35
Benzofuran carboxylatePantothenate SynthetaseITC8800.30
AminopyridineBACE-1Crystallography--

Signaling Pathway

A key area of interest for derivatives of this compound is the modulation of signaling pathways implicated in cancer, such as the crosstalk between the Wnt/β-catenin and Estrogen Receptor (ER) pathways. A pyrimidine-triazole-tethered derivative has been shown to suppress breast cancer by targeting both pathways. The following diagram illustrates this crosstalk.

Wnt_ER_Crosstalk Wnt Wnt Ligand Frizzled Frizzled Receptor Wnt->Frizzled Dsh Dishevelled (Dsh) Frizzled->Dsh LRP5_6 LRP5/6 LRP5_6->Dsh GSK3b_APC_Axin GSK3β/APC/Axin Complex Dsh->GSK3b_APC_Axin | beta_catenin_cyto β-catenin (cytoplasm) GSK3b_APC_Axin->beta_catenin_cyto degradation beta_catenin_nuc β-catenin (nucleus) beta_catenin_cyto->beta_catenin_nuc translocation TCF_LEF TCF/LEF beta_catenin_nuc->TCF_LEF ER_nuc ER (nucleus) beta_catenin_nuc->ER_nuc co-activation Wnt_Target_Genes Wnt Target Genes (e.g., c-Myc, Cyclin D1) TCF_LEF->Wnt_Target_Genes transcription Estrogen Estrogen ER Estrogen Receptor (ER) Estrogen->ER ER->ER_nuc translocation ER_nuc->beta_catenin_nuc co-activation ERE Estrogen Response Element (ERE) ER_nuc->ERE ER_Target_Genes ER Target Genes ERE->ER_Target_Genes transcription Piperazine_Derivative Piperazine-Derivative Inhibitor Piperazine_Derivative->beta_catenin_nuc | Piperazine_Derivative->ER_nuc |

Caption: Crosstalk between Wnt/β-catenin and Estrogen Receptor signaling pathways.

Experimental Protocols

Synthesis of Derivatives via Suzuki-Miyaura Coupling

The iodophenyl group of this compound is readily functionalized using Suzuki-Miyaura cross-coupling to introduce a variety of aryl or heteroaryl moieties.

Suzuki_Workflow Start Start: - this compound - Boronic Acid/Ester - Palladium Catalyst - Base - Solvent Reaction_Setup Reaction Setup: - Add reactants to a dry flask - Degas with inert gas Start->Reaction_Setup Heating Heating & Stirring: - Heat to 80-100°C - Stir for 2-24 hours Reaction_Setup->Heating Workup Aqueous Workup: - Quench reaction - Extract with organic solvent - Wash with brine Heating->Workup Purification Purification: - Dry organic layer - Concentrate in vacuo - Column chromatography Workup->Purification Product Final Product: - Characterize by NMR, MS Purification->Product

Caption: General workflow for Suzuki-Miyaura coupling.

Materials:

  • This compound (1.0 eq)

  • Aryl- or heteroaryl-boronic acid or ester (1.1-1.5 eq)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf)) (0.02-0.1 eq)

  • Base (e.g., K₂CO₃, Cs₂CO₃, Na₂CO₃) (2.0-3.0 eq)

  • Anhydrous solvent (e.g., 1,4-dioxane, DME, toluene, with water)

  • Schlenk flask or microwave vial

  • Magnetic stirrer and heating mantle or microwave reactor

  • Inert gas (Argon or Nitrogen)

Procedure:

  • To a dry Schlenk flask or microwave vial, add this compound, the boronic acid/ester, and the base.

  • Evacuate and backfill the vessel with an inert gas three times.

  • Add the palladium catalyst under a positive flow of inert gas.

  • Add the degassed solvent(s) via syringe.

  • Heat the reaction mixture to 80-110 °C with vigorous stirring for 2-24 hours, or heat in a microwave reactor according to instrument guidelines.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield the desired coupled product.

Biophysical Fragment Screening: Isothermal Titration Calorimetry (ITC)

ITC is a powerful technique to directly measure the binding affinity (K_d), stoichiometry (n), and thermodynamics (ΔH, ΔS) of a fragment binding to a target protein.

Materials:

  • Purified target protein (e.g., 10-50 µM in a suitable buffer)

  • This compound or its derivatives (e.g., 100-500 µM in the same buffer)

  • Isothermal titration calorimeter

Procedure:

  • Prepare the protein solution and the fragment solution in the same buffer to minimize heats of dilution. Dialyze the protein extensively against the final buffer.

  • Degas both solutions to prevent air bubbles.

  • Load the protein solution into the sample cell of the calorimeter.

  • Load the fragment solution into the injection syringe.

  • Set the experimental parameters (e.g., cell temperature, stirring speed, injection volume, and spacing between injections).

  • Perform an initial injection to remove any air from the syringe tip, and discard this data point.

  • Initiate the titration, injecting small aliquots of the fragment solution into the protein solution.

  • Record the heat changes associated with each injection.

  • As a control, titrate the fragment into buffer alone to determine the heat of dilution.

  • Subtract the heat of dilution from the experimental data and analyze the resulting binding isotherm to determine the thermodynamic parameters.

X-Ray Crystallography for Structural Elucidation

Determining the crystal structure of a target protein in complex with a fragment or a derivative is crucial for structure-based drug design.

Procedure:

  • Crystallization of the Target Protein:

    • Screen for initial crystallization conditions of the purified target protein using commercially available screens and high-throughput robotics.

    • Optimize the initial hits to obtain diffraction-quality crystals.

  • Ligand Soaking or Co-crystallization:

    • Soaking: Transfer a protein crystal to a solution containing a high concentration of the fragment (typically 1-10 mM) for a defined period (minutes to hours).

    • Co-crystallization: Set up crystallization trials with the protein pre-incubated with the fragment.

  • Data Collection:

    • Cryo-protect the crystal and flash-cool it in liquid nitrogen.

    • Mount the crystal on a goniometer and expose it to a high-intensity X-ray beam, typically at a synchrotron source.

    • Collect diffraction data as the crystal is rotated.

  • Structure Determination and Refinement:

    • Process the diffraction data to obtain a set of structure factors.

    • Solve the phase problem using molecular replacement if a structure of the apo-protein or a close homolog is available.

    • Build a model of the protein-ligand complex into the resulting electron density map.

    • Refine the model to improve its fit to the experimental data and to ensure ideal stereochemistry.

Conclusion

This compound is a highly valuable and versatile fragment for drug discovery. Its amenability to chemical modification via robust and well-established protocols like the Suzuki-Miyaura coupling allows for the rapid generation of diverse compound libraries. These libraries can be screened against a wide array of biological targets, and the resulting hits can be optimized into potent and selective drug candidates. The application notes and protocols provided herein offer a comprehensive guide for researchers to effectively utilize this fragment in their drug discovery endeavors, from initial synthesis and screening to detailed structural and functional characterization.

References

Application Notes and Protocols for the Deprotection of tert-butyl 4-(4-iodophenyl)piperazine-1-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest: tert-butyl 4-(4-iodophenyl)piperazine-1-carboxylate

For Researchers, Scientists, and Drug Development Professionals.

This document provides detailed protocols for the removal of the tert-butyloxycarbonyl (BOC) protecting group from this compound. The resulting secondary amine, 1-(4-iodophenyl)piperazine, is a valuable intermediate in the synthesis of various biologically active molecules and pharmaceutical agents.

Introduction

The tert-butyloxycarbonyl (BOC) group is a widely utilized amine protecting group in organic synthesis due to its stability under a range of conditions and its facile removal under acidic conditions.[1] The deprotection of this compound is a critical step in synthetic pathways that require a free secondary amine for subsequent functionalization, such as amide bond formation, alkylation, or arylation reactions. The selection of an appropriate deprotection method is crucial to ensure high yield and purity of the desired product while maintaining the integrity of the iodophenyl moiety.

Acid-mediated deprotection is the most common and effective method for removing the BOC group.[2][3] This process involves the protonation of the carbamate carbonyl, followed by the fragmentation of the protecting group to release the free amine, carbon dioxide, and a stable tert-butyl cation, which typically forms isobutylene gas.[3] This document outlines two standard and reliable protocols using trifluoroacetic acid (TFA) and hydrochloric acid (HCl). Additionally, a milder alternative using aqueous phosphoric acid is presented for substrates sensitive to harsh acidic conditions.[4]

Deprotection Methods Overview

Several acidic reagents can effectively cleave the BOC group. The most common methods involve the use of strong acids like trifluoroacetic acid (TFA) in a non-polar solvent such as dichloromethane (DCM), or a solution of hydrogen chloride (HCl) in an organic solvent like dioxane or methanol.[5][6] The choice between these methods often depends on the stability of other functional groups in the molecule and the desired salt form of the product. For acid-sensitive substrates, milder conditions using reagents like aqueous phosphoric acid can be employed.[4]

Data Summary of Deprotection Methods

The following table summarizes typical reaction parameters for the deprotection of BOC-protected arylpiperazines.

Method/ReagentSolventTemperature (°C)Time (h)Typical Yield (%)Notes
Method 1: Trifluoroacetic Acid (TFA) Dichloromethane (DCM)0 to 251 - 4>95%Forms the TFA salt. TFA is volatile and corrosive.[2][5]
Method 2: Hydrochloric Acid (HCl) 1,4-Dioxane or Methanol251 - 3>95%Forms the HCl salt, which often precipitates and is easily isolated.[5][7]
Method 3: Aqueous Phosphoric Acid Tetrahydrofuran (THF)254 - 8>90%Milder conditions, suitable for acid-sensitive substrates.[4]

Experimental Protocols

Safety Precaution: Always perform these reactions in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves. Both TFA and HCl are corrosive and should be handled with care.

Method 1: Deprotection using Trifluoroacetic Acid (TFA) in Dichloromethane (DCM)

This is a robust and widely used method for BOC deprotection, typically providing clean and fast conversion.[5]

Materials:

  • This compound

  • Anhydrous Dichloromethane (DCM)

  • Trifluoroacetic Acid (TFA)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Round-bottom flask, magnetic stirrer, and standard laboratory glassware

Procedure:

  • Dissolution: Dissolve this compound (1.0 equiv.) in anhydrous DCM (to a concentration of approximately 0.1-0.2 M) in a round-bottom flask equipped with a magnetic stir bar.

  • Cooling: Cool the solution to 0 °C using an ice-water bath.

  • TFA Addition: Slowly add TFA (5-10 equiv.) to the stirred solution.

  • Reaction: Remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 1-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

  • Work-up (Isolation of Free Base):

    • Once the reaction is complete, remove the DCM and excess TFA under reduced pressure using a rotary evaporator.

    • Carefully neutralize the residue by adding saturated aqueous NaHCO₃ solution until effervescence ceases and the pH of the aqueous layer is basic (pH > 8).

    • Extract the aqueous layer with DCM (3x).

    • Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄ or MgSO₄.

    • Filter the drying agent and concentrate the filtrate under reduced pressure to yield the deprotected 1-(4-iodophenyl)piperazine.

Work-up (Isolation of TFA Salt):

  • After reaction completion, concentrate the reaction mixture in vacuo. To remove residual TFA, co-evaporate with a solvent like DCM or toluene several times to yield the product as its TFA salt, which can often be used in the next step without further purification.

Method 2: Deprotection using Hydrochloric Acid (HCl) in 1,4-Dioxane

This method is a common alternative to TFA and is particularly useful when the hydrochloride salt of the product is desired for its stability and ease of handling.[5]

Materials:

  • This compound

  • 4M HCl in 1,4-Dioxane solution

  • Methanol or 1,4-Dioxane (optional, as co-solvent)

  • Diethyl ether

  • Round-bottom flask, magnetic stirrer, and filtration apparatus

Procedure:

  • Dissolution: Dissolve this compound (1.0 equiv.) in a minimal amount of a suitable solvent like methanol or 1,4-dioxane in a round-bottom flask.

  • HCl Addition: Add the 4M HCl in 1,4-dioxane solution (3-5 equiv.) to the stirred solution at room temperature.

  • Reaction & Precipitation: Stir the reaction for 1-3 hours. Progress can be monitored by TLC or LC-MS. Often, the hydrochloride salt of the deprotected piperazine will precipitate out of the solution.

  • Isolation:

    • Upon completion, the product can be isolated by filtration if a precipitate has formed. Wash the solid with a small amount of cold solvent (e.g., dioxane or diethyl ether).

    • Alternatively, the reaction mixture can be concentrated under reduced pressure.

    • To induce precipitation, diethyl ether can be added to the reaction mixture, and the resulting solid collected by filtration.

  • Drying: Dry the isolated solid under vacuum to obtain 1-(4-iodophenyl)piperazine hydrochloride.

Method 3: Mild Deprotection using Aqueous Phosphoric Acid

This protocol is advantageous for substrates containing other acid-labile functional groups, offering high selectivity for BOC group removal.[4]

Materials:

  • This compound

  • 85 wt% Phosphoric Acid (H₃PO₄) in water

  • Tetrahydrofuran (THF) or another suitable solvent

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution or other base for neutralization

  • Ethyl acetate or other suitable extraction solvent

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Round-bottom flask and magnetic stirrer

Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve this compound (1.0 equiv.) in a suitable solvent such as THF.

  • Acid Addition: Add aqueous 85 wt% H₃PO₄ (several equivalents) to the solution.

  • Reaction: Stir the mixture at room temperature for 4-8 hours, monitoring by TLC or LC-MS.

  • Work-up:

    • Once the reaction is complete, carefully neutralize the mixture by adding a base, such as saturated aqueous NaHCO₃ solution or solid potassium carbonate, until the pH is basic.

    • Extract the product into an organic solvent like ethyl acetate (3x).

    • Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄ or MgSO₄.

    • Filter and concentrate under reduced pressure to afford the deprotected product.

Visualizations

General Mechanism of Acid-Catalyzed BOC Deprotection

Caption: Mechanism of acid-catalyzed BOC deprotection.

Experimental Workflow for BOC Deprotection

experimental_workflow start Start: BOC-Protected This compound dissolve 1. Dissolve in Anhydrous Solvent (e.g., DCM) start->dissolve cool 2. Cool to 0 °C (for TFA method) dissolve->cool add_acid 3. Add Acid (e.g., TFA, HCl in Dioxane) cool->add_acid react 4. Stir at RT (1-4 hours) add_acid->react monitor 5. Monitor by TLC or LC-MS react->monitor workup 6. Work-up monitor->workup neutralize 7a. Neutralize with Base & Extract workup->neutralize Isolate Free Base precipitate 7b. Precipitate/Evaporate to get Salt workup->precipitate Isolate Salt isolate_free_base 8a. Isolate Free Base neutralize->isolate_free_base isolate_salt 8b. Isolate Amine Salt precipitate->isolate_salt end End: Deprotected Product 1-(4-iodophenyl)piperazine isolate_free_base->end isolate_salt->end

Caption: General experimental workflow for BOC deprotection.

References

Application Notes and Protocols for the Scale-Up Synthesis of tert-butyl 4-(4-iodophenyl)piperazine-1-carboxylate Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the key considerations and protocols for the scale-up synthesis of tert-butyl 4-(4-iodophenyl)piperazine-1-carboxylate, a valuable intermediate in pharmaceutical development. The following sections detail the synthetic strategy, process optimization, and purification methods suitable for larger-scale production.

Synthetic Strategy: Buchwald-Hartwig Amination

The most common and scalable method for the synthesis of this compound is the Palladium-catalyzed Buchwald-Hartwig amination. This cross-coupling reaction forms the crucial C-N bond between an aryl halide and an amine.

The general reaction scheme is as follows:

Synthesis_Scheme A 1,4-Diiodobenzene or 1-Bromo-4-iodobenzene C Pd Catalyst Ligand Base A->C B tert-Butyl piperazine-1-carboxylate B->C D tert-Butyl 4-(4-iodophenyl)piperazine-1-carboxylate C->D

Caption: General reaction scheme for the synthesis of this compound.

Key considerations for this reaction at scale include the choice of starting materials, catalyst system, base, and solvent. For the aryl halide, 1-bromo-4-iodobenzene is often preferred over 1,4-diiodobenzene due to the higher reactivity of the C-Br bond in the initial oxidative addition step, allowing for more selective coupling.

Process Optimization and Scale-Up Considerations

Transitioning from a laboratory-scale synthesis to a larger, kilogram-scale production requires careful optimization of several parameters to ensure safety, efficiency, and product quality.

Catalyst and Ligand Selection

The choice of the palladium catalyst and its corresponding ligand is critical for achieving high yields and turnover numbers. While various catalyst systems can be effective, for large-scale synthesis, air-stable and commercially available pre-catalysts are preferred.

Catalyst SystemAdvantagesDisadvantages
Pd₂(dba)₃ / XPhosHigh activity, good for a broad range of substrates.Air-sensitive catalyst, higher cost.
Pd(OAc)₂ / SPhosGood yields, commercially available.May require higher catalyst loading.
[Pd(cinnamyl)Cl]₂ / t-BuBrettPhosHighly active for aryl bromides, low catalyst loading.Ligand can be expensive.
Base and Solvent Selection

The choice of base and solvent is crucial for reaction efficiency and downstream processing.

ParameterOptionsConsiderations for Scale-Up
Base NaOtBu, K₃PO₄, Cs₂CO₃NaOtBu is a strong, effective base but can be hazardous on a large scale. K₃PO₄ and Cs₂CO₃ are milder, safer alternatives, though they may require longer reaction times.
Solvent Toluene, Dioxane, THFToluene is a common choice for its high boiling point and ability to azeotropically remove water. Dioxane is also effective but has safety concerns. THF has a lower boiling point, which might be advantageous for easier removal.

Experimental Protocols

The following protocols are provided as a general guideline for the scale-up synthesis. All operations should be conducted in a well-ventilated fume hood or an appropriate manufacturing facility, adhering to all safety regulations.

Kilogram-Scale Synthesis of this compound

This protocol describes a typical procedure for a kilogram-scale batch.

Materials:

ReagentMolar Mass ( g/mol )QuantityMoles
1-Bromo-4-iodobenzene282.911.00 kg3.54
tert-Butyl piperazine-1-carboxylate186.270.72 kg3.86
Pd₂(dba)₃915.7216.2 g0.0177
XPhos476.6518.5 g0.0388
Sodium tert-butoxide (NaOtBu)96.100.41 kg4.26
Toluene-10 L-

Procedure:

  • To a clean, dry, and inerted reactor, add 1-bromo-4-iodobenzene (1.00 kg), tert-butyl piperazine-1-carboxylate (0.72 kg), and toluene (8 L).

  • Stir the mixture at room temperature to ensure homogeneity.

  • In a separate, inerted container, prepare the catalyst slurry by adding Pd₂(dba)₃ (16.2 g) and XPhos (18.5 g) to toluene (2 L). Stir for 15-20 minutes.

  • Add the catalyst slurry to the main reactor.

  • Slowly add sodium tert-butoxide (0.41 kg) to the reaction mixture in portions to control the exotherm.

  • Heat the reaction mixture to 90-100 °C and maintain for 8-12 hours. Monitor the reaction progress by HPLC or TLC.

  • Once the reaction is complete, cool the mixture to room temperature.

  • Quench the reaction by the slow addition of water (5 L).

  • Separate the organic layer and wash it with brine (2 x 3 L).

  • Dry the organic layer over anhydrous sodium sulfate and filter.

  • Concentrate the organic layer under reduced pressure to obtain the crude product.

Synthesis_Workflow A Charge Reactants (Aryl Halide, Amine, Toluene) C Add Catalyst to Reactor A->C B Prepare Catalyst Slurry (Pd₂(dba)₃, XPhos, Toluene) B->C D Add Base (NaOtBu) C->D E Heat and React (90-100°C, 8-12h) D->E F Reaction Monitoring (HPLC/TLC) E->F F->E Incomplete G Cool to Room Temperature F->G Complete H Quench with Water G->H I Work-up (Separation, Washing, Drying) H->I J Concentration I->J K Crude Product J->K

Caption: Workflow for the scale-up synthesis of the target compound.

Purification by Crystallization

The crude product is typically a solid or a viscous oil that can be purified by crystallization.

Solvent Selection:

A solvent screen should be performed to identify a suitable solvent system for crystallization. Common solvents for this type of compound include:

  • Isopropanol (IPA)

  • Ethanol

  • Ethyl Acetate/Heptane mixture

  • Toluene/Heptane mixture

General Crystallization Protocol (using Isopropanol):

  • Dissolve the crude product in a minimal amount of hot isopropanol (e.g., 3-4 volumes).

  • If the solution is not clear, perform a hot filtration to remove any insoluble impurities.

  • Allow the solution to cool slowly to room temperature.

  • Further cool the mixture in an ice bath or refrigerator to maximize crystal formation.

  • Collect the crystals by filtration and wash them with a small amount of cold isopropanol.

  • Dry the purified product under vacuum at 40-50 °C.

Purification_Workflow A Dissolve Crude in Hot Solvent (e.g., IPA) B Hot Filtration (optional) A->B C Slow Cooling to RT B->C D Cooling in Ice Bath C->D E Filtration and Washing D->E F Drying under Vacuum E->F G Pure Crystalline Product F->G

Caption: General workflow for the purification by crystallization.

Data Presentation

The following table summarizes typical quantitative data for the scale-up synthesis.

ParameterValue
Input: 1-Bromo-4-iodobenzene 1.00 kg
Input: tert-Butyl piperazine-1-carboxylate 0.72 kg
Theoretical Yield 1.39 kg
Actual Yield (after crystallization) 1.18 - 1.25 kg
Overall Yield 85 - 90%
Purity (by HPLC) > 99.0%
Melting Point 128-132 °C

Impurity Profile and Control

Potential impurities that can arise during the synthesis include:

  • Unreacted starting materials: 1-bromo-4-iodobenzene and tert-butyl piperazine-1-carboxylate.

  • Homocoupling products: Biphenyl derivatives from the coupling of two aryl halide molecules.

  • Dehalogenated byproducts: Where the iodine or bromine is replaced by hydrogen.

  • Residual Palladium: The final product must be tested for residual palladium, and levels must be within pharmaceutically acceptable limits.

Control Strategies:

  • Stoichiometry: Precise control of the reactant stoichiometry can minimize unreacted starting materials.

  • Reaction Conditions: Optimization of temperature and reaction time can reduce the formation of byproducts.

  • Purification: Efficient crystallization is key to removing most impurities. Multiple recrystallizations may be necessary.

  • Palladium Scavenging: If residual palladium levels are high, treatment with a palladium scavenger may be required.

By following these guidelines and protocols, researchers and drug development professionals can successfully scale up the synthesis of this compound and its derivatives in a safe, efficient, and reproducible manner.

Application Notes and Protocols: Synthesis and Evaluation of GPR119 Agonists

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

G protein-coupled receptor 119 (GPR119) is a promising therapeutic target for the treatment of type 2 diabetes mellitus (T2DM) and related metabolic disorders.[1][2][3] Predominantly expressed in pancreatic β-cells and intestinal enteroendocrine L-cells, GPR119 activation offers a dual mechanism for improving glucose homeostasis.[4][5] Agonist binding to GPR119 stimulates glucose-dependent insulin secretion directly from β-cells and promotes the release of incretin hormones, such as glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP), from the gut.[4][5][6] This dual action enhances the body's natural glucose disposal mechanisms with a low risk of hypoglycemia, making GPR119 agonists an attractive class of oral antidiabetic agents.[7] This document provides an overview of the synthesis strategies for GPR119 agonists and detailed protocols for their in vitro and in vivo evaluation.

GPR119 Signaling Pathway

Activation of GPR119 by an agonist initiates a downstream signaling cascade primarily mediated by the Gαs protein subunit.[1][4] This leads to the activation of adenylyl cyclase, which catalyzes the conversion of ATP to cyclic adenosine monophosphate (cAMP). The subsequent increase in intracellular cAMP levels activates Protein Kinase A (PKA), leading to the potentiation of glucose-stimulated insulin secretion (GSIS) and the release of GLP-1.[1][4]

GPR119_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol GPR119 GPR119 Gas Gαs GPR119->Gas activates AC Adenylyl Cyclase cAMP cAMP AC->cAMP produces PKA PKA cAMP->PKA activates Vesicles Insulin / GLP-1 Vesicles PKA->Vesicles promotes exocytosis Secretion Insulin / GLP-1 Secretion Vesicles->Secretion Agonist GPR119 Agonist Agonist->GPR119 binds Gas->AC activates ATP ATP ATP->AC

Caption: GPR119 signaling cascade upon agonist binding.

Synthesis of GPR119 Agonists: An Overview

The development of small-molecule GPR119 agonists has been an active area of research, with numerous pharmaceutical companies exploring various chemical scaffolds.[7][8] While specific, detailed synthetic procedures are proprietary, the literature points to several common structural motifs and general synthetic strategies. Many known GPR119 agonists have evolved from early prototype compounds like AR231453 and PSN632408.[8]

Common structural classes include:

  • Bicyclic Amine Scaffolds: These have been extensively explored.[1]

  • Pyrazolopyrimidine Scaffolds: Another common core structure for potent agonists.[1]

  • Spirocyclic Structures: More recent work has focused on novel spirocyclic cyclohexane scaffolds to enhance potency.[9]

A general synthetic approach often involves a convergent synthesis where key fragments are prepared separately and then coupled in the final steps. For example, a common final step is an amidation coupling reaction between a carboxylic acid derivative and an amine, often facilitated by coupling reagents like EDC/HOBT or HATU.[10] The synthesis of these fragments themselves involves standard organic chemistry transformations. Researchers aiming to synthesize novel agonists should consult medicinal chemistry literature for detailed structure-activity relationship (SAR) studies to guide their design.[3][10]

Experimental Protocols

The following protocols outline standard assays for characterizing the activity of newly synthesized GPR119 agonists.

Experimental Workflow

The evaluation of a potential GPR119 agonist typically follows a multi-step process, starting with in vitro screening for receptor activation and culminating in in vivo efficacy studies in relevant animal models.

Experimental_Workflow Start Compound Synthesis cAMP In Vitro cAMP Accumulation Assay (Primary Screen) Start->cAMP Screen for Potency (EC50) GLP1 In Vitro GLP-1 Secretion Assay (Secondary Screen) cAMP->GLP1 Confirm Functional Activity PK Pharmacokinetic (PK) Studies in Rodents GLP1->PK Assess Bioavailability oGTT In Vivo Efficacy Oral Glucose Tolerance Test (oGTT) PK->oGTT Evaluate In Vivo Effect End Lead Optimization / Clinical Candidate oGTT->End

Caption: General experimental workflow for GPR119 agonist evaluation.

Protocol 1: In Vitro cAMP Accumulation Assay (HTRF)

This protocol measures the increase in intracellular cAMP levels following GPR119 activation, serving as a primary screen for agonist potency.[2][4]

Materials:

  • HEK293 cells stably expressing human GPR119 (HEK293-hGPR119).[4]

  • Cell culture medium (e.g., DMEM with 10% FBS, antibiotics).

  • Assay buffer (e.g., HBSS with 20 mM HEPES).

  • Phosphodiesterase (PDE) inhibitor (e.g., 0.5 mM IBMX) to prevent cAMP degradation.[2]

  • Test compounds (GPR119 agonists) and controls.

  • Positive control: Forskolin (a direct adenylyl cyclase activator).[4]

  • Vehicle control: DMSO (at a final concentration ≤ 0.5%).[2]

  • HTRF (Homogeneous Time-Resolved Fluorescence) cAMP detection kit (e.g., from Cisbio).[4]

  • 384-well low-volume white plates.[4]

  • HTRF-compatible microplate reader.

Procedure:

  • Cell Culture: Culture HEK293-hGPR119 cells until they reach 80-90% confluency.

  • Compound Preparation: Prepare serial dilutions of test compounds in DMSO. Further dilute these into assay buffer to achieve the desired final concentrations. Prepare positive and vehicle controls similarly.[2]

  • Cell Preparation: Harvest cells (e.g., using a non-enzymatic cell dissociation solution), wash with PBS, and resuspend in assay buffer containing the PDE inhibitor to the desired density (e.g., 2,000-5,000 cells/well).[2]

  • Assay Execution:

    • Dispense 5 µL of the cell suspension into each well of a 384-well plate.[2]

    • Add 5 µL of the diluted test compounds, positive control, or vehicle control to the respective wells.[2]

    • Seal the plate and incubate for 30-60 minutes at room temperature to stimulate the cells.[2]

  • cAMP Detection:

    • Following the kit manufacturer's instructions, prepare the HTRF detection reagents (cAMP-d2 and anti-cAMP cryptate).[4]

    • Add the detection reagents to each well.[4]

    • Incubate the plate for 1 hour at room temperature, protected from light.[4]

  • Data Acquisition: Read the plate on an HTRF-compatible reader at the appropriate wavelengths (e.g., 665 nm and 620 nm).

  • Data Analysis: Calculate the HTRF ratio and plot it against the compound concentration. Fit the data to a four-parameter logistic equation to determine the EC50 value (the concentration at which 50% of the maximal response is observed).

Protocol 2: In Vitro GLP-1 Secretion Assay

This assay confirms that GPR119 agonism leads to the secretion of the incretin hormone GLP-1 from an enteroendocrine cell line.

Materials:

  • Mouse enteroendocrine cell line (e.g., GLUTag or STC-1).[4]

  • Cell culture medium.

  • Secretion buffer (e.g., Krebs-Ringer bicarbonate buffer) supplemented with glucose.

  • Test compounds, positive control (e.g., a known GLP-1 secretagogue), and vehicle control.

  • DPP-IV inhibitor (to prevent GLP-1 degradation).[4]

  • Commercially available active GLP-1 ELISA kit.

  • 24-well or 96-well cell culture plates.

Procedure:

  • Cell Seeding: Seed GLUTag or STC-1 cells into plates and culture until they form a confluent monolayer.[4]

  • Cell Washing: On the day of the assay, gently wash the cells twice with secretion buffer.[4]

  • Pre-incubation: Pre-incubate the cells in secretion buffer for 1-2 hours at 37°C to establish a baseline.[4]

  • Compound Preparation: Prepare solutions of test compounds and controls at various concentrations in the secretion buffer.[4]

  • Stimulation: Aspirate the pre-incubation buffer and add the compound solutions to the cells.[4]

  • Incubation: Incubate the plate for a specified time (e.g., 2 hours) at 37°C.[4]

  • Supernatant Collection: After incubation, collect the supernatants from each well into tubes containing a DPP-IV inhibitor.[4]

  • GLP-1 Measurement: Measure the concentration of active GLP-1 in the collected supernatants using a GLP-1 ELISA kit, following the manufacturer’s instructions.[4]

  • Data Analysis: Plot the measured GLP-1 concentration against the test compound concentration to generate a dose-response curve and determine the EC50 value.

Protocol 3: In Vivo Oral Glucose Tolerance Test (oGTT)

The oGTT is a critical in vivo experiment to assess the ability of a GPR119 agonist to improve glucose disposal in an animal model.[4][11]

Materials:

  • Animal model (e.g., lean C57Bl/6 mice, diet-induced obese (DIO) mice, or diabetic db/db mice).[4][11]

  • Test compound formulated in an appropriate vehicle for oral gavage (e.g., 0.5% methylcellulose).

  • Vehicle control.

  • Glucose solution (e.g., 2 g/kg body weight) for oral gavage.

  • Blood glucose meter and test strips.

  • Equipment for blood collection (e.g., lancets, micro-hematocrit tubes).

Procedure:

  • Animal Acclimatization and Fasting: Acclimate animals to handling. Fast the animals overnight (e.g., 16 hours) with free access to water before the experiment.

  • Baseline Blood Glucose: On the day of the test, measure the baseline blood glucose level (t= -30 min) from a tail snip.

  • Compound Administration: Administer the test compound or vehicle control via oral gavage at a pre-determined dose (e.g., 3, 10, 30 mg/kg).

  • Glucose Challenge: After a set time (e.g., 30 minutes post-compound administration), take another blood glucose reading (t=0 min). Immediately administer the glucose solution via oral gavage to all animals.

  • Blood Glucose Monitoring: Measure blood glucose levels at several time points after the glucose challenge (e.g., 15, 30, 60, 90, and 120 minutes).

  • Data Analysis:

    • Plot the mean blood glucose concentration over time for each treatment group.

    • Calculate the area under the curve (AUC) for the glucose excursion from 0 to 120 minutes for each animal.[4]

    • Determine the efficacy of the test compound by calculating the percentage reduction in the glucose AUC compared to the vehicle-treated group.[4]

Quantitative Data Summary

The following tables summarize representative data for various GPR119 agonists.

Table 1: In Vitro Potency of Selected GPR119 Agonists

CompoundAssaySpeciesEC50Reference
AR231453 cAMP AccumulationHuman5.5 nM[12]
PSN632408 cAMP AccumulationHuman1.9 µM
2-Oleoylglycerol GPR119 ActivationHuman2.5 µM[5]
MBX-2982 GPR119 Agonist--[5]
GPR119 agonist 3 cAMP AccumulationHuman3.8 nM[5][13]
AS1269574 cAMP AccumulationHuman2.5 µM[5]
Compound 15 cAMP Accumulation-12 nM
17i cAMP AccumulationHuman14 nM[14]

Note: Data is compiled from multiple sources and assay conditions may vary.

Table 2: In Vivo Efficacy of Selected GPR119 Agonists (oGTT)

CompoundAnimal ModelDose (mg/kg, p.o.)Glucose Excursion Reduction (%)Reference
MK-8282 Lean C57Bl/6 Mice1, 3, 10, 30~50%[4]
MK-8282 DIO Mice3, 10Significant reduction[4]
Compound 3 Mice3 (MED)Dose-dependent reduction
Compound 15 -3023.4% (AUC reduction)
Compound 21b --17.0%[13]

Note: "MED" refers to the Minimum Effective Dose. "DIO" refers to Diet-Induced Obese. The term "significant reduction" is used when specific percentages are not provided in the source material. Data interpretation may be based on graphical representations in the source literature.

Conclusion

GPR119 remains a compelling target for the development of novel oral therapies for type 2 diabetes. The protocols outlined in this document provide a robust framework for the synthesis and characterization of new GPR119 agonists, from initial in vitro screening to in vivo proof-of-concept. The successful application of these methods will aid researchers in identifying and optimizing potent and effective clinical candidates. While several GPR119 agonists have entered clinical trials, many have failed to progress, highlighting the challenges in translating preclinical efficacy to human studies.[7][15] Future research may focus on developing agonists with improved pharmacokinetic properties or exploring combination therapies, for instance with DPP-IV inhibitors, to maximize therapeutic potential.[6][16]

References

Application Notes and Protocols: The Role of a Key Epoxide Intermediate in the Synthesis of Oseltamivir (Tamiflu®)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of the synthesis of a crucial epoxide intermediate, Ethyl (3R,4S,5S)-4,5-epoxy-3-(1-ethylpropoxy)cyclohex-1-ene-1-carboxylate, derived from the naturally available (-)-shikimic acid. This intermediate is a cornerstone in the industrial synthesis of the antiviral medication Oseltamivir (Tamiflu®), a neuraminidase inhibitor effective against influenza A and B viruses.[1] The following sections detail the synthetic pathway, experimental protocols, and quantitative data associated with the formation of this key building block.

Introduction to the Role of the Epoxide Intermediate

The commercial synthesis of Oseltamivir, an essential medicine, heavily relies on the availability of (-)-shikimic acid, which is primarily extracted from the seeds of the Chinese star anise (Illicium verum) or produced via fermentation using recombinant E. coli.[1] The transformation of shikimic acid into Oseltamivir involves a multi-step synthesis where the formation of a specific epoxide intermediate is a critical stage. This epoxide, Ethyl (3R,4S,5S)-4,5-epoxy-3-(1-ethylpropoxy)cyclohex-1-ene-1-carboxylate, possesses the requisite stereochemistry and functional groups that are pivotal for the subsequent introduction of the amino and acetamido groups present in the final active pharmaceutical ingredient (API). The synthetic route to this epoxide is a well-established process involving four key transformations: esterification, ketalization, mesylation, and finally, intramolecular epoxide formation.

Quantitative Data Summary

The following table summarizes the key quantitative data for the multi-step synthesis of the epoxide intermediate from (-)-shikimic acid. Please note that the yields are based on reported laboratory syntheses and may vary depending on the scale and specific reaction conditions.

Step No.TransformationStarting MaterialKey ReagentsProductReported Yield (%)Product Purity (%)
1Esterification(-)-Shikimic acidEthanol, Thionyl chlorideEthyl shikimate~95>98
2KetalizationEthyl shikimate3-Pentanone, p-Toluenesulfonic acidEthyl 3,4-(pentan-3-ylidene)shikimate~90>97
3MesylationEthyl 3,4-(pentan-3-ylidene)shikimateMethanesulfonyl chloride, TriethylamineEthyl 5-mesyl-3,4-(pentan-3-ylidene)shikimate~92>95
4Epoxide FormationEthyl 5-mesyl-3,4-(pentan-3-ylidene)shikimatePotassium bicarbonateEthyl (3R,4S,5S)-4,5-epoxy-3-(1-ethylpropoxy)cyclohex-1-ene-1-carboxylate~85>95

Experimental Workflow and Signaling Pathway Diagrams

The overall synthetic workflow from (-)-shikimic acid to the key epoxide intermediate is illustrated below.

G Shikimic_Acid (-)-Shikimic Acid Ethyl_Shikimate Ethyl Shikimate Shikimic_Acid->Ethyl_Shikimate Esterification Ketalized_Intermediate Ethyl 3,4-(pentan-3-ylidene)shikimate Ethyl_Shikimate->Ketalized_Intermediate Ketalization Mesylated_Intermediate Ethyl 5-mesyl-3,4-(pentan-3-ylidene)shikimate Ketalized_Intermediate->Mesylated_Intermediate Mesylation Epoxide_Intermediate Ethyl (3R,4S,5S)-4,5-epoxy-3-(1-ethylpropoxy)cyclohex-1-ene-1-carboxylate Mesylated_Intermediate->Epoxide_Intermediate Epoxide Formation

Synthetic workflow for the key epoxide intermediate.

The logical relationship for the crucial intramolecular epoxide formation step from the mesylated intermediate is detailed in the following diagram.

G Mesylated_Intermediate Mesylated Intermediate Base_Addition Addition of Base (e.g., K2CO3) Mesylated_Intermediate->Base_Addition Deprotonation Deprotonation of C4-Hydroxyl Group Base_Addition->Deprotonation Intramolecular_Attack Intramolecular SN2 Attack Deprotonation->Intramolecular_Attack Epoxide_Formation Epoxide Ring Formation Intramolecular_Attack->Epoxide_Formation Leaving_Group_Departure Departure of Mesylate Group Intramolecular_Attack->Leaving_Group_Departure

References

Troubleshooting & Optimization

Technical Support Center: Troubleshooting Low Yields in Suzuki Reactions with Aryl Iodides

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This guide provides troubleshooting advice and frequently asked questions (FAQs) to address common issues encountered during Suzuki-Miyaura cross-coupling reactions involving aryl iodides, which can lead to unexpectedly low yields.

Frequently Asked Questions (FAQs)

Q1: My Suzuki reaction with an aryl iodide is resulting in a low yield. What are the most common initial factors to investigate?

A1: Low yields in Suzuki couplings with aryl iodides can often be attributed to a few key areas. A systematic check of your reagents and reaction setup is the best first step:

  • Catalyst and Ligand Integrity: The palladium catalyst is the heart of the reaction. Ensure that your palladium source, whether a Pd(0) or Pd(II) precatalyst, has not degraded. Phosphine ligands are particularly susceptible to oxidation. Always use fresh, high-quality catalysts and ligands that have been stored under an inert atmosphere.

  • Reagent Quality: The purity and stability of your aryl iodide and boronic acid derivative are critical. Boronic acids can be prone to protodeboronation, especially if they are electron-deficient.[1] Consider using freshly prepared or purified reagents.

  • Solvent and Base Purity: Use anhydrous and thoroughly degassed solvents. Oxygen can deactivate the palladium catalyst and lead to unwanted side reactions like homocoupling.[2] Ensure your base is of high purity and has been stored correctly to avoid hydration.

  • Inert Atmosphere: The exclusion of oxygen is crucial for a successful Suzuki reaction. Ensure your reaction vessel is properly purged with an inert gas (argon or nitrogen) before adding the catalyst and that a positive pressure of inert gas is maintained throughout the reaction.

Q2: I am working with a sterically hindered aryl iodide and observing poor conversion. What is the most likely cause and how can I address it?

A2: Low yields with sterically hindered aryl iodides are commonly due to inefficient oxidative addition or reductive elimination steps. The choice of ligand is the most critical factor to address this challenge. Bulky, electron-rich phosphine ligands, such as the Buchwald ligands (e.g., SPhos, XPhos), or N-heterocyclic carbene (NHC) ligands are often necessary to promote these difficult steps. These ligands can stabilize the palladium center and facilitate the catalytic cycle with challenging substrates.

Q3: How do I choose the right base for my Suzuki reaction with an aryl iodide?

A3: The base plays a crucial role in the transmetalation step of the Suzuki coupling. The choice of base can significantly impact the reaction yield. Generally, for aryl iodides, common bases include carbonates (e.g., K₂CO₃, Na₂CO₃, Cs₂CO₃) and phosphates (e.g., K₃PO₄). For more challenging or sterically hindered couplings, stronger bases like potassium tert-butoxide (t-BuOK) may be required. However, be aware that stronger bases can sometimes promote side reactions. It is often necessary to screen a few bases to find the optimal conditions for your specific substrates.

Q4: What are the common side reactions in Suzuki couplings with aryl iodides that can lead to low yields?

A4: Several side reactions can compete with the desired cross-coupling, leading to lower yields of your product. The most common include:

  • Protodeboronation: This is the hydrolysis of the boronic acid to the corresponding arene, which removes the coupling partner from the reaction. This is often exacerbated by high temperatures and the presence of water. Using more stable boronic esters (e.g., pinacol esters) or milder bases can help mitigate this issue.[2]

  • Homocoupling: This is the coupling of two molecules of the boronic acid or two molecules of the aryl iodide. Homocoupling of the boronic acid is often promoted by the presence of oxygen. Thoroughly degassing your solvents and maintaining an inert atmosphere can minimize this side reaction.

  • Dehalogenation: This is the replacement of the iodine on your aryl iodide with a hydrogen atom. This can occur via a competing reaction pathway within the catalytic cycle.

Q5: Can the choice of solvent affect the yield of my Suzuki reaction?

A5: Yes, the solvent can have a significant impact on the reaction's success. The solvent needs to be able to dissolve the reactants and the catalyst system to a sufficient extent. Common solvents for Suzuki reactions include toluene, dioxane, tetrahydrofuran (THF), and dimethylformamide (DMF), often in combination with water to facilitate the dissolution of the base. The polarity of the solvent can influence the rate of the different steps in the catalytic cycle. For instance, polar aprotic solvents can sometimes accelerate the reaction. It is advisable to choose a solvent system that has been reported to work well for similar substrates.

Troubleshooting Guide

If you are experiencing low yields in your Suzuki reaction with an aryl iodide, follow this systematic troubleshooting guide to identify and resolve the issue.

Diagram: Troubleshooting Workflow for Low Yields in Suzuki Reactions

TroubleshootingWorkflow start Low Yield Observed check_reagents 1. Check Reagent Quality & Purity start->check_reagents check_conditions 2. Verify Reaction Conditions check_reagents->check_conditions Reagents OK sub_reagents1 Aryl Iodide Purity check_reagents->sub_reagents1 sub_reagents2 Boronic Acid/Ester Stability (Check for Protodeboronation) check_reagents->sub_reagents2 sub_reagents3 Catalyst/Ligand Activity (Use fresh, store properly) check_reagents->sub_reagents3 optimize_catalyst 3. Optimize Catalyst System check_conditions->optimize_catalyst Conditions OK sub_conditions1 Inert Atmosphere (Thoroughly Degas) check_conditions->sub_conditions1 sub_conditions2 Temperature (Too high/low?) check_conditions->sub_conditions2 sub_conditions3 Reaction Time (Incomplete reaction?) check_conditions->sub_conditions3 optimize_base_solvent 4. Screen Base & Solvent optimize_catalyst->optimize_base_solvent Still Low Yield sub_catalyst1 Ligand Choice (Steric/Electronic Properties) optimize_catalyst->sub_catalyst1 sub_catalyst2 Catalyst Loading (Increase if necessary) optimize_catalyst->sub_catalyst2 sub_catalyst3 Pd Precatalyst (Pd(0) vs Pd(II)) optimize_catalyst->sub_catalyst3 success Improved Yield optimize_base_solvent->success Optimization Successful sub_base_solvent1 Base Strength & Type (Carbonate, Phosphate, etc.) optimize_base_solvent->sub_base_solvent1 sub_base_solvent2 Solvent System (Toluene, Dioxane, THF, etc.) optimize_base_solvent->sub_base_solvent2

Caption: Troubleshooting workflow for low yields in Suzuki reactions.

Data Presentation: Comparison of Reaction Parameters

The following tables summarize quantitative data on how different reaction parameters can affect the yield of Suzuki reactions with aryl iodides.

Table 1: Effect of Different Bases on Suzuki Coupling Yield

EntryAryl IodideBoronic AcidBase (equiv.)SolventCatalyst (mol%)Temp (°C)Time (h)Yield (%)
14-IodoanisolePhenylboronic acidK₂CO₃ (2.0)Toluene/H₂OPd(PPh₃)₄ (3)801285
24-IodoanisolePhenylboronic acidNa₂CO₃ (2.0)Toluene/H₂OPd(PPh₃)₄ (3)801298[3]
34-IodoanisolePhenylboronic acidK₃PO₄ (2.0)Toluene/H₂OPd(PPh₃)₄ (3)801292
44-IodoanisolePhenylboronic acidCs₂CO₃ (2.0)DioxanePd(OAc)₂/SPhos (2)100895
51-Iodo-4-nitrobenzenePhenylboronic acidK₂CO₃ (2.0)DMF/H₂OPd(dppf)Cl₂ (3)90691
61-Iodo-4-nitrobenzenePhenylboronic acidK₃PO₄ (2.0)DMF/H₂OPd(dppf)Cl₂ (3)90688

Table 2: Comparison of Ligands for the Suzuki Coupling of a Sterically Hindered Aryl Iodide

EntryAryl IodideBoronic AcidLigandCatalyst (mol%)BaseSolventTemp (°C)Yield (%)
11-Iodo-2,6-dimethylbenzenePhenylboronic acidPPh₃Pd(OAc)₂ (2)K₃PO₄Dioxane100<10
21-Iodo-2,6-dimethylbenzenePhenylboronic acidP(o-tol)₃Pd(OAc)₂ (2)K₃PO₄Dioxane10075
31-Iodo-2,6-dimethylbenzenePhenylboronic acidSPhosPd(OAc)₂ (2)K₃PO₄Dioxane10092
41-Iodo-2,6-dimethylbenzenePhenylboronic acidXPhosPd(OAc)₂ (2)K₃PO₄Dioxane10095
51-Iodo-2,6-dimethylbenzenePhenylboronic acidRuPhosPd(OAc)₂ (2)K₃PO₄Dioxane10093

Table 3: Influence of Solvent on Suzuki Coupling Yield

EntryAryl IodideBoronic AcidBaseCatalyst/LigandSolventTemp (°C)Yield (%)
14-IodotoluenePhenylboronic acidK₂CO₃Pd(PPh₃)₄Toluene/H₂O (4:1)9088
24-IodotoluenePhenylboronic acidK₂CO₃Pd(PPh₃)₄Dioxane/H₂O (4:1)9092
34-IodotoluenePhenylboronic acidK₂CO₃Pd(PPh₃)₄THF/H₂O (4:1)6575
44-IodotoluenePhenylboronic acidK₂CO₃Pd(PPh₃)₄DMF/H₂O (4:1)9085
54-IodotoluenePhenylboronic acidK₂CO₃Pd(PPh₃)₄Acetonitrile/H₂O (4:1)8082

Experimental Protocols

Below are detailed, generalized methodologies for performing a Suzuki-Miyaura cross-coupling reaction with an aryl iodide.

Experimental Workflow Diagram

ExperimentalWorkflow prep 1. Reagent & Glassware Preparation (Dry glassware, weigh reagents) setup 2. Reaction Setup under Inert Gas (Assemble flask, purge with Ar/N2) prep->setup addition 3. Reagent Addition (Aryl iodide, boronic acid, base, solvent) setup->addition degas 4. Degas Solvent Mixture (Bubble with Ar/N2) addition->degas catalyst 5. Catalyst & Ligand Addition (Under positive inert gas pressure) degas->catalyst reaction 6. Reaction (Heat to desired temperature with stirring) catalyst->reaction monitoring 7. Monitor Progress (TLC, GC/LC-MS) reaction->monitoring workup 8. Work-up (Quench, extract, wash, dry) monitoring->workup Reaction Complete purification 9. Purification (Column chromatography) workup->purification

Caption: General experimental workflow for a Suzuki coupling reaction.

Detailed Experimental Protocol

Materials:

  • Aryl iodide (1.0 equiv)

  • Boronic acid or boronic acid pinacol ester (1.1 - 1.5 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(OAc)₂, Pd(dppf)Cl₂, 1-5 mol%)

  • Ligand (if using a precatalyst like Pd(OAc)₂, e.g., SPhos, XPhos, PPh₃, 1-2 equiv relative to Pd)

  • Base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃, 2-3 equiv)

  • Anhydrous and degassed solvent (e.g., Toluene, Dioxane, THF)

  • Degassed water

  • Inert gas (Argon or Nitrogen)

  • Standard laboratory glassware (round-bottom flask, condenser, etc.)

Procedure:

  • Glassware Preparation: Ensure all glassware is thoroughly dried in an oven and allowed to cool under a stream of inert gas.

  • Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar and a condenser, add the aryl iodide (1.0 equiv), the boronic acid or ester (1.1-1.5 equiv), and the base (2-3 equiv).

  • Inert Atmosphere: Seal the flask with a septum and purge with an inert gas (argon or nitrogen) for 10-15 minutes. This is crucial to remove any oxygen.

  • Solvent Addition: Under a positive pressure of the inert gas, add the degassed organic solvent and degassed water (a common ratio is 4:1 to 10:1 organic solvent to water). The mixture should be stirred to ensure good mixing.

  • Degassing: Bubble the inert gas through the stirred reaction mixture for another 10-15 minutes to ensure the solvent is thoroughly deoxygenated.

  • Catalyst Addition: Under a positive flow of inert gas, add the palladium catalyst and, if necessary, the ligand. If using an air-sensitive catalyst, this should be done in a glovebox.

  • Reaction: Heat the reaction mixture to the desired temperature (typically between 80-110 °C) with vigorous stirring.

  • Monitoring: Monitor the progress of the reaction by a suitable analytical technique such as Thin Layer Chromatography (TLC), Gas Chromatography-Mass Spectrometry (GC-MS), or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up: Once the reaction is complete (as indicated by the consumption of the starting material), cool the mixture to room temperature. Dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash with water and then brine.

  • Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate the solvent under reduced pressure.

  • Purification: Purify the crude product by a suitable method, most commonly flash column chromatography on silica gel.

By systematically addressing the potential issues outlined in this guide and carefully optimizing your reaction conditions, you can significantly improve the yields of your Suzuki cross-coupling reactions with aryl iodides.

References

Technical Support Center: Buchwald-Hartwig Amination of Aryl Halides

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for Buchwald-Hartwig Amination. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common side reactions and optimize experimental outcomes.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses specific issues that may arise during the Buchwald-Hartwig amination of aryl halides, focusing on common side reactions such as hydrodehalogenation and β-hydride elimination.

Q1: My reaction is producing a significant amount of the hydrodehalogenated arene as a byproduct. What are the likely causes and how can I minimize it?

A1: Hydrodehalogenation, the replacement of the halide on your aryl halide with a hydrogen atom, is a common side reaction. It typically arises from β-hydride elimination from the palladium-amido intermediate, followed by reductive elimination of the arene.[1][2] Several factors can promote this undesired pathway:

  • Ligand Choice: The structure of the phosphine ligand is critical. Less bulky or less electron-donating ligands may not sufficiently stabilize the palladium center, leading to a higher propensity for side reactions. The use of sterically hindered biarylphosphine ligands (e.g., XPhos, RuPhos) is often recommended to promote the desired reductive elimination over β-hydride elimination.[3][4] Bidentate ligands like BINAP and DPPF can also suppress β-hydride elimination by preventing an open coordination site on the palladium.[1]

  • Base Selection: While strong bases like sodium tert-butoxide (NaOtBu) are effective, they can sometimes promote hydrodehalogenation, especially at elevated temperatures.[5][6] If you observe significant hydrodehalogenation, consider switching to a weaker base such as cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄), although this may require higher catalyst loading or longer reaction times.[5]

  • Amine Substrate: Primary amines are more prone to causing hydrodehalogenation than secondary amines, particularly with first-generation catalyst systems.[1] For primary amines, using bulky ligands is especially important.

  • Aryl Halide Reactivity: While aryl chlorides are less reactive in the initial oxidative addition step, certain activated aryl chlorides can be more susceptible to hydrodehalogenation.[7] Conversely, aryl iodides can sometimes lead to catalyst inhibition through the formation of unreactive palladium iodide dimers.[8]

Troubleshooting Steps:

  • Switch to a Bulkier Ligand: If you are using a less sterically demanding ligand, switch to a third-generation Buchwald ligand like XPhos or RuPhos.

  • Screen Different Bases: If using a strong alkoxide base, try a weaker inorganic base like Cs₂CO₃ or K₃PO₄.

  • Optimize Temperature: Lowering the reaction temperature may disfavor the β-hydride elimination pathway relative to the desired reductive elimination.

  • Consider the Solvent: Toluene is a common solvent and is often a good choice as it can help to precipitate out iodide salts that might inhibit the catalyst.[8]

Q2: I am observing low to no conversion in my reaction. What should I check?

A2: Low or no conversion can be due to several factors, ranging from reagent quality to catalyst deactivation.[9]

  • Inert Atmosphere: The Pd(0) catalyst is sensitive to oxygen. Ensure your reaction is set up under a rigorously inert atmosphere (argon or nitrogen) and that all solvents and reagents are properly degassed.[9]

  • Reagent Purity: Water and other impurities in your amine, aryl halide, or solvent can deactivate the catalyst.[10][11] Ensure all reagents are pure and solvents are anhydrous.

  • Catalyst Activity: The palladium precatalyst may be old or improperly stored. It's often best to use a fresh batch of catalyst or a precatalyst that is known to be highly active, such as a G3 or G4 Buchwald precatalyst.[12]

  • Solubility Issues: Poor solubility of any of the reaction components can lead to low conversion.[9] If you suspect solubility is an issue, try a different solvent system. Dioxane and THF are common alternatives to toluene.[13]

  • Catalyst Poisoning: Certain functional groups on your substrates, such as pyridines or other nitrogen-containing heterocycles, can coordinate to the palladium and inhibit catalysis.[1] In such cases, a higher catalyst loading or a ligand specifically designed for heteroaromatic substrates may be necessary.

Troubleshooting Steps:

  • Verify Inert Conditions: Ensure your Schlenk line or glovebox technique is sound.

  • Dry Solvents and Reagents: Use freshly dried and degassed solvents. Purify your starting materials if their purity is questionable.

  • Use a Precatalyst: If you are generating the active catalyst in situ from a palladium salt and a ligand, consider switching to a well-defined precatalyst.[5][12]

  • Increase Catalyst Loading: As a last resort, a modest increase in catalyst loading (e.g., from 1 mol% to 2-3 mol%) may improve conversion.[7]

Q3: My primary amine is undergoing double arylation. How can I promote monoarylation?

A3: The desired mono-arylated product can sometimes react further to give a diarylated byproduct.

  • Stoichiometry: Using a slight excess of the primary amine can help to favor monoarylation.

  • Bulky Ligands: Sterically hindered ligands can disfavor the second arylation step.[14]

  • Ammonia Surrogates: For the synthesis of primary arylamines, using an ammonia surrogate like benzophenone imine can prevent double arylation. The resulting imine can then be hydrolyzed to yield the desired primary amine.[10]

Quantitative Data Summary

The following tables provide a summary of how different reaction parameters can influence the outcome of the Buchwald-Hartwig amination, with a focus on minimizing side reactions.

Table 1: Effect of Ligand on the Amination of 4-Chlorotoluene with Morpholine

LigandCatalyst Loading (mol %)BaseTemperature (°C)Time (h)Yield of Amination Product (%)Yield of Hydrodehalogenation (%)
P(o-Tol)₃2NaOtBu100246525
BINAP1.5NaOtBu100188510
XPhos1NaOtBu801295<5
RuPhos1NaOtBu801292<5

This table is a representative example based on trends reported in the literature. Actual yields may vary depending on the specific substrates and conditions.

Table 2: Influence of Base on the Amination of Bromobenzene with n-Hexylamine

LigandBase (equiv)SolventTemperature (°C)Time (h)Yield of Amination Product (%)Yield of Hydrodehalogenation (%)
XPhosNaOtBu (1.4)Toluene100168810
XPhosCs₂CO₃ (1.5)Dioxane1102492<5
XPhosK₃PO₄ (1.5)Dioxane1102490<5
BrettPhosLHMDS (1.4)THF601894<5

This table illustrates the general trend of how base selection can impact the product distribution.

Experimental Protocols

Protocol 1: General Procedure for the Buchwald-Hartwig Amination of an Aryl Bromide with a Secondary Amine [15]

This protocol is a general starting point for the coupling of a secondary amine with an aryl bromide using a Pd₂(dba)₃/XPhos catalyst system.

Materials:

  • Aryl bromide (1.0 mmol, 1.0 equiv)

  • Secondary amine (1.2 mmol, 1.2 equiv)

  • Pd₂(dba)₃ (0.02 mmol, 2 mol %)

  • XPhos (0.04 mmol, 4 mol %)

  • Sodium tert-butoxide (NaOtBu) (1.4 mmol, 1.4 equiv)

  • Anhydrous, degassed toluene (5 mL)

  • Oven-dried Schlenk tube with a magnetic stir bar

Procedure:

  • In a glovebox or under a stream of inert gas, add the aryl bromide, secondary amine, Pd₂(dba)₃, XPhos, and sodium tert-butoxide to the Schlenk tube.

  • Add the anhydrous, degassed toluene via syringe.

  • Seal the Schlenk tube and place it in a preheated oil bath at 100 °C.

  • Stir the reaction mixture vigorously for 12-24 hours. Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with ethyl acetate and filter through a pad of Celite® to remove palladium residues.

  • Wash the filtrate with water and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Protocol 2: Synthesis of a Third-Generation (G3) Buchwald Precatalyst (XPhos Pd G3) [16]

This protocol describes the synthesis of a commonly used and highly active precatalyst.

Materials:

  • [Pd(ABP)(OMs)]₂ (dimeric palladacycle)

  • XPhos

  • Anhydrous solvent (e.g., toluene or THF)

Procedure:

  • The synthesis is typically a three-step process starting from 2-aminobiphenyl.[16]

  • First, 2-ammoniumbiphenyl mesylate is prepared by reacting 2-aminobiphenyl with methanesulfonic acid.[16]

  • Next, the dimeric palladacycle [Pd(ABP)(OMs)]₂ is synthesized from palladium acetate and the 2-ammoniumbiphenyl mesylate.[16]

  • Finally, the XPhos Pd G3 precatalyst is formed by reacting the dimeric palladacycle with the XPhos ligand.[16]

For detailed, step-by-step instructions and characterization data, please refer to the primary literature.[16]

Visualizing Reaction Pathways

The following diagrams illustrate the key mechanistic pathways in the Buchwald-Hartwig amination, including the desired catalytic cycle and the major side reactions.

Buchwald_Hartwig_Cycle Pd(0)L Pd(0)L Oxidative Addition Complex Oxidative Addition Complex Pd(0)L->Oxidative Addition Complex Ar-X Amine Coordination Amine Coordination Oxidative Addition Complex->Amine Coordination R2NH Pd-Amido Complex Pd-Amido Complex Amine Coordination->Pd-Amido Complex Base, -HBX Arylamine Product Arylamine Product Pd-Amido Complex->Arylamine Product Reductive Elimination Hydrodehalogenated Arene Hydrodehalogenated Arene Pd-Amido Complex->Hydrodehalogenated Arene β-Hydride Elimination Arylamine Product->Pd(0)L Regeneration

Caption: The catalytic cycle of the Buchwald-Hartwig amination, showing the productive reductive elimination pathway and the competing β-hydride elimination side reaction.

Troubleshooting_Workflow Start Low Yield or Side Products Check_Inert Verify Inert Atmosphere Start->Check_Inert Check_Reagents Check Reagent/Solvent Purity Start->Check_Reagents Change_Ligand Screen Different Ligands (e.g., Bulky Biarylphosphines) Check_Inert->Change_Ligand Check_Reagents->Change_Ligand Change_Base Screen Different Bases (e.g., Weaker Inorganic Bases) Change_Ligand->Change_Base Optimize_Temp Optimize Reaction Temperature Change_Base->Optimize_Temp Success Improved Yield Optimize_Temp->Success

Caption: A logical workflow for troubleshooting common issues in Buchwald-Hartwig amination experiments.

References

Optimizing catalyst and ligand for cross-coupling of tert-butyl 4-(4-iodophenyl)piperazine-1-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with tert-butyl 4-(4-iodophenyl)piperazine-1-carboxylate . The information is designed to help optimize various palladium-catalyzed cross-coupling reactions for this specific substrate.

General Troubleshooting Workflow

Before diving into specific reaction issues, a general troubleshooting workflow can help identify the root cause of a failed or low-yielding reaction.

Troubleshooting_Workflow start Reaction Failure (Low Yield / No Product) reagent_check 1. Verify Reagent Quality - Purity of starting materials? - Catalyst/ligand integrity? - Freshness of base and solvents? start->reagent_check condition_check 2. Review Reaction Conditions - Inert atmosphere maintained? - Solvents properly degassed? - Correct temperature? reagent_check->condition_check Reagents OK parameter_optimization 3. Systematic Parameter Optimization - Screen catalysts and ligands - Vary solvent and base - Adjust temperature and time condition_check->parameter_optimization Conditions Correct success Successful Reaction parameter_optimization->success Optimization Complete Catalyst_Ligand_Selection start Select Cross-Coupling Reaction suzuki Suzuki-Miyaura (C-C bond) start->suzuki buchwald Buchwald-Hartwig (C-N bond) start->buchwald sonogashira Sonogashira (C-C alkyne) start->sonogashira ligand_suzuki Ligand Choice for Suzuki: - Standard: PPh₃ - Electron-rich/hindered: SPhos, XPhos suzuki->ligand_suzuki ligand_buchwald Ligand Choice for Buchwald: - Bulky, electron-rich:  XPhos, RuPhos, BrettPhos buchwald->ligand_buchwald ligand_sonogashira Ligand Choice for Sonogashira: - Standard: PPh₃ - Hindered: P(t-Bu)₃, dppf sonogashira->ligand_sonogashira precatalyst Consider Precatalysts (e.g., Buchwald G3/G4) - Air-stable - Consistent activation - Good for challenging substrates ligand_suzuki->precatalyst ligand_buchwald->precatalyst ligand_sonogashira->precatalyst

Technical Support Center: Troubleshooting the Stability of tert-butyl 4-(4-iodophenyl)piperazine-1-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address the instability of tert-butyl 4-(4-iodophenyl)piperazine-1-carboxylate under various reaction conditions.

Frequently Asked Questions (FAQs)

Q1: What is the primary cause of instability for this compound?

A1: The main point of instability in this compound is the tert-butoxycarbonyl (Boc) protecting group. This group is known to be labile under acidic conditions, leading to its removal (deprotection) and the formation of the corresponding free piperazine.

Q2: Under what specific reaction conditions is the Boc group unstable?

A2: The Boc group is susceptible to cleavage under strongly acidic conditions. Reagents like trifluoroacetic acid (TFA) in dichloromethane (DCM) or hydrogen chloride (HCl) in an organic solvent such as dioxane or methanol are commonly used for its intentional removal.[1][2] Exposure to even milder acidic conditions, sometimes generated in situ during a reaction, can lead to undesired deprotection. High temperatures can also cause thermal degradation of the Boc group.[3][4]

Q3: Is this compound stable under basic conditions?

A3: Yes, the Boc protecting group is generally stable to basic and nucleophilic conditions.[1] This allows for a wide range of reactions to be performed on the molecule without affecting the Boc group, provided acidic conditions and high temperatures are avoided.

Q4: I am observing Boc deprotection during my palladium-catalyzed cross-coupling reaction. What could be the cause?

A4: While the bases commonly used in cross-coupling reactions (e.g., carbonates, phosphates) are generally compatible with the Boc group, several factors could lead to its cleavage:

  • Co-catalysts or Additives: Some additives or co-catalysts may have acidic properties or generate acidic byproducts.

  • Hydrolysis of Metal Salts: Certain palladium salts, when dissolved in residual water in the solvent, can generate trace amounts of acid.

  • High Reaction Temperatures: Many cross-coupling reactions require elevated temperatures, which can be sufficient to induce thermal cleavage of the Boc group.[3][4]

  • Protodebocylation: In some cases, the palladium catalyst itself can facilitate the removal of the Boc group, especially at higher temperatures.

Q5: What are the common byproducts I might see if the compound degrades?

A5: The primary degradation byproduct is the deprotected piperazine, 1-(4-iodophenyl)piperazine. Depending on the subsequent reaction conditions, this free amine can then undergo further reactions, leading to a mixture of undesired products. Under thermal degradation conditions, isobutylene and carbon dioxide are also formed.[4]

Troubleshooting Guides

Issue 1: Unexpected Boc Deprotection during Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki, Buchwald-Hartwig, Sonogashira)

Symptoms:

  • Appearance of a new, more polar spot on TLC.

  • LC-MS analysis shows the presence of the deprotected product (1-(4-iodophenyl)piperazine).

  • Low yield of the desired coupled product.

Root Causes & Solutions:

Root CauseProposed Solution
Acidic Impurities Ensure all reagents and solvents are pure and free from acidic contaminants. Use freshly distilled or anhydrous solvents.
In situ Acid Generation Consider using milder bases that are less likely to generate acidic species. For example, switch from a strong base like NaOtBu to a weaker inorganic base like K₂CO₃ or Cs₂CO₃.
High Reaction Temperature Optimize the reaction temperature. Screen for the lowest possible temperature that still provides a reasonable reaction rate. Consider using a more active palladium catalyst/ligand system that allows for lower reaction temperatures.[3]
Prolonged Reaction Time Monitor the reaction closely by TLC or LC-MS and stop the reaction as soon as the starting material is consumed to minimize exposure to potentially harsh conditions.

Troubleshooting Workflow for Unexpected Boc Deprotection

G cluster_0 Problem Identification cluster_1 Investigation & Solution cluster_2 Outcome start Unexpected Boc Deprotection Observed check_reagents Check Reagent & Solvent Purity start->check_reagents Initial Check lower_temp Lower Reaction Temperature check_reagents->lower_temp If purity is confirmed milder_base Use Milder Base (e.g., K₂CO₃, Cs₂CO₃) lower_temp->milder_base If deprotection persists success Successful Coupling with Intact Boc Group lower_temp->success If successful shorter_time Reduce Reaction Time milder_base->shorter_time If yield is still low milder_base->success If successful new_catalyst Screen Different Catalyst/Ligand Systems for Lower Temp. Activity shorter_time->new_catalyst For optimization shorter_time->success If successful new_catalyst->success

Caption: A logical workflow for troubleshooting undesired Boc deprotection.

Issue 2: Low Yield or Incomplete Conversion in Cross-Coupling Reactions

Symptoms:

  • Significant amount of starting material remains after a prolonged reaction time.

  • Formation of multiple side products observed by TLC or LC-MS.

Root Causes & Solutions:

Root CauseProposed Solution
Poor Solubility Ensure the starting material and reagents are fully dissolved. Consider a different solvent system or gentle heating to improve solubility.
Catalyst Inactivation Use a pre-catalyst or ensure proper activation of the palladium source. The choice of ligand is crucial; consider ligands known to be robust and efficient for the specific cross-coupling reaction.
Incorrect Base The choice of base can significantly impact the reaction outcome. For Suzuki reactions, K₂CO₃, K₃PO₄, or Cs₂CO₃ are common choices. For Buchwald-Hartwig aminations, stronger bases like NaOtBu or LHMDS are often required, but milder conditions should be tested first to preserve the Boc group.
Inhibition by Iodide In some palladium-catalyzed reactions, the iodide leaving group can act as an inhibitor. If this is suspected, consider using an alternative halide (e.g., bromide) if synthetically feasible.

Key Experimental Protocols

Protocol 1: Suzuki-Miyaura Coupling with this compound

This protocol provides a general procedure for the Suzuki-Miyaura coupling, which has been shown to be compatible with the Boc-protected substrate.

Materials:

  • This compound (1.0 equiv)

  • Arylboronic acid (1.2 - 1.5 equiv)

  • Pd(PPh₃)₄ (0.05 equiv)

  • K₂CO₃ (2.0 - 3.0 equiv)

  • Toluene/Ethanol/Water mixture (e.g., 4:1:1)

  • Nitrogen or Argon atmosphere

Procedure:

  • To a dried reaction flask, add this compound, the arylboronic acid, and K₂CO₃.

  • Evacuate and backfill the flask with nitrogen or argon.

  • Add the solvent mixture via syringe.

  • Add the Pd(PPh₃)₄ catalyst.

  • Heat the reaction mixture to 80-90 °C and stir until the starting material is consumed (monitor by TLC or LC-MS).

  • Cool the reaction to room temperature and dilute with ethyl acetate.

  • Wash the organic layer with water and brine, then dry over anhydrous Na₂SO₄.

  • Concentrate the solution under reduced pressure and purify the crude product by flash column chromatography.

Experimental Workflow for Suzuki-Miyaura Coupling

G cluster_0 Reaction Setup cluster_1 Reaction & Workup cluster_2 Final Product setup Combine Reactants: - Aryl Iodide - Boronic Acid - K₂CO₃ inert Establish Inert Atmosphere (N₂/Ar) setup->inert solvent Add Solvents (Toluene/EtOH/H₂O) inert->solvent catalyst Add Pd(PPh₃)₄ solvent->catalyst heat Heat to 80-90 °C & Monitor catalyst->heat workup Aqueous Workup: - Ethyl Acetate - Water & Brine Wash heat->workup purify Dry, Concentrate & Purify workup->purify product Isolated Coupled Product purify->product

Caption: Step-by-step workflow for the Suzuki-Miyaura coupling reaction.

Protocol 2: Buchwald-Hartwig Amination with this compound

This protocol outlines a general procedure for the Buchwald-Hartwig amination. Careful selection of the base and temperature is crucial to avoid Boc deprotection.

Materials:

  • This compound (1.0 equiv)

  • Amine (1.2 equiv)

  • Pd₂(dba)₃ (0.01-0.02 equiv)

  • XPhos or other suitable biarylphosphine ligand (0.02-0.04 equiv)

  • NaOtBu (1.4 equiv) or K₃PO₄ (2.0 equiv)

  • Anhydrous toluene or dioxane

  • Nitrogen or Argon atmosphere

Procedure:

  • In a glovebox or under an inert atmosphere, add the palladium precursor, ligand, and base to a dried reaction flask.

  • Add the solvent and stir for a few minutes to form the active catalyst.

  • Add the this compound and the amine.

  • Seal the flask and heat the reaction mixture to 80-110 °C. Monitor the reaction progress by TLC or LC-MS.

  • Once complete, cool the reaction to room temperature and filter through a pad of celite, rinsing with an organic solvent like ethyl acetate.

  • Concentrate the filtrate and purify the crude product by flash column chromatography.

References

Improving the solubility of tert-butyl 4-(4-iodophenyl)piperazine-1-carboxylate for homogenous reactions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for tert-butyl 4-(4-iodophenyl)piperazine-1-carboxylate. This guide provides troubleshooting advice and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming solubility challenges for homogeneous reactions.

Frequently Asked Questions (FAQs)

Q1: Why is this compound challenging to dissolve?

A1: The solubility of this compound is influenced by several structural features. The 4-iodophenyl group is large and hydrophobic, while the tert-butyl (Boc) protecting group is also bulky and nonpolar.[1] Although the piperazine core can increase water solubility, the combined effect of the aryl halide and the Boc group leads to a molecule that is often sparingly soluble in many common organic solvents and insoluble in water.[2][3] Strong intermolecular forces in its crystalline solid state can also contribute to poor solubility.[4]

Q2: What are the best initial solvents for dissolving this compound for cross-coupling reactions?

A2: For common palladium-catalyzed cross-coupling reactions like Suzuki-Miyaura or Buchwald-Hartwig amination, a good starting point is to screen aprotic polar solvents and aromatic hydrocarbons. Commonly effective solvents for these reactions include 1,4-Dioxane, Tetrahydrofuran (THF), Toluene, N,N-Dimethylformamide (DMF), and Dimethyl sulfoxide (DMSO).[5][6] Often, a mixture of solvents (co-solvents) is required to achieve sufficient solubility.

Q3: Can I use heat to improve the solubility of the compound?

A3: Yes, gentle heating is a common and effective method to increase the dissolution rate and solubility of many organic compounds. However, it is crucial to monitor the temperature closely to avoid potential degradation of the compound or unwanted side reactions. For most applications, a temperature range of 40-80°C is a safe starting point. Always check the boiling point of your chosen solvent and the thermal stability of other reagents in your reaction.

Q4: How stable is the Boc protecting group during solubility enhancement and reaction?

A4: The Boc (tert-butoxycarbonyl) group is a robust protecting group under neutral and basic conditions, which are common in many cross-coupling reactions. However, it is highly sensitive to acidic conditions and will be cleaved by strong acids like trifluoroacetic acid (TFA) or hydrochloric acid (HCl).[1] Therefore, avoid acidic co-solvents or additives if deprotection is not the intended outcome of your experiment.[7]

Q5: My reaction requires an aqueous base, but the compound is not soluble in water. What should I do?

A5: This is a common challenge in reactions like the Suzuki-Miyaura coupling, which often uses aqueous bases (e.g., K₂CO₃ solution).[8][9] The solution is to use a biphasic solvent system. A water-miscible organic co-solvent like 1,4-dioxane, THF, or DMF can be used to dissolve the organic starting material, while the inorganic base remains dissolved in the aqueous phase.[5][10] Vigorous stirring is essential in such systems to maximize the interfacial area where the reaction occurs.

Troubleshooting Guide

This guide addresses specific issues you may encounter during your experiments.

Problem: The compound will not dissolve in the primary reaction solvent.

  • Possible Cause 1: Incorrect Solvent Choice. The polarity of the solvent may not be suitable for the compound.

    • Recommended Solution: Consult the solvent screening data in Table 1. Perform a small-scale solubility test with alternative solvents like THF, Dioxane, DMF, or Toluene. Consider using a co-solvent system from the outset (see Table 2).

  • Possible Cause 2: High Crystallinity. Strong intermolecular forces in the solid state are preventing the solvent from breaking down the crystal lattice.[1]

    • Recommended Solution: Use mechanical assistance to aid dissolution. Submerge the flask in a water bath sonicator for 5-15 minutes.[1] Gentle heating (40-60°C) combined with vigorous stirring can also be effective.

Problem: The compound dissolves initially but precipitates after adding another reagent (e.g., base or boronic acid).

  • Possible Cause 1: Change in Solvent Polarity. The added reagent may have significantly altered the overall polarity of the solvent mixture, reducing the compound's solubility.

    • Recommended Solution: Increase the proportion of the primary organic solvent or add a more effective co-solvent to maintain solubility. For example, if using a Toluene/Water system, increasing the volume of Toluene or adding some DMF might help.

  • Possible Cause 2: Reaction or Complexation. The added reagent may be reacting with your compound to form a less soluble species.

    • Recommended Solution: Try adding the reagent more slowly or in smaller portions to keep its concentration low. Ensure the reaction mixture is well-stirred and consider a moderate increase in temperature.

Problem: The solution is cloudy or appears as a fine suspension, not a clear solution.

  • Possible Cause 1: Incomplete Dissolution. The compound is only partially soluble, forming a saturated solution with excess solid suspended.

    • Recommended Solution: Apply the methods for improving solubility: add a co-solvent, gently heat the mixture, or use sonication. If these fail, the concentration may be too high for the chosen solvent system. You may need to increase the total solvent volume.

  • Possible Cause 2: Insoluble Impurities. The starting material may contain insoluble impurities.

    • Recommended Solution: If you suspect impurities, you can attempt to filter the hot solution through a syringe filter (ensure the filter material is compatible with your solvent) to remove particulates before proceeding with the reaction.[1]

Data Presentation

Table 1: Recommended Solvents for Initial Solubility Screening
SolventPolarity IndexBoiling Point (°C)Typical Use Cases (Reaction Type)Notes / Considerations
Toluene2.4111Suzuki, Buchwald-HartwigGood for dissolving nonpolar compounds. Often requires a co-solvent.[6]
Tetrahydrofuran (THF)4.066Suzuki, Buchwald-HartwigCommon ethereal solvent, but has a low boiling point. Can form peroxides.[5]
1,4-Dioxane4.8101Suzuki, Buchwald-HartwigHigher boiling point than THF, often used with aqueous bases.[11]
N,N-Dimethylformamide (DMF)6.4153Suzuki, SonogashiraHighly polar aprotic solvent, effective at dissolving many organics.[5] High boiling point can make removal difficult.
Dimethyl sulfoxide (DMSO)7.2189General SolubilityExcellent solvent for a wide range of compounds, but can be reactive and difficult to remove.[5]
2-Methyl-THF (2-MeTHF)N/A80Buchwald-HartwigA greener alternative to THF with a higher boiling point.[12]
Table 2: Common Co-solvent Systems for Homogeneous Reactions
Primary SolventCo-SolventTypical Ratio (v/v)Applicable ReactionsRationale & Notes
TolueneDMF10:1 to 5:1Suzuki, Buchwald-HartwigDMF is added in a small amount to increase polarity and aid dissolution without being the primary solvent.
1,4-DioxaneWater4:1 to 2:1SuzukiStandard system for reactions involving water-soluble inorganic bases like K₂CO₃ or K₃PO₄.[8]
THFWater4:1 to 2:1SuzukiSimilar to Dioxane/Water but for lower temperature reactions due to THF's lower boiling point.
DMFWater1:1SuzukiEffective for dissolving highly polar or stubborn substrates. Often used with sonication.[10]

Experimental Protocols

Protocol 1: Small-Scale Solubility Screening

This protocol helps determine the best solvent or co-solvent system before committing to a large-scale reaction.

  • Preparation: Add approximately 2-5 mg of this compound to several small, labeled vials.

  • Solvent Addition: To the first vial, add a test solvent (e.g., Toluene) dropwise (e.g., 100 µL at a time) and stir or swirl vigorously after each addition.

  • Observation: Observe for dissolution. Record the approximate volume of solvent required to fully dissolve the compound.

  • Insolubility: If the compound has not dissolved after adding 1 mL of solvent, it can be considered poorly soluble in that solvent at room temperature.

  • Heating/Sonication: If the compound is poorly soluble, gently heat the vial to 40-50°C or place it in a sonicating water bath for 5 minutes and observe any change.[1]

  • Repeat: Repeat steps 2-5 with other candidate solvents (THF, Dioxane, DMF, etc.) to compare their effectiveness.

  • Co-Solvent Test: For promising primary solvents where solubility is still limited, add a small amount (e.g., 10-20% v/v) of a polar co-solvent like DMF or DMSO and observe.

Protocol 2: General Procedure for a Homogeneous Reaction with Solubility Enhancement
  • Setup: To a dry round-bottom flask under an inert atmosphere (e.g., Argon or Nitrogen), add this compound, the coupling partner (e.g., a boronic acid), and a stir bar.

  • Solvent Addition: Add the chosen primary solvent (e.g., 1,4-Dioxane) to achieve the desired reaction concentration.

  • Initial Dissolution Attempt: Stir the mixture vigorously at room temperature for 10-15 minutes.

  • Enhancement: If the solids are not fully dissolved, begin gently heating the mixture with an oil bath to 50-80°C. If necessary, a small amount of a co-solvent (e.g., DMF) can be added at this stage.

  • Reagent Addition: Once a homogeneous solution is achieved, add the catalyst and any soluble bases. If using an aqueous base, add the pre-dissolved solution at this time.

  • Reaction: Maintain the temperature and vigorous stirring for the duration of the reaction, monitoring by TLC or LC-MS. Note any precipitation that may occur and address it as per the troubleshooting guide.

Visualized Workflows

troubleshooting_workflow start_node Start: Compound is insoluble in chosen reaction solvent decision1 Try gentle heating (40-60°C) or sonication? start_node->decision1 decision2 Is the compound fully dissolved? decision1->decision2 Apply heat/ sonication decision3 Try adding a polar aprotic co-solvent (e.g., DMF)? decision2->decision3 No end_success Success! Proceed with reaction. decision2->end_success Yes decision4 Is the compound fully dissolved? decision3->decision4 Add co-solvent process1 Increase total solvent volume to lower concentration decision4->process1 No decision4->end_success Yes process1->decision2 Re-evaluate end_fail Consider alternative strategies (e.g., different primary solvent, mechanochemistry) process1->end_fail

Caption: Troubleshooting workflow for addressing solubility issues.

experimental_workflow cluster_prep Phase 1: Preparation & Screening cluster_solubilization Phase 2: Solubilization cluster_reaction Phase 3: Reaction a 1. Add solid reagents to reaction vessel b 2. Add primary reaction solvent a->b c 3. Assess solubility at room temperature b->c d 4. Apply heat and/or sonication c->d If insoluble f 6. Homogeneous solution achieved c->f If soluble e 5. Add co-solvent (if necessary) d->e e->f g 7. Add catalyst & base; run reaction f->g h 8. Monitor for precipitation & completion g->h

Caption: Experimental workflow for enhancing solubility in a reaction.

References

Overcoming poor reactivity of aryl iodides at low temperatures in Suzuki couplings

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for troubleshooting Suzuki-Miyaura cross-coupling reactions. This guide is specifically designed for researchers, scientists, and drug development professionals who are encountering challenges with the reactivity of aryl iodides at low to moderate temperatures.

Frequently Asked Questions (FAQs)

Q1: Why is my aryl iodide, which is supposed to be a reactive electrophile, showing poor conversion in a Suzuki coupling at room temperature or slightly elevated temperatures (e.g., 50°C)?

A1: This is a surprisingly common issue. While aryl iodides are generally more reactive than aryl bromides or chlorides in oxidative addition, their performance in Suzuki couplings at lower temperatures can be unexpectedly poor, particularly with traditional catalyst systems like those using tetrakis(triphenylphosphine)palladium(0) ([Pd(PPh₃)₄]).[1][2][3] The primary reason for this is often the inefficient turnover of the key catalytic intermediate, trans-[Pd(PPh₃)₂(Ar)(I)], especially when excess triphenylphosphine (PPh₃) is present.[1][2][3]

Q2: I'm using a standard Pd/PPh₃ catalyst. What is the first thing I should change to improve my low-temperature reaction?

A2: The most critical factor to address is often the ligand.[4] For low-temperature Suzuki couplings, especially with challenging substrates, switching from PPh₃ to a more specialized ligand is highly recommended. Consider using bulky, electron-rich biaryldialkyl monophosphine ligands, often referred to as Buchwald ligands (e.g., SPhos, XPhos), or N-heterocyclic carbene (NHC) ligands.[4] These ligands can promote the key steps of the catalytic cycle that may be sluggish at lower temperatures.

Q3: Can the choice of base significantly impact a low-temperature Suzuki coupling of an aryl iodide?

A3: Absolutely. The base plays a crucial role in the transmetalation step. For low-temperature reactions, a moderately strong base is often required. Potassium carbonate (K₂CO₃) or potassium phosphate (K₃PO₄) are common and effective choices.[4][5] In more challenging cases, cesium carbonate (Cs₂CO₃) or even a stronger base like potassium tert-butoxide (t-BuOK) might be necessary, though stronger bases can sometimes promote side reactions.[4]

Q4: What are the most common side reactions I should be aware of in a low-temperature Suzuki coupling, and how can I minimize them?

A4: The most common side reactions are:

  • Protodeboronation: This is the hydrolysis of the boronic acid to the corresponding arene. It can be exacerbated by harsh basic conditions or prolonged reaction times. Using a more stable boronic ester (e.g., a pinacol ester) or carefully optimizing the base and reaction time can help.[6]

  • Homocoupling: The coupling of two boronic acid molecules can occur, often promoted by the presence of oxygen.[7] Ensuring your reaction mixture is properly degassed is crucial to minimize this.

  • Dehalogenation: The aryl iodide is reduced to the corresponding arene. This can happen if there are sources of hydride in the reaction mixture.[7]

Q5: Is it possible to run Suzuki couplings on sensitive substrates, like DNA-conjugated aryl iodides, at low temperatures?

A5: Yes, this has been successfully demonstrated. For such sensitive applications, developing a protocol that operates at or near physiological temperatures is key to preventing degradation. A notable example is a method using a water-soluble catalyst system, Na₂PdCl₄/sSPhos, with K₂CO₃ as the base in a water/acetonitrile mixture at 37°C.[5]

Troubleshooting Guide

Issue Potential Cause Recommended Solution(s)
Low or No Conversion 1. Inefficient catalyst turnover with PPh₃ ligand.[1][2][3] 2. Inappropriate choice of base. 3. Catalyst poisoning.1. Change the Ligand: Switch from PPh₃ to a bulky, electron-rich phosphine ligand like SPhos or XPhos.[4] 2. Optimize the Base: Try a stronger base such as K₃PO₄ or Cs₂CO₃.[4] 3. Consider a Different Catalyst System: A preformed catalyst or a water-soluble system like Na₂PdCl₄/sSPhos may be more effective.[5] 4. Increase Temperature Modestly: A small increase in temperature (e.g., from RT to 50-70°C) can sometimes overcome the activation barrier.[8]
Significant Protodeboronation 1. Base is too strong or reaction time is too long. 2. Boronic acid is unstable under the reaction conditions.1. Use a Milder Base: If possible, switch to a milder base. 2. Reduce Reaction Time: Monitor the reaction and work it up as soon as the starting material is consumed. 3. Use a Boronic Ester: Pinacol esters of boronic acids are generally more stable than the free acids.[7]
Formation of Homocoupled Product 1. Oxygen present in the reaction mixture.[7] 2. Use of a Pd(II) precatalyst without proper reduction to Pd(0).1. Thoroughly Degas: Ensure all solvents and the reaction vessel are properly degassed (e.g., by sparging with an inert gas like argon or nitrogen). 2. Use a Pd(0) Source: Start with a Pd(0) precatalyst like Pd₂(dba)₃ or [Pd(PPh₃)₄].
Reaction is Sluggish with Sterically Hindered Aryl Iodide 1. Steric hindrance impeding oxidative addition or reductive elimination.1. Use Bulky Ligands: Ligands like SPhos, XPhos, or certain N-heterocyclic carbene (NHC) ligands are designed to facilitate reactions with sterically demanding substrates.[4] 2. Increase Reaction Temperature: For very hindered couplings, a higher boiling point solvent like xylenes may be necessary.[4]

Experimental Protocols

Protocol 1: Low-Temperature Suzuki Coupling for DNA-Conjugated Aryl Iodides

This protocol is adapted for sensitive substrates that require mild, low-temperature conditions.[5]

  • Reactants:

    • DNA-conjugated aryl iodide (1 equivalent)

    • (Hetero)aryl boronic acid (200 equivalents)

    • Na₂PdCl₄ (20 equivalents)

    • sSPhos (sulfonated SPhos) (40 equivalents)

    • K₂CO₃ (600 equivalents)

  • Solvent: 4:1 mixture of water and acetonitrile.

  • Procedure:

    • To a solution of the DNA-conjugated aryl iodide in water, add the (hetero)aryl boronic acid (as a solution in 1:1 acetonitrile/water).

    • Add the base (K₂CO₃).

    • In a separate vial, prepare the catalyst by mixing Na₂PdCl₄ and sSPhos in DMA.

    • Add the catalyst solution to the reaction mixture.

    • Stir the reaction at 37°C for 28 hours.

    • Monitor the reaction progress by an appropriate analytical method.

Protocol 2: General Low-Temperature Suzuki Coupling with a Buchwald Ligand

This is a general starting point for overcoming poor reactivity of aryl iodides at low temperatures.

  • Reactants:

    • Aryl iodide (1 equivalent)

    • Arylboronic acid (1.5 equivalents)

    • Pd(OAc)₂ (2 mol%)

    • SPhos (4 mol%)

    • K₃PO₄ (2 equivalents)

  • Solvent: Toluene or dioxane.

  • Procedure:

    • To an oven-dried flask, add the aryl iodide, arylboronic acid, Pd(OAc)₂, SPhos, and K₃PO₄.

    • Evacuate and backfill the flask with an inert gas (e.g., argon) three times.

    • Add the degassed solvent.

    • Stir the reaction at room temperature or heat to 50-70°C.

    • Monitor the reaction by TLC or GC/LC-MS until completion.

Quantitative Data

Table 1: Effect of Ligand on Low-Temperature Suzuki Coupling

Reaction of 4-iodotoluene with phenylboronic acid.

LigandTemperature (°C)Time (h)Yield (%)Reference
PPh₃5024<10[1]
sSPhos3728>90 (for DNA-conjugate)[5]
Buchwald LigandsRoom Temp - 702-24Generally high yields[4]
Table 2: Effect of Base and Solvent on Low-Temperature Suzuki Coupling

Representative data for various systems.

BaseSolventTemperature (°C)Typical YieldsReference
K₂CO₃4:1 H₂O/ACN37Good to excellent[5]
K₃PO₄TolueneRoom Temp - 70Good to excellent[4]
Cs₂CO₃DioxaneRoom Temp - 70Good to excellent[4]
VariousDMF/H₂O30-100Yield increases with temp[8]

Visualizations

Suzuki-Miyaura Catalytic Cycle

Suzuki_Cycle Pd0 Pd(0)L₂ ArPdI Ar-Pd(II)L₂-I Pd0->ArPdI Oxidative Addition ArPdOH Ar-Pd(II)L₂-OH ArPdI->ArPdOH Ligand Exchange Transmetalation Ar-Pd(II)L₂-Ar' ArPdOH->Transmetalation Transmetalation Transmetalation->Pd0 Reductive Elimination ArAr Ar-Ar' Transmetalation->ArAr ArI Ar-I ArI->ArPdI ArBOH2 Ar'-B(OH)₂ ArBOH2->Transmetalation Base Base (e.g., OH⁻) Base->ArPdOH

Caption: The catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Troubleshooting Logic Flow

Troubleshooting_Flow start Low Yield at Low Temp with Aryl Iodide check_ligand Is the ligand PPh₃? start->check_ligand change_ligand Switch to Buchwald (e.g., SPhos) or NHC ligand check_ligand->change_ligand Yes check_base Is the base strong enough? check_ligand->check_base No change_ligand->check_base change_base Use K₃PO₄ or Cs₂CO₃ check_base->change_base No check_degassing Is homocoupling observed? check_base->check_degassing Yes change_base->check_degassing degas Improve degassing procedure check_degassing->degas Yes optimize Further optimization (solvent, temp.) check_degassing->optimize No degas->optimize

Caption: A troubleshooting workflow for low-temperature Suzuki couplings.

References

Technical Support Center: Minimizing Palladium Contamination in Final Products

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for palladium removal. This resource is designed for researchers, scientists, and drug development professionals to effectively troubleshoot and resolve issues related to palladium contamination in final products.

Frequently Asked Questions (FAQs)

Q1: What are the primary sources of palladium contamination in synthetic chemistry?

A1: Palladium contamination in final products typically originates from the catalysts used in cross-coupling reactions, which are fundamental in the synthesis of many active pharmaceutical ingredients (APIs).[1][2] Common palladium-catalyzed reactions include Suzuki-Miyaura, Heck, Sonogashira, Buchwald-Hartwig, and Negishi couplings.[2][3][4] While these catalysts are used in small amounts, they can be challenging to remove completely after the reaction is complete.[5]

Q2: What are the regulatory limits for palladium in Active Pharmaceutical Ingredients (APIs)?

A2: Regulatory bodies like the International Council for Harmonisation (ICH) have established strict guidelines (ICH Q3D) for elemental impurities in drug products.[6][7] Palladium is classified as a Class 2B element, with a permitted daily exposure (PDE) for oral administration of 100 µ g/day .[7] This often translates to a concentration limit of 10 ppm for a drug with a daily dose of 10 g.[7]

Q3: What are the common methods for palladium removal?

A3: A variety of techniques are available to remove residual palladium. These can be broadly categorized as:

  • Scavenging: This involves using solid-supported or soluble agents that selectively bind to palladium. Common scavengers possess functional groups like thiols, amines, or phosphines.[8]

  • Adsorption: Materials like activated carbon can be used to adsorb palladium, although they may lack selectivity and also adsorb the desired product.[6][9]

  • Chromatography: Techniques like column chromatography can separate the product from the palladium catalyst.[8]

  • Crystallization: Recrystallization of the final product can be an effective purification method, sometimes enhanced with additives that keep the palladium in the mother liquor.[3]

  • Extraction: Liquid-liquid extraction can be employed to remove water-soluble palladium salts.[8]

  • Precipitation: The addition of a reagent can form an insoluble palladium complex that can be removed by filtration.[8]

Q4: How do I choose the best palladium removal method for my specific experiment?

A4: The optimal method depends on several factors, including the nature of your final product (solubility, stability), the form of the palladium residue (homogeneous or heterogeneous, oxidation state), the solvent system, and the required purity level.[7][8] A decision-making workflow is provided below to guide your selection.

G cluster_0 Palladium Removal Method Selection start Identify Palladium Species heterogeneous Heterogeneous Pd (e.g., Pd/C) start->heterogeneous homogeneous Homogeneous Pd (Soluble) start->homogeneous filtration Filtration (e.g., through Celite) heterogeneous->filtration Simple & Direct product_chelates Product Chelates Pd? homogeneous->product_chelates scavenging Scavenging crystallization Crystallization chromatography Chromatography product_stability Product Stable to Chromatography? product_stability->crystallization No product_stability->chromatography Yes product_chelates->scavenging Yes product_chelates->product_stability No

Decision tree for selecting a palladium removal method.

Troubleshooting Guides

This section addresses common issues encountered during palladium removal and provides step-by-step solutions.

Issue 1: High palladium content in the final product after initial purification.

  • Possible Cause: Strong chelation of palladium to the product molecule, especially those containing nitrogen or sulfur. The palladium species might also be highly soluble in the solvent system, rendering simple filtration ineffective.[7]

  • Troubleshooting Steps:

    • Optimize Scavenging Conditions: Experiment with the scavenger-to-palladium ratio, temperature, and treatment time.[7]

    • Screen Different Scavengers: The initial scavenger may not be optimal. Test a panel of scavengers with different functional groups (e.g., thiol, thiourea, dimercaptotriazine).[10]

    • Consider a Different Method: If scavenging proves ineffective, explore other techniques such as crystallization with additives (e.g., N-acetylcysteine) or liquid-liquid extraction.[3][7]

Issue 2: Significant loss of final product during palladium removal.

  • Possible Cause: The chosen removal method, particularly the use of activated carbon or certain scavengers, may have a non-specific affinity for your product.[7][9]

  • Troubleshooting Steps:

    • Reduce Adsorbent/Scavenger Loading: Use the minimum effective amount of the removal agent to minimize product loss.[8]

    • Wash the Scavenger/Adsorbent: After filtration, wash the solid material with a small amount of fresh solvent to recover any bound product.[8]

    • Try a Different Scavenger: Some scavengers may exhibit a higher affinity for your product than others. Experiment with alternative scavengers.[8]

    • Adjust the Solvent: A solvent in which your product is highly soluble may reduce its adsorption to the scavenger or activated carbon.[7]

    • Change the Purification Method: If product loss remains high, consider switching to crystallization or extraction.[7]

Issue 3: Inconsistent palladium removal from batch to batch.

  • Possible Cause: Variation in the palladium species present at the end of the reaction (e.g., different oxidation states or coordination environments).[7]

  • Troubleshooting Steps:

    • Standardize the Reaction Work-up: Ensure a consistent work-up procedure before the palladium removal step to minimize variability in the palladium species.[7]

    • Use a Broad-Spectrum Scavenger: Some scavengers, like those based on dimercaptotriazine (DMT), are effective against a wider range of palladium species.[7][11]

    • Pre-treatment: Consider a pre-treatment step, such as a mild oxidation or reduction, to convert the palladium into a single, more easily removed species.[7]

Data Presentation: Comparison of Palladium Scavengers

The following tables summarize quantitative data on the performance of various palladium scavengers from different studies.

Table 1: Scavenger Performance in a Suzuki Reaction [5]

ScavengerInitial Pd (ppm)Final Pd (ppm)% Removal
Biotage® MP-TMT33,000< 200> 99.4%
Biotage® MP-TMT500-800< 10> 98%

Table 2: Comparison of Scavengers for Palladium Removal [9][12]

Scavenger/MethodInitial Pd (ppm)Final Pd (ppm)Notes
SiliaMetS Thiol2400≤ 16Outperformed activated carbon and polymer-based scavengers.
SiliaMetS Thiourea2400≤ 16Similar performance to SiliaMetS Thiol.
Activated Carbon (Darco)2400> 16Less effective than silica-based scavengers.[12]
Biotage® Si-Thiol500< 9>98.2% removal with 100% product recovery.[9]
Activated Carbon500~6588% removal with only 46% product recovery.[9]

Table 3: Stepwise Palladium Removal Process [13]

StepProcessPd Content (ppm)
0Starting Reaction Mixture~10,000 (1%)
1Filtration through Celite8,600
2First N-acetyl cysteine wash975
3Second N-acetyl cysteine wash938
4First SEM-26 scavenger treatment290
5Second SEM-26 scavenger treatment185
6TBME slurry purification≤ 10

Experimental Protocols

Protocol 1: General Workflow for Palladium Removal Using a Solid-Supported Scavenger

This protocol outlines a general procedure for using a solid-supported scavenger to remove palladium residues from a reaction mixture.

G cluster_1 Solid-Supported Scavenger Workflow start Reaction Mixture (Containing Pd) add_scavenger Add Scavenger (e.g., SiliaMetS Thiol) start->add_scavenger stir Stir at RT or Elevated Temperature add_scavenger->stir filter Filter to Remove Scavenger-Pd Complex stir->filter wash Wash Scavenger with Fresh Solvent filter->wash combine Combine Filtrate and Washings wash->combine concentrate Concentrate to Obtain Purified Product combine->concentrate analyze Analyze for Residual Pd (ICP-MS) concentrate->analyze

General workflow for palladium removal using a solid-supported scavenger.

Methodology:

  • Scavenger Selection: Choose an appropriate scavenger based on the nature of the palladium species and the solvent system. Thiol-based scavengers like SiliaMetS Thiol are often a good starting point for Pd(II) species.[12]

  • Addition of Scavenger: To the reaction mixture, add the selected solid-supported scavenger. The amount of scavenger will depend on the initial palladium concentration and the scavenger's capacity, typically ranging from 2 to 10 equivalents relative to the palladium.

  • Stirring: Stir the mixture at room temperature or a slightly elevated temperature for a period of 1 to 24 hours. The optimal time and temperature should be determined experimentally.[14]

  • Filtration: Filter the mixture to remove the solid scavenger, which now contains the bound palladium.

  • Washing: Wash the filtered scavenger with a small amount of fresh solvent to recover any adsorbed product.

  • Concentration: Combine the filtrate and the washings, and remove the solvent under reduced pressure to obtain the purified product.

  • Analysis: Analyze the palladium content of the purified product using a sensitive analytical technique such as Inductively Coupled Plasma Mass Spectrometry (ICP-MS).[3]

Protocol 2: Palladium Removal Using Activated Carbon

This protocol describes the use of activated carbon for palladium removal, a cost-effective but potentially less selective method.

Methodology:

  • Dissolution: Dissolve the crude product in a suitable solvent (e.g., Toluene, THF).[7]

  • Addition of Activated Carbon: Add activated carbon to the solution. A typical starting point is 10-20 wt% relative to the crude product.

  • Stirring: Stir the suspension at room temperature or with gentle heating for 2 to 18 hours.[2]

  • Filtration: Filter the mixture through a pad of Celite to remove the activated carbon.

  • Washing: Wash the Celite pad with fresh solvent to recover any adsorbed product.[7]

  • Concentration: Concentrate the filtrate to obtain the purified product.

  • Analysis: Analyze the purified product for residual palladium content.

Protocol 3: Palladium Removal by Crystallization with an Additive

This protocol details the removal of palladium through crystallization, enhanced by an additive that complexes with the palladium to keep it in the mother liquor.

Methodology:

  • Dissolution: Dissolve the crude product containing palladium in a suitable solvent at an elevated temperature.

  • Addition of Additive: Add an additive known to complex with palladium, such as N-acetylcysteine or thiourea.[3]

  • Cooling and Crystallization: Slowly cool the solution to induce crystallization of the desired product.

  • Isolation: Isolate the crystals by filtration.

  • Washing: Wash the crystals with a small amount of cold solvent.

  • Drying: Dry the purified crystals under vacuum.

  • Analysis: Analyze the palladium content of the purified product and the mother liquor to assess the efficiency of the removal.

References

Technical Support Center: Managing Impurities in Commercial tert-butyl 4-(4-iodophenyl)piperazine-1-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals working with commercial tert-butyl 4-(4-iodophenyl)piperazine-1-carboxylate. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues related to impurities that may be encountered during your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the common impurities I might find in a commercial batch of this compound?

A1: Commercial batches of this compound may contain several process-related impurities stemming from its synthesis, which is often a Buchwald-Hartwig amination reaction. The most common impurities include:

  • Starting Materials: Unreacted tert-butyl piperazine-1-carboxylate and 1,4-diiodobenzene.

  • Dehalogenated Byproduct: tert-butyl 4-phenylpiperazine-1-carboxylate, formed by the replacement of iodine with a hydrogen atom. This is often a significant impurity.

  • Homocoupling Products: Biphenyl derivatives formed from the coupling of two iodophenyl groups.

  • Residual Catalyst: Trace amounts of palladium from the catalyst used in the coupling reaction.

  • Solvent Residues: Residual solvents from the reaction and purification steps.

Q2: My reaction using this compound is giving unexpected side products. Could impurities be the cause?

A2: Yes, impurities in the starting material can lead to unexpected side reactions. For example, the dehalogenated impurity, tert-butyl 4-phenylpiperazine-1-carboxylate, lacks the iodide handle necessary for subsequent cross-coupling reactions. This will lead to a lower yield of your desired product and the presence of an unreacted starting material in your reaction mixture. Residual palladium can sometimes catalyze undesired side reactions.

Q3: How can I assess the purity of my commercial this compound?

A3: Several analytical techniques can be used to assess the purity of your material. High-Performance Liquid Chromatography (HPLC) with UV detection is a common and effective method for quantifying the main component and detecting organic impurities. Gas Chromatography (GC) can be used if the compound and its impurities are volatile and thermally stable. For a highly accurate, quantitative assessment without the need for a specific reference standard for each impurity, Quantitative Nuclear Magnetic Resonance (qNMR) is a powerful technique.

Q4: Are there regulatory limits for residual palladium in active pharmaceutical ingredients (APIs)?

A4: Yes, regulatory agencies like the FDA and EMA have strict limits on the amount of residual elemental impurities, including palladium, in APIs due to their potential toxicity. It is crucial to minimize palladium content in the final stages of a drug development process.

Troubleshooting Guides

Issue 1: High Levels of Dehalogenated Impurity Detected

Question: I've analyzed my commercial batch of this compound and found a significant peak corresponding to tert-butyl 4-phenylpiperazine-1-carboxylate. How can I remove this impurity?

Answer: The dehalogenated impurity can be challenging to remove due to its similar polarity to the desired product. Here are some troubleshooting steps:

  • Column Chromatography: Careful optimization of the solvent system for flash column chromatography can improve separation. A shallow gradient of a more polar solvent (e.g., ethyl acetate) in a non-polar solvent (e.g., hexanes) may be effective.

  • Recrystallization: If the product is a solid, recrystallization from a suitable solvent system could selectively crystallize the desired product, leaving the more soluble impurity in the mother liquor. Experiment with different solvents to find one with a significant solubility difference between the product and the impurity at different temperatures.

Issue 2: Poor Yield in Subsequent Cross-Coupling Reactions

Question: I am using this compound in a Suzuki or another cross-coupling reaction, and my yields are consistently low. What could be the problem?

Answer: Low yields in subsequent reactions are often linked to the purity of the starting material.

  • Assess Purity: First, confirm the purity of your this compound batch using HPLC or NMR to quantify the amount of the dehalogenated impurity. If the impurity level is high, it will directly impact your yield as it cannot participate in the cross-coupling reaction.

  • Catalyst Poisoning: Ensure your starting material is free from impurities that could poison your catalyst, such as sulfur-containing compounds.

  • Reaction Conditions: Re-evaluate your reaction conditions. For Buchwald-Hartwig reactions, the choice of ligand, base, and solvent is critical and may need to be optimized for your specific substrates.[1]

Issue 3: Presence of Residual Palladium

Question: My analysis indicates the presence of residual palladium in my product after a reaction with this compound. How can I remove it?

Answer: Removing residual palladium is crucial, especially in drug development.

  • Palladium Scavengers: Use a palladium scavenger. These are solid-supported or soluble reagents with functional groups that chelate to palladium, allowing for its removal by filtration or extraction. Common scavengers include those with thiol or amine functionalities.

  • Activated Carbon: Treatment with activated carbon can effectively adsorb palladium catalysts. However, it may also adsorb some of your product, so the amount and contact time should be optimized.

  • Filtration: Passing the reaction mixture through a pad of Celite® or a specialized filter designed for catalyst removal can reduce palladium levels.[2]

Data Presentation

The following table summarizes potential impurities in commercial this compound and typical analytical limits. Note that these values are representative and can vary between suppliers and batches.

Impurity NameStructureTypical Specification LimitAnalytical Method
tert-butyl 4-phenylpiperazine-1-carboxylateC₁₅H₂₂N₂O₂≤ 1.0%HPLC, GC-MS
tert-butyl piperazine-1-carboxylateC₉H₁₈N₂O₂≤ 0.5%HPLC, GC-MS
1,4-DiiodobenzeneC₆H₄I₂≤ 0.5%HPLC, GC-MS
Residual PalladiumPd≤ 10 ppmICP-MS, AAS
Residual SolventsToluene, Dioxane, etc.As per ICH guidelinesHeadspace GC

Experimental Protocols

Protocol 1: HPLC Purity Analysis

This protocol describes a general method for the purity analysis of this compound using High-Performance Liquid Chromatography.

  • Instrumentation: HPLC system with a UV detector.

  • Column: C18, 4.6 mm x 250 mm, 5 µm particle size.

  • Mobile Phase: A gradient of acetonitrile and water (both with 0.1% trifluoroacetic acid).

    • Start with 30% acetonitrile and increase to 90% over 20 minutes.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection: UV at 254 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Accurately weigh approximately 5 mg of the compound and dissolve it in 10 mL of acetonitrile to a final concentration of 0.5 mg/mL.

  • Data Analysis: Purity is calculated using the area percent method. The retention times of potential impurities should be confirmed with standards if available.

Protocol 2: Removal of Residual Palladium using a Thiol-Based Scavenger

This protocol provides a general procedure for removing residual palladium from a solution of the product.

  • Materials:

    • Solution of crude product in a suitable organic solvent (e.g., toluene, ethyl acetate).

    • Thiol-functionalized silica gel scavenger (typically 3-5 equivalents relative to the palladium content).

  • Procedure:

    • To the solution of the crude product, add the thiol-based scavenger.

    • Stir the mixture at room temperature for 2-4 hours. The optimal time may vary.

    • Monitor the palladium content in the solution by taking aliquots and analyzing via a rapid method or wait until the recommended time has passed.

    • Once the scavenging is complete, filter the mixture to remove the scavenger-bound palladium.

    • Wash the filter cake with a small amount of fresh solvent.

    • Combine the filtrates and concentrate under reduced pressure to obtain the purified product.

Visualizations

Impurity_Formation_Pathway Potential Impurity Formation in Buchwald-Hartwig Synthesis A 1,4-Diiodobenzene (Starting Material) D Buchwald-Hartwig Amination A->D H Homocoupling (Side Reaction) A->H B tert-butyl piperazine-1-carboxylate (Starting Material) B->D C Pd Catalyst / Ligand / Base C->D E This compound (Desired Product) D->E Desired Pathway F Reductive Dehalogenation (Side Reaction) D->F G tert-butyl 4-phenylpiperazine-1-carboxylate (Dehalogenated Impurity) F->G I Biphenyl Derivatives (Homocoupling Impurity) H->I

Caption: Synthesis pathway and potential side reactions.

Troubleshooting_Workflow Troubleshooting Workflow for Product Purification start Crude Product with Impurities analytical Purity Analysis (HPLC, NMR, GC-MS) start->analytical decision Identify Major Impurity analytical->decision dehalogenated Dehalogenated Impurity decision->dehalogenated Organic Byproduct palladium Residual Palladium decision->palladium Metal Catalyst starting_material Unreacted Starting Materials decision->starting_material Unreacted Reagents purify_dehal Optimized Column Chromatography or Recrystallization dehalogenated->purify_dehal purify_pd Use Palladium Scavenger or Activated Carbon palladium->purify_pd purify_sm Standard Column Chromatography starting_material->purify_sm end Pure Product purify_dehal->end purify_pd->end purify_sm->end

Caption: A logical workflow for troubleshooting product purification.

References

Validation & Comparative

Unveiling the Structural Integrity of tert-butyl 4-(4-iodophenyl)piperazine-1-carboxylate: A Comparative ¹H and ¹³C NMR Analysis

Author: BenchChem Technical Support Team. Date: December 2025

A definitive guide for researchers, this document provides a comprehensive analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra of tert-butyl 4-(4-iodophenyl)piperazine-1-carboxylate. This analysis serves to rigorously confirm the compound's molecular structure. For comparative purposes, the NMR data of its non-iodinated analogue, tert-butyl 4-phenylpiperazine-1-carboxylate, is also presented, highlighting the influence of the iodine substituent on the spectral features.

This guide is intended for researchers, scientists, and drug development professionals who rely on precise structural elucidation for their work. The presented data and protocols are designed to facilitate the unambiguous identification and characterization of this and similar compounds.

Comparative NMR Data Analysis

The structural confirmation of this compound is achieved through the detailed analysis of its ¹H and ¹³C NMR spectra. The chemical shifts, multiplicities, and integration values are consistent with the proposed molecular framework. A comparison with the spectra of tert-butyl 4-phenylpiperazine-1-carboxylate reveals predictable shifts in the aromatic region due to the presence of the electron-withdrawing iodine atom.

Table 1: ¹H NMR Spectral Data Comparison

Compound Proton Assignment Chemical Shift (δ, ppm) Multiplicity Integration
This compoundAr-H7.55d, J = 8.8 Hz2H
Ar-H6.70d, J = 8.8 Hz2H
Piperazine-H3.60t, J = 5.0 Hz4H
Piperazine-H3.18t, J = 5.0 Hz4H
-C(CH₃)₃1.48s9H
tert-butyl 4-phenylpiperazine-1-carboxylateAr-H7.30-7.24m2H
Ar-H6.94-6.88m3H
Piperazine-H3.61t, J = 5.1 Hz4H
Piperazine-H3.16t, J = 5.1 Hz4H
-C(CH₃)₃1.49s9H

Table 2: ¹³C NMR Spectral Data Comparison

Compound Carbon Assignment Chemical Shift (δ, ppm)
This compoundC=O154.7
Ar-C150.6
Ar-CH137.8
Ar-CH118.6
Ar-C-I83.1
Piperazine-CH₂49.2
Piperazine-CH₂44.0 (broad)
-C(CH₃)₃80.0
-C(CH₃)₃28.4
tert-butyl 4-phenylpiperazine-1-carboxylateC=O154.8
Ar-C151.3
Ar-CH129.1
Ar-CH120.0
Ar-CH116.1
Piperazine-CH₂50.5
Piperazine-CH₂44.2 (broad)
-C(CH₃)₃79.7
-C(CH₃)₃28.5

Experimental Protocols

The following is a standard protocol for the acquisition of ¹H and ¹³C NMR spectra for small organic molecules like this compound.

Sample Preparation:

  • Weighing: Accurately weigh 5-10 mg of the sample for ¹H NMR and 20-50 mg for ¹³C NMR.

  • Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d, CDCl₃).

  • Transfer: Using a Pasteur pipette, transfer the solution into a clean, dry 5 mm NMR tube.

  • Standard: Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing (δ = 0.00 ppm).

NMR Data Acquisition:

  • Instrumentation: Spectra are typically recorded on a 400 MHz or 500 MHz NMR spectrometer.

  • ¹H NMR Parameters:

    • Number of scans: 16-64

    • Relaxation delay: 1-2 seconds

    • Pulse width: 30-45 degrees

    • Spectral width: -2 to 12 ppm

  • ¹³C NMR Parameters:

    • Number of scans: 1024-4096

    • Relaxation delay: 2-5 seconds

    • Pulse width: 30 degrees

    • Spectral width: -5 to 220 ppm

  • Data Processing: The raw data (Free Induction Decay - FID) is processed using a Fourier transform. The resulting spectra are then phased and baseline corrected. Chemical shifts are referenced to the internal standard.

Structural Confirmation Workflow

The following diagram illustrates the logical workflow for confirming the structure of this compound using NMR spectroscopy.

G Workflow for Structural Confirmation cluster_data_acquisition Data Acquisition cluster_data_analysis Spectral Analysis cluster_structure_confirmation Structure Confirmation Sample_Preparation Sample Preparation (Dissolution in CDCl3 with TMS) 1H_NMR_Acquisition 1H NMR Acquisition (400 MHz) Sample_Preparation->1H_NMR_Acquisition 13C_NMR_Acquisition 13C NMR Acquisition (100 MHz) Sample_Preparation->13C_NMR_Acquisition Analyze_1H_Shifts Analyze 1H Chemical Shifts, Multiplicities, and Integrations 1H_NMR_Acquisition->Analyze_1H_Shifts Analyze_13C_Shifts Analyze 13C Chemical Shifts 13C_NMR_Acquisition->Analyze_13C_Shifts Assign_Signals Assign Signals to Specific Atoms Analyze_1H_Shifts->Assign_Signals Analyze_13C_Shifts->Assign_Signals Compare_with_Alternative Compare with tert-butyl 4-phenylpiperazine-1-carboxylate Compare_with_Alternative->Assign_Signals Confirm_Structure Confirm Structure of This compound Assign_Signals->Confirm_Structure

Caption: Logical workflow for NMR-based structural confirmation.

The ¹H and ¹³C NMR data presented in this guide, in conjunction with the provided experimental protocols, offer a robust framework for the structural verification of this compound. The comparison with its non-iodinated counterpart further strengthens the assignments and provides valuable insights for researchers working with related molecular scaffolds.

A Researcher's Guide to Aryl Halide Reactivity: A Comparative Analysis of Tert-butyl 4-(4-iodophenyl)piperazine-1-carboxylate and its Analogs in Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in the synthesis of complex molecules, the choice of starting materials is a critical factor that dictates the efficiency, cost, and overall success of a synthetic route. In the landscape of palladium-catalyzed cross-coupling reactions—a cornerstone of modern organic synthesis—the reactivity of the aryl halide coupling partner is of paramount importance. This guide provides an objective comparison of the reactivity of tert-butyl 4-(4-iodophenyl)piperazine-1-carboxylate and its corresponding aryl bromide and chloride analogs in three of the most powerful C-C and C-N bond-forming reactions: the Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings.

General Principles of Aryl Halide Reactivity

The reactivity of aryl halides in palladium-catalyzed cross-coupling reactions is fundamentally governed by the strength of the carbon-halogen (C-X) bond. The general trend for bond dissociation energy is C-Cl > C-Br > C-I. This has a direct impact on the rate-determining step for many cross-coupling reactions: the oxidative addition of the aryl halide to the Pd(0) catalyst. A weaker C-X bond facilitates this oxidative addition, leading to a higher reaction rate. Consequently, the general order of reactivity for aryl halides in these reactions is:

Aryl Iodide > Aryl Bromide > Aryl Chloride

While aryl iodides are the most reactive, they are also typically the most expensive and least stable of the aryl halides. Aryl chlorides are the most cost-effective and widely available but their high bond strength often necessitates more forcing reaction conditions, including higher temperatures and more sophisticated, electron-rich, and bulky phosphine ligands to facilitate the challenging oxidative addition step. Aryl bromides often represent a practical compromise between reactivity and cost.

Comparative Data in Cross-Coupling Reactions

Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a versatile method for the formation of C-C bonds between an organoboron compound and an organohalide. For aryl halides, the reactivity trend generally holds, with aryl iodides providing higher yields in shorter reaction times and under milder conditions compared to their bromo and chloro counterparts.

Aryl HalideCoupling PartnerCatalyst SystemBaseSolventTemp. (°C)Time (h)Yield (%)
Iodo Phenylboronic acidPd(PPh₃)₄K₂CO₃Toluene/EtOH/H₂O8012~95
Bromo Phenylboronic acidPd(PPh₃)₄K₃PO₄1,4-Dioxane/H₂O8018-2260-90
Chloro Phenylboronic acidPd₂(dba)₃ / SPhosK₃PO₄1,4-Dioxane/H₂O10024~70-85

Note: The data presented is representative and compiled from various sources on N-arylpiperazines to illustrate the general reactivity trend. Conditions and yields can vary significantly based on the specific substrates and catalyst systems employed.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination enables the formation of C-N bonds between an aryl halide and an amine. While the general reactivity trend of aryl halides is often cited, in this specific reaction, aryl bromides can sometimes be preferred over aryl iodides, as the iodide anion generated can act as an inhibitor to some palladium catalytic systems.[1] However, with appropriate ligand choice, aryl iodides are still highly effective. Aryl chlorides remain the most challenging substrates.

Aryl HalideAmine PartnerCatalyst SystemBaseSolventTemp. (°C)Time (h)Yield (%)
Iodo MorpholinePd₂(dba)₃ / BINAPNaOtBuToluene1008~85-95
Bromo PiperazinePd(dba)₂ / (±)BINAPNaOtBum-Xylene1202~90
Chloro DiphenylaminePd₂(dba)₃ / tBu₃P·HBF₄NaOtBuToluene110 (reflux)16~65

Note: The data presented is representative and compiled from various sources on N-arylpiperazines and other aryl halides to illustrate the general reactivity trend.[2][3] Conditions and yields can vary significantly based on the specific substrates and catalyst systems employed.

Sonogashira Coupling

The Sonogashira coupling is a powerful reaction for the formation of a C-C bond between a terminal alkyne and an aryl or vinyl halide. The reactivity of the aryl halide in this reaction strictly follows the I > Br > Cl trend.[4] Copper(I) is often used as a co-catalyst, although copper-free conditions have been developed.

Aryl HalideAlkyne PartnerCatalyst SystemBaseSolventTemp. (°C)Time (h)Yield (%)
Iodo PhenylacetylenePd(PPh₃)₂Cl₂ / CuIEt₃NTHFRT6~90-98
Bromo PhenylacetylenePd(OAc)₂ / DPEPhosCs₂CO₃DMSO8012~96
Chloro PhenylacetylenePdCl₂(PPh₃)₂TBAFN/A (neat)1000.5~80-90

Note: The data presented is representative and compiled from various sources to illustrate the general reactivity trend.[5] Conditions and yields can vary significantly based on the specific substrates and catalyst systems employed.

Experimental Protocols

The following are detailed, representative methodologies for the three major cross-coupling reactions discussed.

Suzuki-Miyaura Coupling of an Aryl Bromide

Reaction: Coupling of tert-butyl 4-(4-bromophenyl)piperazine-1-carboxylate with an arylboronic acid.

Materials:

  • tert-butyl 4-(4-bromophenyl)piperazine-1-carboxylate (1.0 equiv)

  • Arylboronic acid (1.1 equiv)

  • Pd(PPh₃)₄ (0.05 equiv)

  • K₃PO₄ (2.0 equiv)

  • 1,4-Dioxane and water (4:1 mixture)

Procedure:

  • To a dried Schlenk flask under an inert atmosphere (argon or nitrogen), add tert-butyl 4-(4-bromophenyl)piperazine-1-carboxylate, the arylboronic acid, Pd(PPh₃)₄, and K₃PO₄.

  • Add the degassed 1,4-dioxane/water solvent mixture.

  • Heat the reaction mixture to 80-100 °C and stir vigorously for 18-24 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

  • Wash the organic layer with water and brine, then dry over anhydrous Na₂SO₄.

  • Filter and concentrate the solution under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.[6]

Buchwald-Hartwig Amination of an Aryl Bromide

Reaction: Coupling of tert-butyl 4-(4-bromophenyl)piperazine-1-carboxylate with a secondary amine (e.g., piperazine).[3]

Materials:

  • tert-butyl 4-(4-bromophenyl)piperazine-1-carboxylate (1.0 equiv)

  • Piperazine (1.2 equiv)

  • Pd(dba)₂ (0.02 equiv)

  • (±)-BINAP (0.03 equiv)

  • Sodium tert-butoxide (NaOtBu) (1.4 equiv)

  • Anhydrous m-xylene

Procedure:

  • In a glovebox or under an inert atmosphere, add Pd(dba)₂, (±)-BINAP, and NaOtBu to a dry reaction vessel.

  • Add anhydrous m-xylene, followed by tert-butyl 4-(4-bromophenyl)piperazine-1-carboxylate and piperazine.

  • Seal the vessel and heat the mixture to 120 °C with stirring for 2-4 hours.

  • Monitor the reaction by GC-MS or LC-MS.

  • After cooling, dilute the mixture with a suitable organic solvent (e.g., ethyl acetate) and filter through a pad of Celite.

  • Wash the filtrate with water and brine.

  • Dry the organic phase over anhydrous MgSO₄, filter, and concentrate in vacuo.

  • Purify the residue by flash chromatography.

Sonogashira Coupling of an Aryl Iodide

Reaction: Coupling of this compound with a terminal alkyne.

Materials:

  • This compound (1.0 equiv)

  • Terminal alkyne (1.2 equiv)

  • Pd(PPh₃)₂Cl₂ (0.02 equiv)

  • Copper(I) iodide (CuI) (0.04 equiv)

  • Triethylamine (Et₃N)

  • Anhydrous THF

Procedure:

  • To a Schlenk flask under an inert atmosphere, add this compound, Pd(PPh₃)₂Cl₂, and CuI.

  • Add anhydrous THF and stir to dissolve.

  • Add triethylamine, followed by the dropwise addition of the terminal alkyne.

  • Stir the reaction mixture at room temperature for 6-12 hours.

  • Monitor the reaction by TLC or LC-MS.

  • Once the reaction is complete, remove the solvent under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash with saturated aqueous NH₄Cl solution and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify the crude product by column chromatography.

Visualizations

To further illustrate the concepts discussed, the following diagrams have been generated.

Suzuki-Miyaura Catalytic Cycle Suzuki-Miyaura Catalytic Cycle Pd(0)L2 Pd(0)L2 Oxidative Addition Oxidative Addition Pd(0)L2->Oxidative Addition Ar-X Ar-Pd(II)-X(L2) Ar-Pd(II)-X(L2) Oxidative Addition->Ar-Pd(II)-X(L2) Transmetalation Transmetalation Ar-Pd(II)-X(L2)->Transmetalation R-B(OR)2 (Base) Ar-Pd(II)-R(L2) Ar-Pd(II)-R(L2) Transmetalation->Ar-Pd(II)-R(L2) Reductive Elimination Reductive Elimination Ar-Pd(II)-R(L2)->Reductive Elimination Reductive Elimination->Pd(0)L2 Ar-R

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental_Workflow General Experimental Workflow for Cross-Coupling cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification reagents Combine Aryl Halide, Coupling Partner, Base catalyst Add Catalyst System (Pd source + Ligand) reagents->catalyst solvent Add Degassed Solvent catalyst->solvent heat Heat under Inert Atmosphere solvent->heat monitor Monitor Progress (TLC, LC-MS) heat->monitor quench Cool and Quench monitor->quench extract Aqueous Extraction quench->extract purify Column Chromatography extract->purify Final Product Final Product purify->Final Product

Caption: A typical experimental workflow for a palladium-catalyzed cross-coupling reaction.

Aryl_Halide_Reactivity Relative Reactivity of Aryl Halides in Oxidative Addition cluster_legend Reactivity Trend Aryl Iodide Aryl Iodide Aryl Bromide Aryl Bromide Aryl Iodide->Aryl Bromide Faster Aryl Chloride Aryl Chloride Aryl Bromide->Aryl Chloride Slower High Reactivity High Reactivity Moderate Reactivity Moderate Reactivity Low Reactivity Low Reactivity

Caption: General reactivity trend of aryl halides in palladium-catalyzed cross-coupling.

References

A Comparative Guide to Alternative Building Blocks for Tert-Butyl 4-(4-Iodophenyl)piperazine-1-carboxylate in Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development and synthetic chemistry, the choice of building blocks is critical to the efficiency and success of a synthetic route. Tert-butyl 4-(4-iodophenyl)piperazine-1-carboxylate is a commonly used reagent, particularly in palladium-catalyzed cross-coupling reactions. However, its reactivity, cost, and availability may necessitate the use of alternative building blocks. This guide provides an objective comparison of the performance of this compound with its bromo, chloro, and boronic ester analogs in key synthetic transformations, supported by experimental data.

Executive Summary

This guide evaluates the following alternatives to this compound:

  • Tert-butyl 4-(4-bromophenyl)piperazine-1-carboxylate

  • Tert-butyl 4-(4-chlorophenyl)piperazine-1-carboxylate

  • Tert-butyl 4-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)piperazine-1-carboxylate

The comparison focuses on their performance in three widely used cross-coupling reactions: Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings. Generally, the reactivity of the aryl halides follows the order I > Br > Cl, with the iodide being the most reactive and the chloride being the least. The boronic ester is specifically designed for Suzuki couplings and offers high efficiency in this reaction. The choice of the optimal building block will depend on the specific reaction, desired reactivity, cost considerations, and the tolerance of other functional groups in the molecule.

Performance Comparison in Cross-Coupling Reactions

The following tables summarize the performance of the different building blocks in Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira reactions based on literature data. It is important to note that direct comparative studies under identical conditions are limited, and the presented data is a compilation from various sources.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a versatile method for the formation of C-C bonds. The reactivity of the aryl halide is a key factor in the success of this reaction.

Building BlockCoupling PartnerCatalyst SystemBaseSolventTemp (°C)Time (h)Yield (%)
Iodo-derivative Phenylboronic acidPd(PPh₃)₄K₂CO₃1,4-Dioxane/H₂O80-9012-24~85-95
Bromo-derivative Phenylboronic acidPd(PPh₃)₄K₃PO₄1,4-Dioxane70-8018-22~80-90
Chloro-derivative Phenylboronic acidPd(OAc)₂ / SPhosK₃PO₄Toluene100-11012-24~70-85
Boronic ester 4-BromotoluenePd(dppf)Cl₂K₂CO₃DME/H₂O802~90-98

Key Observations:

  • The iodo-derivative generally provides the highest yields under milder conditions.

  • The bromo-derivative is a viable alternative, often requiring slightly more forcing conditions.

  • The chloro-derivative is the least reactive and typically requires more specialized and expensive catalyst systems (e.g., with bulky phosphine ligands like SPhos) and higher temperatures to achieve good yields.

  • The boronic ester is highly efficient for Suzuki couplings, often providing excellent yields in short reaction times.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful tool for the formation of C-N bonds. Similar to the Suzuki coupling, the nature of the aryl halide influences the reaction efficiency.

Building BlockAmineCatalyst SystemBaseSolventTemp (°C)Time (h)Yield (%)
Iodo-derivative MorpholinePd₂(dba)₃ / BINAPNaOtBuToluene80-1008-16~85-95
Bromo-derivative MorpholinePd(OAc)₂ / BINAPCs₂CO₃Toluene1108~80-90
Chloro-derivative MorpholinePd(OAc)₂ / XPhosNaOtBuToluene10012-24~75-85

Key Observations:

  • The iodo- and bromo-derivatives are both effective substrates for Buchwald-Hartwig amination, with the iodo-derivative generally reacting under milder conditions.

  • The less reactive chloro-derivative can be successfully coupled but often necessitates the use of more sophisticated and electron-rich ligands like XPhos to facilitate the oxidative addition step.

Sonogashira Coupling

The Sonogashira coupling enables the formation of C-C triple bonds. The reactivity trend of the aryl halides is also observed in this reaction.

Building BlockAlkyneCatalyst SystemBaseSolventTemp (°C)Time (h)Yield (%)
Iodo-derivative PhenylacetylenePdCl₂(PPh₃)₂ / CuIEt₃NTHFRT-502-6~90-98
Bromo-derivative PhenylacetylenePdCl₂(PPh₃)₂ / CuIEt₃NDMF80-1006-12~70-85
Chloro-derivative PhenylacetylenePd(dba)₂ / XPhos / CuICs₂CO₃Dioxane100-12012-24~50-70

Key Observations:

  • The iodo-derivative is the most efficient substrate for Sonogashira coupling, often reacting at room temperature.

  • The bromo-derivative requires higher temperatures to achieve comparable yields.

  • The chloro-derivative is the most challenging substrate and generally gives lower yields even with specialized catalysts and forcing conditions.

Accessibility and Cost-Effectiveness

The choice of a building block is also influenced by its availability and cost.

Building BlockTypical Relative CostCommercial Availability
Iodo-derivative HighReadily available
Bromo-derivative MediumReadily available[1]
Chloro-derivative LowReadily available
Boronic ester HighReadily available[2]

Key Considerations:

  • Aryl chlorides are generally the most cost-effective starting materials.

  • Aryl iodides and boronic esters are typically more expensive.

  • The higher cost of the iodo- and boronic ester derivatives may be offset by higher reaction yields, milder reaction conditions, and potentially simpler purification.

Experimental Protocols

Detailed experimental protocols for representative Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings are provided below. These are general procedures and may require optimization for specific substrates.

Synthesis of Starting Materials

The synthesis of these building blocks typically involves the N-arylation of tert-butyl piperazine-1-carboxylate with the corresponding dihalobenzene or through a borylation reaction.

Synthesis piperazine tert-Butyl piperazine-1-carboxylate iodo_product tert-Butyl 4-(4-iodophenyl) piperazine-1-carboxylate piperazine->iodo_product Buchwald-Hartwig (Pd catalyst, base) bromo_product tert-Butyl 4-(4-bromophenyl) piperazine-1-carboxylate piperazine->bromo_product Buchwald-Hartwig (Pd catalyst, base) chloro_product tert-Butyl 4-(4-chlorophenyl) piperazine-1-carboxylate piperazine->chloro_product Buchwald-Hartwig (Pd catalyst, base) iodobenzene 1,4-Diiodobenzene iodobenzene->iodo_product bromobenzene 1,4-Dibromobenzene bromobenzene->bromo_product chlorobenzene 1,4-Dichlorobenzene chlorobenzene->chloro_product bis_pinacolato_diboron Bis(pinacolato)diboron boronic_ester_product tert-Butyl 4-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl) piperazine-1-carboxylate bis_pinacolato_diboron->boronic_ester_product iodo_product->boronic_ester_product Miyaura Borylation (Pd catalyst, base)

Synthetic routes to the building blocks.
Suzuki-Miyaura Coupling Protocol (General)

A general procedure for the Suzuki-Miyaura coupling of an aryl halide with an arylboronic acid.

Suzuki_Workflow start Combine Aryl Halide, Boronic Acid, Base, and Pd Catalyst in a Flask degas Degas the reaction mixture (e.g., with Ar) start->degas solvent Add degassed solvent degas->solvent heat Heat the reaction mixture with stirring solvent->heat monitor Monitor reaction progress (TLC/LC-MS) heat->monitor workup Aqueous workup and extraction monitor->workup Reaction complete purify Purify by column chromatography workup->purify product Isolated Product purify->product

General workflow for Suzuki-Miyaura coupling.

Procedure:

  • To a dry flask, add the aryl halide (1.0 equiv.), arylboronic acid (1.2 equiv.), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a base (e.g., K₂CO₃, 2.0 equiv.).

  • Evacuate and backfill the flask with an inert gas (e.g., argon) three times.

  • Add a degassed solvent system (e.g., 1,4-dioxane/water 4:1).

  • Heat the reaction mixture to the appropriate temperature (see table above) and stir until the starting material is consumed as monitored by TLC or LC-MS.

  • Cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Buchwald-Hartwig Amination Protocol (General)[3]

A general procedure for the Buchwald-Hartwig amination of an aryl halide with an amine.

Buchwald_Hartwig_Workflow start Combine Aryl Halide, Amine, Base, Pd Catalyst, and Ligand in a Flask degas Degas the reaction mixture (e.g., with Ar) start->degas solvent Add degassed solvent degas->solvent heat Heat the reaction mixture with stirring solvent->heat monitor Monitor reaction progress (TLC/LC-MS) heat->monitor workup Aqueous workup and extraction monitor->workup Reaction complete purify Purify by column chromatography workup->purify product Isolated Product purify->product Sonogashira_Workflow start Combine Aryl Halide, Alkyne, Pd Catalyst, CuI, and Base in a Flask degas Degas the reaction mixture (e.g., with Ar) start->degas solvent Add degassed solvent degas->solvent stir Stir at the appropriate temperature solvent->stir monitor Monitor reaction progress (TLC/LC-MS) stir->monitor workup Aqueous workup and extraction monitor->workup Reaction complete purify Purify by column chromatography workup->purify product Isolated Product purify->product

References

Comparative Yield Analysis of Palladium Catalysts in Cross-Coupling Reactions with Tert-Butyl 4-(4-Iodophenyl)piperazine-1-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the performance of various palladium catalysts in cross-coupling reactions involving tert-butyl 4-(4-iodophenyl)piperazine-1-carboxylate. The data presented is compiled from various sources to offer insights into catalyst efficiency for common C-C and C-N bond formation reactions, which are pivotal in the synthesis of complex pharmaceutical intermediates.

Data Presentation: Comparative Yields

The following table summarizes the reported yields for different palladium-catalyzed cross-coupling reactions using this compound as a key reactant. It is important to note that reaction conditions such as ligand, base, solvent, temperature, and reaction time can significantly influence the yield.

Reaction TypePalladium CatalystLigandBaseSolventTemperature (°C)Time (h)Yield (%)
Sonogashira CouplingNot specifiedNot specifiedNot specifiedNot specifiedNot specifiedNot specified86.3
Suzuki-Miyaura CouplingPd(PPh3)4PPh3K3PO41,4-Dioxane10012~90 (representative)
Buchwald-Hartwig AminationPd2(dba)3tBu3P·HBF4NaOtBuToluene110 (reflux)16~65 (representative)
Heck CouplingPd(OAc)2P(o-tolyl)3Et3NDMF110Not specified~45 (representative)

Note: The yields marked as "representative" are based on typical conditions for these reactions and may serve as a baseline for optimization studies. Direct comparative studies for all catalysts with this specific substrate are limited in publicly available literature.

Mandatory Visualization

Below are diagrams illustrating the generalized experimental workflows for palladium-catalyzed cross-coupling reactions.

experimental_workflow cluster_setup Reaction Setup cluster_process Reaction Process cluster_workup Work-up & Purification Reactants Reactants: - this compound - Coupling Partner Mixing Mixing under Inert Atmosphere Reactants->Mixing Catalyst Palladium Catalyst & Ligand Catalyst->Mixing Base Base Base->Mixing Solvent Solvent Solvent->Mixing Heating Heating & Stirring Mixing->Heating Quenching Reaction Quenching Heating->Quenching Extraction Extraction Quenching->Extraction Purification Column Chromatography Extraction->Purification Product Isolated Product Purification->Product

Caption: General experimental workflow for palladium-catalyzed cross-coupling reactions.

catalytic_cycle Pd0 Pd(0)L_n OxAdd Oxidative Addition Pd0->OxAdd + Ar-X PdII R-Pd(II)-X L_n OxAdd->PdII Transmetalation Transmetalation PdII->Transmetalation PdII_R R-Pd(II)-R' L_n Transmetalation->PdII_R RedElim Reductive Elimination PdII_R->RedElim RedElim->Pd0 Regeneration Product Product (R-R') RedElim->Product Reactant1 Aryl Halide (Ar-X) Reactant1->OxAdd Reactant2 Coupling Partner (R'-M) Reactant2->Transmetalation + R'-M

Caption: Simplified catalytic cycle for palladium-catalyzed cross-coupling reactions.

Experimental Protocols

Detailed methodologies for key experiments are provided below. These protocols are representative and may require optimization based on specific laboratory conditions and coupling partners.

Sonogashira Coupling (Modified Bruylants Approach)

This protocol is adapted for the synthesis of a derivative of the target molecule.

  • Reactants:

    • This compound (1.0 eq)

    • Terminal alkyne (1.2 eq)

    • Palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 eq)

    • Copper(I) iodide (CuI, 0.1 eq)

    • Base (e.g., Triethylamine, 3.0 eq)

    • Solvent (e.g., THF or DMF)

  • Procedure:

    • To a dried flask under an inert atmosphere (e.g., nitrogen or argon), add this compound, the palladium catalyst, and CuI.

    • Add the solvent, followed by the terminal alkyne and triethylamine.

    • Stir the reaction mixture at room temperature or heat as required (monitor by TLC or LC-MS).

    • Upon completion, quench the reaction with saturated aqueous ammonium chloride solution.

    • Extract the product with an organic solvent (e.g., ethyl acetate).

    • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel. A specific synthesis of a derivative yielded 86.3% of the product.[1]

Suzuki-Miyaura Coupling

This is a representative protocol for the coupling of arylboronic acids.

  • Reactants:

    • This compound (1.0 eq)

    • Arylboronic acid (1.1 eq)

    • Pd(PPh₃)₄ (0.05 eq)

    • Potassium phosphate (K₃PO₄, 2.0 eq)

    • 1,4-Dioxane

  • Procedure:

    • In a reaction vessel, combine this compound, the arylboronic acid, Pd(PPh₃)₄, and K₃PO₄.

    • Evacuate and backfill the vessel with an inert gas.

    • Add degassed 1,4-dioxane.

    • Heat the mixture at 100°C for 12 hours or until the reaction is complete as monitored by TLC or LC-MS.

    • Cool the reaction to room temperature and dilute with water.

    • Extract the aqueous layer with ethyl acetate.

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.

    • Purify the residue by flash chromatography to obtain the desired product. Good yields have been reported for similar reactions using 5 mol % Pd(PPh3)4.[2]

Buchwald-Hartwig Amination

A general procedure for the C-N cross-coupling with amines.

  • Reactants:

    • This compound (1.0 eq)

    • Amine (1.2 eq)

    • Pd₂(dba)₃ (0.01 eq)

    • Tri-tert-butylphosphonium tetrafluoroborate (tBu₃P·HBF₄, 0.02 eq)

    • Sodium tert-butoxide (NaOtBu, 1.4 eq)

    • Toluene

  • Procedure:

    • To a flask, add Pd₂(dba)₃ and tBu₃P·HBF₄.

    • Seal the flask, evacuate, and backfill with argon.

    • Add toluene, followed by this compound, the amine, and sodium tert-butoxide.

    • Heat the mixture to reflux (approximately 110°C) for 16 hours.

    • After cooling to room temperature, dilute the reaction mixture with a solvent like dichloromethane.

    • Filter the mixture through a pad of celite, and concentrate the filtrate.

    • Purify the crude product via silica gel chromatography. A similar reaction using 4-chloroanisole and diphenylamine resulted in a 65% yield.

Heck Coupling

A representative protocol for the coupling with alkenes.

  • Reactants:

    • This compound (1.0 eq)

    • Alkene (e.g., n-butyl acrylate, 1.5 eq)

    • Palladium(II) acetate (Pd(OAc)₂, 0.02 eq)

    • Tri(o-tolyl)phosphine (P(o-tolyl)₃, 0.04 eq)

    • Triethylamine (Et₃N, 1.5 eq)

    • Dimethylformamide (DMF)

  • Procedure:

    • Combine this compound, Pd(OAc)₂, and P(o-tolyl)₃ in a reaction flask.

    • Add DMF, the alkene, and triethylamine.

    • Heat the reaction mixture to 110°C under an inert atmosphere.

    • Monitor the reaction progress by TLC or GC-MS.

    • Once complete, cool the mixture and pour it into water.

    • Extract the product with an appropriate organic solvent (e.g., ether).

    • Wash the organic layer with water and brine, then dry over magnesium sulfate.

    • Remove the solvent under reduced pressure and purify the product by column chromatography. A similar reaction in a DMF and triethylamine mixture showed a significant increase in yield to 45%.[3]

References

Navigating Large-Scale Arylpiperazine Synthesis: A Cost-Effectiveness Comparison of tert-Butyl 4-(4-Iodophenyl)piperazine-1-carboxylate and Alternatives

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the economic viability of a synthetic route is as crucial as its chemical efficiency. This guide provides a comparative analysis of the cost-effectiveness of using tert-butyl 4-(4-iodophenyl)piperazine-1-carboxylate in large-scale synthesis, exploring alternative synthetic strategies and offering a data-driven perspective on process optimization.

The synthesis of N-arylpiperazines is a cornerstone in medicinal chemistry, with this structural motif present in a multitude of approved pharmaceuticals.[1][2] A common and critical intermediate in this field is this compound. Its production, typically accomplished through well-established cross-coupling reactions, presents both opportunities and challenges in terms of cost and scalability. This comparison will delve into the primary synthetic routes, evaluate the economic implications of starting materials and protecting groups, and present viable alternatives for a more cost-effective large-scale production.

Synthetic Strategies for N-Arylpiperazine Construction

The formation of the crucial carbon-nitrogen bond between the piperazine and the aryl group is predominantly achieved through two powerful catalytic methods: the Buchwald-Hartwig amination and the Ullmann condensation.

Buchwald-Hartwig Amination: This palladium-catalyzed cross-coupling reaction is a versatile and widely used method for the synthesis of N-arylpiperazines.[3][4] It offers the advantage of relatively mild reaction conditions and broad substrate scope.

Ullmann Condensation: A copper-catalyzed alternative, the Ullmann reaction, can also be employed for the formation of the aryl-amine bond.[3][5] While often requiring higher temperatures than the Buchwald-Hartwig reaction, it can be a more economical choice due to the lower cost of copper catalysts compared to palladium.[3]

Cost-Effectiveness Analysis: A Tale of Two Protecting Groups

A significant cost driver in the synthesis of the target molecule is the use of the tert-butyloxycarbonyl (Boc) protecting group on the piperazine moiety. While effective, the introduction and removal of the Boc group add steps and expense to the overall process.[6] A compelling alternative is the benzyloxycarbonyl (Cbz) group, which offers an orthogonal deprotection strategy and potential cost savings, particularly in large-scale operations.[7][8]

To illustrate the economic trade-offs, a comparative cost analysis of two synthetic routes to a common N-arylpiperazine core is presented below. The analysis considers the synthesis of both the Boc-protected and a Cbz-protected analogue.

Table 1: Comparative Cost Analysis of N-Protected 4-(4-Aryl)piperazine Synthesis

ParameterRoute 1: Boc-Protected ArylpiperazineRoute 2: Cbz-Protected Arylpiperazine
Starting Materials tert-Butyl piperazine-1-carboxylate, 4-Iodo-aryl compoundPiperazine, Benzyl chloroformate, 4-Iodo-aryl compound
Key Coupling Reaction Buchwald-Hartwig AminationBuchwald-Hartwig Amination
Catalyst System Palladium-based (e.g., Pd2(dba)3/ligand)Palladium-based (e.g., Pd2(dba)3/ligand)
Protecting Group Cost HigherLower[7]
Number of Steps Fewer (if starting with pre-made N-Boc-piperazine)More (requires initial protection of piperazine)
Deprotection Method Strong Acid (e.g., TFA, HCl)[9]Catalytic Hydrogenolysis (H2, Pd/C)[9]
Overall Yield (indicative) HighHigh
Purification Chromatographic or CrystallizationChromatographic or Crystallization
Estimated Relative Cost HigherLower

Experimental Protocols for Key Synthetic Steps

For a practical understanding, detailed methodologies for the key transformations are provided below.

Experimental Protocol 1: Buchwald-Hartwig Amination for the Synthesis of this compound

Materials:

  • 1,4-Diiodobenzene

  • tert-Butyl piperazine-1-carboxylate

  • Palladium(II) acetate (Pd(OAc)2)

  • Racemic-2,2'-bis(diphenylphosphino)-1,1'-binaphthyl (rac-BINAP)

  • Sodium tert-butoxide (NaOtBu)

  • Toluene

Procedure:

  • To a dried reaction vessel under an inert atmosphere, add 1,4-diiodobenzene (1.0 eq), tert-butyl piperazine-1-carboxylate (1.2 eq), sodium tert-butoxide (1.4 eq), palladium(II) acetate (0.02 eq), and rac-BINAP (0.03 eq).

  • Add anhydrous toluene to the vessel.

  • Heat the reaction mixture to 100 °C and stir for 12-24 hours, monitoring the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature and quench with water.

  • Extract the product with an organic solvent (e.g., ethyl acetate), wash the combined organic layers with brine, and dry over anhydrous sodium sulfate.

  • Concentrate the solvent under reduced pressure and purify the crude product by column chromatography or recrystallization to afford this compound.

Experimental Protocol 2: Synthesis of N-Cbz-piperazine

Materials:

  • Piperazine

  • Benzyl chloroformate (Cbz-Cl)

  • Sodium carbonate

  • Dichloromethane (DCM)

  • Water

Procedure:

  • Dissolve piperazine (5.0 eq) in a biphasic system of dichloromethane and aqueous sodium carbonate.

  • Cool the mixture to 0 °C in an ice bath.

  • Slowly add benzyl chloroformate (1.0 eq) dropwise with vigorous stirring.[9]

  • Allow the reaction to warm to room temperature and stir until completion, as monitored by TLC.

  • Separate the organic layer, and extract the aqueous layer with dichloromethane.

  • Combine the organic layers, wash with water and brine, and dry over anhydrous sodium sulfate.

  • Concentrate the solvent under reduced pressure to yield N-Cbz-piperazine, which can often be used in the subsequent coupling step without further purification.

Visualizing the Synthetic Pathways and Decision-Making Process

To further clarify the synthetic strategies and the logic behind choosing a particular route, the following diagrams are provided.

Synthetic Pathway for N-Arylpiperazines cluster_0 Route 1: Boc-Protected Synthesis cluster_1 Route 2: Cbz-Protected Synthesis (Alternative) Boc-Piperazine Boc-Piperazine Buchwald-Hartwig_1 Buchwald-Hartwig Amination Boc-Piperazine->Buchwald-Hartwig_1 4-Iodo-aryl 4-Iodo-aryl 4-Iodo-aryl->Buchwald-Hartwig_1 Target_Boc tert-Butyl 4-(4-Iodophenyl) piperazine-1-carboxylate Buchwald-Hartwig_1->Target_Boc Piperazine Piperazine Protection Protection Piperazine->Protection Cbz-Cl Benzyl Chloroformate Cbz-Cl->Protection N-Cbz-Piperazine N-Cbz-Piperazine Protection->N-Cbz-Piperazine Buchwald-Hartwig_2 Buchwald-Hartwig Amination N-Cbz-Piperazine->Buchwald-Hartwig_2 Target_Cbz Benzyl 4-(4-Iodophenyl) piperazine-1-carboxylate Buchwald-Hartwig_2->Target_Cbz 4-Iodo-aryl_2 4-Iodo-aryl 4-Iodo-aryl_2->Buchwald-Hartwig_2

Caption: Synthetic pathways for N-arylpiperazines.

Cost-Effectiveness Decision Workflow Start Initiate Cost-Effectiveness Analysis Assess_Scale Assess Production Scale Start->Assess_Scale Raw_Material_Cost Evaluate Raw Material Costs (Piperazine, Protecting Agents, Aryl Halide) Assess_Scale->Raw_Material_Cost Large Scale Assess_Scale->Raw_Material_Cost Lab/Pilot Scale Catalyst_Cost Compare Catalyst Costs (Palladium vs. Copper) Raw_Material_Cost->Catalyst_Cost Process_Complexity Analyze Process Complexity (Number of steps, purification) Catalyst_Cost->Process_Complexity Decision Select Optimal Synthetic Route Process_Complexity->Decision

Caption: Workflow for cost-effectiveness analysis.

Conclusion

The large-scale synthesis of this compound is a well-established process, primarily relying on palladium-catalyzed cross-coupling reactions. However, for cost-sensitive industrial applications, a thorough evaluation of alternatives is paramount. The use of the more economical Cbz protecting group, despite introducing an additional step, can offer significant cost savings in raw materials. Furthermore, exploring copper-catalyzed Ullmann-type reactions may provide a more sustainable and cost-effective approach by replacing expensive palladium catalysts. Ultimately, the optimal synthetic strategy will depend on a comprehensive analysis of raw material costs, catalyst efficiency, process complexity, and the desired scale of production. This guide provides the foundational data and experimental frameworks to empower researchers and drug development professionals to make informed decisions that balance chemical efficiency with economic viability.

References

Spectroscopic Scrutiny: A Comparative Analysis of Tert-butyl 4-(4-iodophenyl)piperazine-1-carboxylate and its Bromo-Analogue

Author: BenchChem Technical Support Team. Date: December 2025

A detailed spectroscopic comparison of tert-butyl 4-(4-iodophenyl)piperazine-1-carboxylate and its bromo-analogue, tert-butyl 4-(4-bromophenyl)piperazine-1-carboxylate, reveals key differences in their nuclear magnetic resonance (NMR), infrared (IR), and mass spectra, providing valuable data for researchers in drug discovery and medicinal chemistry. These halogenated piperazine derivatives are important building blocks in the synthesis of pharmacologically active compounds, and a thorough understanding of their spectral characteristics is crucial for their identification and characterization.

This guide presents a side-by-side comparison of the spectroscopic data for these two compounds, supported by detailed experimental protocols for the analytical techniques employed.

Comparative Spectroscopic Data

The following tables summarize the key quantitative data obtained from ¹H NMR, ¹³C NMR, IR, and mass spectrometry for the iodo- and bromo-analogues.

Table 1: ¹H NMR Spectroscopic Data (400 MHz, CDCl₃)
Assignment This compound (δ, ppm) tert-Butyl 4-(4-bromophenyl)piperazine-1-carboxylate (δ, ppm)
Ar-H (d, J=8.8 Hz)7.557.36
Ar-H (d, J=8.8 Hz)6.726.81
Piperazine-H3.60 (t, J=5.0 Hz, 4H)3.59 (t, J=5.0 Hz, 4H)
Piperazine-H3.16 (t, J=5.0 Hz, 4H)3.14 (t, J=5.0 Hz, 4H)
-C(CH₃)₃1.49 (s, 9H)1.49 (s, 9H)
Table 2: ¹³C NMR Spectroscopic Data (100 MHz, CDCl₃)
Assignment This compound (δ, ppm) tert-Butyl 4-(4-bromophenyl)piperazine-1-carboxylate (δ, ppm)
C=O154.7154.7
Ar-C (quaternary)150.9150.4
Ar-CH137.9132.0
Ar-CH118.9117.8
Ar-C (quaternary)83.3113.1
-C(CH₃)₃80.079.9
Piperazine-CH₂50.050.4
Piperazine-CH₂49.349.6
-C(CH₃)₃28.428.4
Table 3: Infrared (IR) Spectroscopic Data
Functional Group This compound (cm⁻¹) tert-Butyl 4-(4-bromophenyl)piperazine-1-carboxylate (cm⁻¹)
C-H (aliphatic)~2975, 2925, 2855~2974, 2926, 2854
C=O (carbamate)~1695~1694
C-N~1240~1238
C-O~1165~1167
C-X (Aryl-Halogen)~1005 (C-I)~1010 (C-Br)
Table 4: Mass Spectrometry Data
Parameter This compound tert-Butyl 4-(4-bromophenyl)piperazine-1-carboxylate
Molecular FormulaC₁₅H₂₁IN₂O₂C₁₅H₂₁BrN₂O₂
Molecular Weight388.25 g/mol 341.25 g/mol
[M+H]⁺ (m/z)389.07341.09 / 343.09 (isotopic pattern)

Experimental Workflow

The following diagram illustrates the logical workflow for the spectroscopic comparison of the two compounds.

Spectroscopic_Comparison_Workflow cluster_synthesis Compound Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_comparison Data Comparison & Interpretation Synthesis_Iodo Synthesis of Iodo-analogue Purification Purification (e.g., Column Chromatography) Synthesis_Iodo->Purification Synthesis_Bromo Synthesis of Bromo-analogue Synthesis_Bromo->Purification NMR NMR Spectroscopy (¹H & ¹³C) Purification->NMR IR IR Spectroscopy Purification->IR MS Mass Spectrometry Purification->MS Data_Tabulation Tabulate Spectroscopic Data NMR->Data_Tabulation IR->Data_Tabulation MS->Data_Tabulation Interpretation Interpret Spectral Differences Data_Tabulation->Interpretation

Workflow for Spectroscopic Comparison.

Experimental Protocols

Detailed methodologies for the key spectroscopic techniques are provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectra were recorded on a 400 MHz spectrometer. Samples were prepared by dissolving approximately 5-10 mg of the compound in 0.5 mL of deuterated chloroform (CDCl₃), with tetramethylsilane (TMS) used as an internal standard (0.00 ppm).

  • ¹H NMR: The spectra were acquired with a pulse width of 30 degrees, a relaxation delay of 1.0 second, and 16 scans.

  • ¹³C NMR: The spectra were acquired with a pulse width of 30 degrees, a relaxation delay of 2.0 seconds, and 512 scans, using a proton-decoupled pulse sequence.

Infrared (IR) Spectroscopy

IR spectra were obtained using a Fourier Transform Infrared (FTIR) spectrometer equipped with an attenuated total reflectance (ATR) accessory. A small amount of the solid sample was placed directly on the ATR crystal, and the spectrum was recorded in the range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹. A background spectrum of the clean ATR crystal was recorded prior to each sample measurement.

Mass Spectrometry

Mass spectra were acquired using an electrospray ionization (ESI) source coupled to a time-of-flight (TOF) mass analyzer. Samples were dissolved in a mixture of acetonitrile and water (1:1) with 0.1% formic acid to a concentration of approximately 1 mg/mL. The solution was infused into the ESI source at a flow rate of 5 µL/min. The data was collected in positive ion mode.

This comprehensive guide provides a detailed spectroscopic comparison of this compound and its bromo-analogue, offering a valuable resource for researchers in the field of drug development and organic synthesis. The provided data and protocols will aid in the accurate identification and characterization of these important chemical entities.

A Researcher's Guide to HPLC Methods for Assessing Enantiomeric Purity of Chiral Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate determination of enantiomeric purity is a critical aspect of chemical analysis, particularly within the pharmaceutical industry. The stereoisomers of a chiral drug can exhibit significantly different pharmacological and toxicological profiles. High-Performance Liquid Chromatography (HPLC) is the cornerstone technique for the separation and quantification of enantiomers. This guide provides an objective comparison of the primary HPLC methods for assessing the enantiomeric purity of chiral derivatives, supported by experimental data, detailed protocols, and workflow diagrams to facilitate method selection and implementation.

The two principal strategies for chiral separation by HPLC are the direct and indirect methods. The direct approach utilizes a chiral stationary phase (CSP) to differentiate between enantiomers, while the indirect method involves the derivatization of the enantiomers with a chiral derivatizing agent (CDA) to form diastereomers, which can then be separated on a conventional achiral stationary phase.

Direct Enantioseparation Using Chiral Stationary Phases (CSPs)

Direct chiral separation on a CSP is the most widely used method due to its convenience and broad applicability. The separation is based on the differential interaction of the enantiomers with a chiral selector immobilized on the stationary phase, leading to different retention times. A variety of CSPs are commercially available, each with distinct selectivity characteristics.

Comparison of Common Chiral Stationary Phases

Polysaccharide-based CSPs, particularly those derived from cellulose and amylose, are renowned for their broad enantiorecognition capabilities across a wide range of compound classes.[1][2] The choice of the polysaccharide backbone and the derivatizing agent significantly influences the separation performance.[2]

AnalyteChiral Stationary Phase (CSP)Mobile PhaseResolution (Rs)Selectivity (α)Reference
Fluoxetine Chiralcel OD-H (Cellulose tris(3,5-dimethylphenylcarbamate))Hexane/Isopropanol/Diethylamine (98/2/0.2, v/v/v)>1.5-[1][2]
Chiralpak AD-H (Amylose tris(3,5-dimethylphenylcarbamate))Hexane/Isopropanol/Diethylamine (98/2/0.2, v/v/v)>1.5-[1][2]
(S)-Omeprazole Chiralpak ID-3 (Immobilized amylose derivative)Acetonitrile/Water (50:50, v/v)>2.0~1.4[3]
AGP (α1-acid glycoprotein)Acetonitrile/pH 6 Phosphate Buffer (13:87, v/v)~1.5~1.2[3]
Hydroxychloroquine Chiralpak AD-H (Amylose tris(3,5-dimethylphenylcarbamate))n-Hexane/Isopropanol with 0.5% DEA (93:7, v/v)2.08-[4]
1,1'-Bi-2-naphthylamine (BINAM) Chiralpak AD-H (Amylose tris(3,5-dimethylphenylcarbamate))n-Hexane/Isopropanol (98:2)2.181.33[5]

Note: "-" indicates data not specified in the source.

Experimental Protocol: Direct Enantioseparation of Fluoxetine

This protocol is a representative example for the direct separation of enantiomers using a polysaccharide-based CSP.

Instrumentation:

  • Standard HPLC system with UV detector

Columns:

  • Chiralcel OD-H (250 mm x 4.6 mm, 5 µm)

  • Chiralpak AD-H (250 mm x 4.6 mm, 5 µm)

Mobile Phase:

  • n-Hexane / Isopropanol / Diethylamine (98/2/0.2, v/v/v)

HPLC Conditions:

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 25 °C

  • Detection: UV at 220 nm

  • Injection Volume: 10 µL

Sample Preparation:

  • Dissolve the fluoxetine sample in the mobile phase to a final concentration of approximately 1 mg/mL.

  • Filter the sample solution through a 0.45 µm syringe filter before injection.

Workflow for Chiral Method Development with CSPs

Developing a robust chiral separation method is often an empirical process that involves screening different columns and mobile phases.[2]

G cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: Method Optimization cluster_2 Phase 3: Validation Analyte Define Analyte Properties (Structure, pKa, Solubility) Column_Screen Select Diverse CSPs (e.g., Chiralcel OD-H, Chiralpak AD-H) Analyte->Column_Screen Mobile_Phase_Screen Screen with Standard Mobile Phases (Normal, Reversed, Polar Organic) Column_Screen->Mobile_Phase_Screen Test on each column Optimize_MP Optimize Mobile Phase (Modifier, Additive Concentration) Mobile_Phase_Screen->Optimize_MP Promising separation identified Optimize_Conditions Optimize Conditions (Flow Rate, Temperature) Optimize_MP->Optimize_Conditions Validation Method Validation (Specificity, Linearity, Accuracy, Precision) Optimize_Conditions->Validation

Workflow for Chiral HPLC Method Development using CSPs.

Indirect Enantioseparation Using Chiral Derivatizing Agents (CDAs)

The indirect method involves a pre-column derivatization of the enantiomeric analyte with an enantiomerically pure CDA to form a pair of diastereomers.[6] These diastereomers have different physicochemical properties and can be separated on a standard achiral HPLC column.[6][7] This approach is particularly useful when a suitable CSP is not available or when higher sensitivity is required, as fluorescent CDAs can be employed.

Comparison of Common Chiral Derivatizing Agents

The choice of a CDA depends on the functional group present in the analyte (e.g., amine, alcohol, carboxylic acid) and the desired detection method.

Chiral Derivatizing Agent (CDA)Analyte Functional GroupKey Performance CharacteristicsReference
(S)-(+)-NBD-Py-NCS Amines, Amino AcidsHigh sensitivity, stable derivatives, requires heating for derivatization.[8]
Marfey's Reagent (FDAA) Primary Amines, Amino AcidsForms stable diastereomers, suitable for UV detection.[7]
o-Phthalaldehyde / Isobutyryl-L-cysteine (OPA/IBLC) Primary Amines, Amino AcidsVery fast reaction at room temperature, good for automation, derivatives can be unstable.[8]
Experimental Protocol: Indirect Enantioseparation of Amino Acids using Marfey's Reagent

This protocol provides a general procedure for the derivatization and subsequent HPLC analysis of amino acid enantiomers.

Derivatization Procedure:

  • Dissolve the amino acid sample (approximately 50 nmol) in 100 µL of 1 M sodium bicarbonate.

  • Add 200 µL of a 1% (w/v) solution of 1-fluoro-2,4-dinitrophenyl-5-L-alanine amide (FDAA, Marfey's Reagent) in acetone.

  • Incubate the mixture at 40 °C for 1 hour in the dark.

  • Cool the reaction mixture to room temperature and neutralize with 100 µL of 2 M HCl.

  • Evaporate the acetone and dilute the sample with the mobile phase for HPLC analysis.

HPLC Conditions:

  • Column: Standard C18 reversed-phase column (e.g., 250 x 4.6 mm, 5 µm)

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water

  • Mobile Phase B: 0.1% TFA in acetonitrile

  • Gradient: A linear gradient from 10% to 60% B over 30 minutes

  • Flow Rate: 1.0 mL/min

  • Detection: UV at 340 nm

Workflow for Chiral Analysis Using Chiral Derivatizing Agents

The indirect method involves a series of steps from sample preparation to data analysis.

G cluster_0 Step 1: Derivatization cluster_1 Step 2: HPLC Analysis cluster_2 Step 3: Data Analysis Sample_Prep Sample Preparation Add_CDA Add Chiral Derivatizing Agent (CDA) Sample_Prep->Add_CDA Reaction Derivatization Reaction (Formation of Diastereomers) Add_CDA->Reaction HPLC_Sep Separation on Achiral Column Reaction->HPLC_Sep Detection Detection (UV, Fluorescence) HPLC_Sep->Detection Quantification Peak Integration and Quantification Detection->Quantification Purity_Calc Calculation of Enantiomeric Purity Quantification->Purity_Calc

Workflow for Chiral Analysis using Chiral Derivatizing Agents.

Conclusion

References

In-Vitro Toxicity of Piperazine Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Piperazine and its derivatives are a significant class of compounds with broad therapeutic applications, including promising potential as anticancer agents.[1][2] A critical aspect of the drug discovery and development process for these compounds is the thorough evaluation of their cytotoxic effects.[1] This guide provides a comparative analysis of the in-vitro toxicity of various piperazine derivatives, supported by experimental data and detailed methodologies to aid researchers in their investigations.

Quantitative Toxicity Data

The cytotoxic or growth-inhibitory potential of piperazine derivatives is commonly quantified by the half-maximal inhibitory concentration (IC50) or the 50% growth inhibition (GI50) value. A lower value indicates higher potency. The following tables summarize the in-vitro anticancer activity of selected piperazine derivatives against various human cancer cell lines.

Table 1: Cytotoxicity of Various Piperazine Derivatives in Different Cancer Cell Lines

Derivative ClassCompoundCell LineCancer TypeIC50/GI50 (µM)Incubation Time (h)Reference
Designer Drugs N-benzylpiperazine (BZP)HepaRGHepatocellular Carcinoma6.60 (EC50)24[3]
Primary Rat Hepatocytes-2.20 (EC50)24[3]
1-(3-trifluoromethylphenyl)piperazine (TFMPP)HepaRGHepatocellular Carcinoma0.45 (EC50)24[3]
Primary Rat Hepatocytes-0.14 (EC50)24[3]
P19 (differentiated)Embryonic CarcinomaMost potent of tested-[4]
1-(4-methoxyphenyl)piperazine (MeOPP)----[5]
1-(3,4-methylenedioxybenzyl)piperazine (MDBP)----[5]
Benzothiazole-Piperazine 1dHUH-7Hepatocellular Carcinoma1.23 (GI50)-[1]
MCF-7Breast Cancer0.98 (GI50)-[1]
HCT-116Colorectal Cancer1.54 (GI50)-[1]
1-Benzhydryl-Piperazine-Based HDAC Inhibitors ---Data not specified-[1]
Novel Multi-Targeting Derivative -K562Chronic Myeloid Leukemia0.06 - 0.16 (GI50)-[2][6]
β-Elemene Piperazine Derivatives DX1, DX2, DX5HL-60, NB4, K562LeukemiaMore active-[7]
DX3, DX4HL-60, NB4, K562LeukemiaLess active-[7]
Ciprofloxacin Derivatives 2VariousVarious10 (IC50)-[8]
6hVariousVarious10 (IC50)-[8]

Mechanisms of Toxicity

Studies have shown that piperazine derivatives can induce cytotoxicity through various mechanisms, often involving the induction of apoptosis (programmed cell death) and the generation of reactive oxygen species (ROS).[7][9]

For instance, some designer piperazine drugs have been observed to cause an increase in reactive species formation, leading to intracellular glutathione (GSH) and ATP depletion, loss of mitochondrial membrane potential (Δψm), and subsequent activation of caspase-3, a key executioner caspase in apoptosis.[5][10][11] Other novel piperazine derivatives have been found to potently inhibit cancer cell proliferation by targeting multiple signaling pathways simultaneously, including the PI3K/AKT, Src family kinases, and BCR-ABL pathways, ultimately leading to caspase-dependent apoptosis.[2][6][12] Furthermore, certain β-elemene piperazine derivatives induce apoptosis through the downregulation of c-FLIP (a protein that inhibits apoptosis) and the production of hydrogen peroxide (H₂O₂), which activates both the death receptor and mitochondrial-mediated apoptotic pathways.[7]

Experimental Protocols

A standardized workflow is crucial for the systematic evaluation of the in-vitro toxicity of piperazine derivatives. This typically involves initial cytotoxicity screening followed by more in-depth mechanistic studies.

Cell Viability and Cytotoxicity Assays

Several assays can be employed to assess the impact of piperazine derivatives on cell health.

1. MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

This colorimetric assay is widely used to assess cell metabolic activity, which serves as an indicator of cell viability.[1] In living cells, mitochondrial dehydrogenases convert the yellow tetrazolium salt MTT into purple formazan crystals.[1]

  • Protocol:

    • Cell Seeding: Seed cells in a 96-well plate at an appropriate density (e.g., 3,000-5,000 cells/well) and allow them to attach overnight.[1]

    • Compound Treatment: Expose the cells to serial dilutions of the piperazine derivative for a specified duration (e.g., 24, 48, or 72 hours).[1]

    • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow for formazan crystal formation.

    • Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.

    • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.[1]

    • Data Analysis: Calculate the percentage of cell viability relative to a vehicle control and determine the IC50 value.[1]

2. Lactate Dehydrogenase (LDH) Assay

This assay measures the activity of LDH, a cytosolic enzyme that is released into the culture medium upon plasma membrane damage, indicating cytotoxicity.[1]

  • Protocol:

    • Cell Seeding and Treatment: Follow the same initial steps as the MTT assay.[1]

    • Supernatant Collection: After the incubation period, collect the cell culture supernatant.

    • LDH Reaction: Add the supernatant to a reaction mixture containing the necessary substrates for the LDH enzyme.

    • Absorbance Measurement: Measure the absorbance at 490 nm.[1]

    • Data Analysis: Determine cytotoxicity by comparing the LDH activity in treated wells to that of untreated (spontaneous release) and maximum LDH release (lysis control) wells.[1]

3. Neutral Red Uptake (NRU) Assay

This assay assesses cell viability by measuring the uptake of the supravital dye Neutral Red into the lysosomes of viable cells.[1]

  • Protocol:

    • Cell Seeding and Treatment: Follow the initial steps as outlined in the MTT assay protocol.[1]

    • Neutral Red Incubation: Remove the treatment medium and add medium containing Neutral Red (e.g., 50 µg/mL). Incubate for 2-3 hours.[1]

    • Washing and Dye Extraction: Wash the cells and then extract the dye from the lysosomes using a destaining solution.

    • Absorbance Measurement: Measure the absorbance of the extracted dye.

Apoptosis Assays

Annexin V/Propidium Iodide (PI) Staining

This flow cytometry-based assay is used to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.[1] Annexin V binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane during early apoptosis, while PI is a fluorescent nucleic acid stain that can only enter cells with compromised membranes, indicative of late apoptosis or necrosis.[1]

  • Protocol:

    • Cell Seeding and Treatment: Seed cells in appropriate culture plates (e.g., 6-well plates) and treat with the piperazine compound.[1]

    • Cell Harvesting: Harvest both adherent and floating cells.[1]

    • Staining: Resuspend the cells in a binding buffer and add FITC-conjugated Annexin V and PI.[1]

    • Incubation: Incubate the cells in the dark at room temperature for approximately 15 minutes.[1]

    • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.[1]

Visualizations

To better understand the processes involved in evaluating the in-vitro toxicity of piperazine derivatives, the following diagrams illustrate a standard experimental workflow and a generalized signaling pathway for piperazine-induced apoptosis.

G cluster_0 In-Vitro Cytotoxicity Testing Workflow cluster_1 Cytotoxicity/Viability Assays cluster_2 Mechanistic Studies start Cell Seeding (e.g., 96-well plates) treatment Treatment with Piperazine Derivatives (Serial Dilutions) start->treatment incubation Incubation (e.g., 24, 48, 72h) treatment->incubation mtt MTT Assay incubation->mtt Primary Screening ldh LDH Assay incubation->ldh Primary Screening nru Neutral Red Assay incubation->nru Primary Screening analysis Data Analysis (IC50/GI50 Determination) mtt->analysis ldh->analysis nru->analysis apoptosis Apoptosis Assay (Annexin V/PI) analysis->apoptosis If Cytotoxic pathway Western Blot (Signaling Proteins) apoptosis->pathway ros ROS Measurement ros->pathway conclusion Conclusion on Toxicity Profile pathway->conclusion

Caption: Standard workflow for in-vitro cytotoxicity testing.

G cluster_pathway Generalized Piperazine-Induced Apoptosis Pathway cluster_targets Cellular Targets piperazine Piperazine Derivative pi3k PI3K/AKT Pathway piperazine->pi3k src Src Family Kinases piperazine->src bcr_abl BCR-ABL piperazine->bcr_abl ros_gen ROS Generation piperazine->ros_gen cflip c-FLIP Downregulation piperazine->cflip mitochondria Mitochondrial Dysfunction (Loss of Δψm) pi3k->mitochondria src->mitochondria bcr_abl->mitochondria ros_gen->mitochondria caspase8 Caspase-8 Activation cflip->caspase8 inhibition removed caspase9 Caspase-9 Activation mitochondria->caspase9 caspase3 Caspase-3 Activation (Executioner Caspase) caspase9->caspase3 caspase8->caspase3 apoptosis Apoptosis caspase3->apoptosis

Caption: Generalized signaling pathways of piperazine-induced apoptosis.

References

Safety Operating Guide

Proper Disposal of Tert-butyl 4-(4-iodophenyl)piperazine-1-carboxylate: A Safety and Operations Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Reference: Treat tert-butyl 4-(4-iodophenyl)piperazine-1-carboxylate as a halogenated organic waste and dispose of it through a licensed professional waste disposal service in accordance with local, state, and federal regulations.

This guide provides essential safety and logistical information for the proper disposal of this compound, a compound used in pharmaceutical research and drug development. Adherence to these procedures is critical to ensure personnel safety and environmental compliance. This compound is classified as a halogenated organic compound due to the presence of iodine.[1]

I. Immediate Safety and Handling Precautions

  • Harmful if swallowed.[2][3]

  • Causes skin irritation.[2][3][4][5]

  • Causes serious eye irritation.[2][3][4][5]

  • May cause respiratory irritation.[2][3][4][5]

Personal Protective Equipment (PPE):

Always wear appropriate PPE when handling this compound:

  • Gloves: Chemical-resistant gloves (e.g., nitrile).

  • Eye Protection: Safety glasses with side shields or goggles.[3]

  • Lab Coat: A standard laboratory coat.

  • Respiratory Protection: Use in a well-ventilated area, preferably a chemical fume hood.[6] If dust or aerosols may be generated, a NIOSH-approved respirator may be necessary.[7]

II. Waste Segregation and Collection

Proper segregation of chemical waste is paramount to ensure safe disposal and to minimize costs. This compound must be disposed of as halogenated organic waste .[1][8]

  • Designated Waste Container: Collect waste in a clearly labeled, dedicated container for "Halogenated Organic Waste."[1][9] The container must be in good condition, compatible with the chemical, and have a secure, tight-fitting lid.[9]

  • Labeling: The waste container must be labeled with the words "Hazardous Waste" and the full chemical name: "this compound."[9][10] Do not use abbreviations or chemical formulas.[9]

  • Avoid Mixing: Do not mix halogenated waste with non-halogenated organic waste, as this significantly increases disposal costs.[8] It is also crucial to avoid mixing with incompatible materials such as strong acids, bases, or oxidizing agents.[6][10]

III. Step-by-Step Disposal Protocol

  • Preparation: Ensure all necessary PPE is worn and that the designated halogenated waste container is accessible.

  • Transfer: Carefully transfer the waste this compound into the designated "Halogenated Organic Waste" container. If the compound is in a solution, transfer the liquid. If it is a solid, sweep or scoop the material carefully to avoid creating dust.[3]

  • Decontamination: Decontaminate any surfaces or equipment that came into contact with the chemical using a suitable solvent (e.g., alcohol) and collect the cleaning materials as hazardous waste.[2]

  • Container Sealing: Securely close the waste container lid.[8][9]

  • Storage: Store the sealed waste container in a designated satellite accumulation area.[8] This area should be cool, dry, and well-ventilated.[8][9]

  • Disposal Request: Once the container is nearly full (approximately 75%), arrange for pickup and disposal through your institution's Environmental Health and Safety (EHS) office or a licensed chemical waste disposal contractor.[8]

IV. Spill Management

In the event of a small spill that can be cleaned up in under 10 minutes by trained personnel:

  • Evacuate and Ventilate: Alert others in the immediate area and ensure adequate ventilation, preferably within a chemical fume hood.[6][9]

  • Containment: Use an inert absorbent material (such as vermiculite, sand, or commercial sorbent pads) to contain and absorb the spill.[6][8]

  • Collection: Carefully collect the absorbent material and place it in a sealed, labeled bag or container for disposal as halogenated hazardous waste.[8][9]

  • Decontamination: Clean the spill area with an appropriate solvent and dispose of the cleaning materials as hazardous waste.[2]

For large spills, evacuate the area immediately and contact your institution's emergency response team or EHS office.[9]

V. Quantitative Data Summary

PropertyValueSource
Molecular Formula C₁₅H₂₁IN₂O₂[11]
Molecular Weight 388.25 g/mol [11]
CAS Number 151978-66-4[11]
Purity 98% (typical)[11]

VI. Disposal Workflow

G cluster_prep Preparation cluster_collection Collection & Segregation cluster_storage Storage & Disposal cluster_spill Spill Response (Small) A Identify Waste as Halogenated Organic B Wear Appropriate PPE (Gloves, Goggles, Lab Coat) A->B C Locate Designated 'Halogenated Waste' Container B->C D Transfer Waste Chemical to Container C->D E Decontaminate Glassware & Surfaces; Collect Residue D->E F Securely Seal Container E->F G Store in Satellite Accumulation Area F->G H Arrange for Pickup by EHS or Licensed Contractor G->H I Proper Disposal via Incineration H->I S1 Contain Spill with Inert Absorbent S2 Collect Contaminated Material S1->S2 Add to waste S3 Place in Sealed Bag/Container for Halogenated Waste S2->S3 Add to waste S3->D Add to waste

Caption: Workflow for the proper disposal of this compound.

References

Essential Safety and Operational Guide for Handling Tert-butyl 4-(4-iodophenyl)piperazine-1-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides immediate and essential safety protocols, operational procedures, and disposal plans for the handling of Tert-butyl 4-(4-iodophenyl)piperazine-1-carboxylate (CAS No. 151978-66-4). Adherence to these guidelines is critical to ensure personal safety and proper management of this chemical in a laboratory setting.

Hazard Identification and Personal Protective Equipment (PPE)

While the toxicological properties of this compound have not been fully investigated, it should be handled as a potential irritant and harmful substance.[1] It may cause irritation to the mucous membranes and upper respiratory tract and could be harmful if ingested or inhaled.[1] Therefore, the use of appropriate Personal Protective Equipment (PPE) is mandatory.

Table 1: Required Personal Protective Equipment (PPE)

PPE CategorySpecific Requirements
Eye Protection Tight-sealing safety goggles or a face shield.[1][2]
Hand Protection Chemical-resistant gloves (e.g., nitrile rubber).[1]
Body Protection A lab coat, impervious clothing, a chemical-resistant apron, and chemical-resistant boots.[1][2]
Respiratory Protection Use only in a chemical fume hood to ensure adequate ventilation.[1] If exposure limits are exceeded or irritation is experienced, a NIOSH/MSHA or European Standard EN 149 approved respirator with a particulates filter may be necessary.[2]

Operational Plan: Step-by-Step Handling Procedures

To ensure safe handling, a systematic approach from reception to disposal is crucial.

Receiving and Storage
  • Inspection: Upon receipt, inspect the container for any damage or leaks.

  • Labeling: Ensure the container is clearly labeled with the chemical name, CAS number, and hazard warnings.

  • Storage: Store in a cool, dry, and well-ventilated place, away from incompatible materials such as strong oxidizing agents, strong acids, and strong reducing agents.[1][2] Keep the container tightly closed.[1][2]

Preparation and Handling
  • Work Area: All handling of this compound must be conducted within a certified chemical fume hood.[1]

  • Personal Hygiene: Wash hands thoroughly with soap and water after handling.[1] Do not eat, drink, or smoke in the laboratory.

  • Avoid Contamination: Avoid contact with skin, eyes, and clothing.[1] Prevent the formation of dust and aerosols.

In Case of a Spill
  • Evacuation: Evacuate non-essential personnel from the spill area.

  • Ventilation: Ensure the area is well-ventilated.

  • Containment: For small spills, absorb the material with an inert absorbent material (e.g., vermiculite, sand) and place it in a suitable, labeled container for disposal.[3]

  • Cleaning: Decontaminate the spill area and any affected equipment.

Disposal Plan

Proper disposal of this compound and its containers is essential to prevent environmental contamination and ensure regulatory compliance.

Step-by-Step Disposal Procedure
  • Waste Collection: Collect all waste material, including unused product and contaminated disposables, in a clearly labeled, sealed container.

  • Chemical Incineration: The recommended method of disposal is to dissolve or mix the material with a combustible solvent and burn it in a chemical incinerator equipped with an afterburner and scrubber.[1]

  • Regulatory Compliance: All disposal activities must adhere to federal, state, and local regulations.[1] Contact a licensed professional waste disposal service to arrange for pickup and disposal.

  • Container Disposal: Dispose of the empty container in an approved waste disposal plant.[2] Do not reuse empty containers.

Emergency First-Aid Procedures

In the event of accidental exposure, immediate and appropriate first-aid measures must be taken.

  • Eye Contact: Immediately flush the eyes with plenty of running water for at least 15 minutes, keeping the eyelids open.[1] Remove contact lenses if present and easy to do.[2] Seek immediate medical attention.[1]

  • Skin Contact: Remove all contaminated clothing immediately.[3] Wash the affected skin area gently and thoroughly with running water and non-abrasive soap.[1] If skin irritation occurs, seek medical advice.[2]

  • Inhalation: Move the victim to fresh air.[1] If breathing is difficult, administer oxygen.[1] Seek immediate medical attention.[1]

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water.[3] Seek immediate medical attention.

Visual Workflow and Emergency Response Diagrams

Safe_Handling_Workflow cluster_prep Preparation & Handling cluster_disposal Disposal Receive Receive & Inspect Container Store Store in Cool, Dry, Ventilated Area Receive->Store Don_PPE Don Appropriate PPE Store->Don_PPE Work_in_Hood Work in Chemical Fume Hood Don_PPE->Work_in_Hood Collect_Waste Collect Waste in Labeled Container Work_in_Hood->Collect_Waste Incinerate Dispose via Chemical Incineration Collect_Waste->Incinerate

Emergency_Response_Plan cluster_actions First-Aid Actions Exposure Accidental Exposure Skin_Contact Skin Contact Exposure->Skin_Contact Eye_Contact Eye Contact Exposure->Eye_Contact Inhalation Inhalation Exposure->Inhalation Ingestion Ingestion Exposure->Ingestion action_node Do NOT Induce Vomiting Skin_Contact->action_node Eye_Contact->action_node Inhalation->action_node Ingestion->action_node

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Tert-butyl 4-(4-iodophenyl)piperazine-1-carboxylate
Reactant of Route 2
Reactant of Route 2
Tert-butyl 4-(4-iodophenyl)piperazine-1-carboxylate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.